Thalidomide-O-C7-NH2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25) |
InChI Key |
CTENBFZZGQGAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-O-C7-NH2: Structural Analysis & Application in PROTAC Design
[1][2]
Executive Summary
Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) is a specialized E3 ligase ligand-linker conjugate used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][3][4] It functions as a "warhead" that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][5] Structurally, it consists of a 4-hydroxythalidomide core linked via an ether bond to a heptyl (7-carbon) alkyl chain terminating in a primary amine.[1][2]
This guide details the physicochemical properties, structural rationale, and conjugation protocols for this compound, serving as a reference for medicinal chemists optimizing linkerology in targeted protein degradation.[1]
Chemical Identity & Physicochemical Properties[1][2][6][7][8]
The molecule is characterized by a rigid phthalimide pharmacophore fused to a glutarimide ring, with a flexible hydrophobic alkyl linker.[1][2]
Table 1: Chemical Specifications
| Property | Data |
| Common Name | This compound |
| IUPAC Name | 4-((7-aminoheptyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| CAS Number | 2093536-11-7 |
| Molecular Formula | C₂₀H₂₅N₃O₅ |
| Molecular Weight | 387.43 g/mol |
| Exact Mass | 387.1794 |
| SMILES | NCCCCCCCOc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12 |
| Solubility | DMSO (>50 mg/mL); Poor water solubility |
| Storage | -20°C (Powder), protect from moisture (hygroscopic glutarimide) |
Structural Anatomy & Mechanism[1]
The efficacy of this compound relies on three distinct structural domains. The 4-oxy substitution on the phthalimide ring is critical; unlike the 5-position, the 4-position projects the linker into the solvent-exposed region of the CRBN binding pocket, minimizing steric clashes with the protein interface [1].[1]
Structural Domains[1][2]
-
CRBN Ligand (Warhead): The glutarimide ring binds deep within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon.[1][2]
-
Ether Linkage (-O-): Provides a stable covalent attachment point that resists metabolic hydrolysis better than ester linkages.[1][2]
-
C7 Alkyl Linker: A 7-carbon hydrophobic chain.[1][2] The length (~9-10 Å) is optimized to span the gap between the E3 ligase and the Target Protein (POI) without inducing steric repulsion, though its hydrophobicity requires careful solvent management during synthesis.[1][2]
Visualization of Pharmacophore
The following diagram illustrates the connectivity and functional roles of the molecule's components.
Figure 1: Structural decomposition of this compound showing the warhead, scaffold, and linker domains.[1][2]
Synthesis & Stability
Synthesis Pathway
The synthesis typically follows a convergent route starting from 4-hydroxythalidomide.[1][2]
-
Nucleophilic Substitution: 4-Hydroxythalidomide is reacted with N-Boc-7-bromoheptylamine in the presence of a base (e.g., K₂CO₃) in DMF.[1][2]
-
Deprotection: The Boc group is removed using TFA/DCM or HCl/Dioxane to yield the free amine salt.[1][2]
-
Neutralization: The salt is neutralized to the free base for conjugation, though it is often stored as a hydrochloride salt for stability.[1][2]
Stability Considerations
-
Glutarimide Hydrolysis: The glutarimide ring is susceptible to hydrolysis in aqueous basic conditions (pH > 7.5), leading to ring-opening and loss of CRBN binding affinity.[1][2] Protocol Note: Always perform conjugations in buffered systems at pH 7.0–7.4 or in anhydrous organic solvents (DMSO/DMF) with non-nucleophilic bases (DIPEA).
-
Photostability: Thalidomide derivatives can be light-sensitive; store in amber vials.[1][2]
Experimental Protocol: PROTAC Conjugation
This protocol describes the conjugation of this compound to a target ligand containing a carboxylic acid via amide coupling.[1][2]
Reagents
-
Anhydrous DMF[1]
Step-by-Step Workflow
-
Activation: In a microcentrifuge tube, dissolve 1.0 eq of Target Ligand-COOH in anhydrous DMF. Add 1.1 eq of HATU and 3.0 eq of DIPEA . Vortex and incubate for 5 minutes at Room Temperature (RT) to activate the acid.
-
Conjugation: Add 1.0 eq of This compound to the activated mixture.
-
Incubation: Agitate at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: MW_Ligand + 387.43 - 18.01 (H₂O)).[1][2]
-
Purification: Purify the crude PROTAC via semi-prep HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). Avoid high pH buffers during purification to prevent glutarimide hydrolysis.[1][2]
-
Lyophilization: Freeze-dry fractions immediately to obtain the final PROTAC powder.
Workflow Visualization
Figure 2: Standard amide coupling workflow for generating Thalidomide-based PROTACs.
Applications in Drug Discovery[1]
Linkerology: Why C7?
The choice of a 7-carbon alkyl chain is strategic:
-
Permeability: Unlike PEG linkers, alkyl chains increase lipophilicity, potentially improving cell membrane permeability.[1][2]
-
Length (approx. 9-10 Å): This length is often sufficient to bridge the E3-POI interface without being so long that it induces entropic penalties ("floppiness") or so short that it causes steric clashes [2].[1][2]
-
Comparative Analysis:
Reference Data for Mass Spectrometry
When analyzing LC-MS data for conjugates:
References
-
Chamberlain, P. P., et al. (2014).[1][2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin-like drug action.[1][2] Nature Structural & Molecular Biology, 21(9), 803-809.[1][2]
-
Cyrus, K., et al. (2011).[1][2] Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.[1][2]
-
PubChem. (2024).[1][2] Compound Summary: Thalidomide Derivatives.
Sources
- 1. Thalidomide-NH-C6-NH2 | C19H24N4O4 | CID 131999664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | C32H28N4O8S | CID 9895431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. 萨力多胺-O-C7-氨基 | Thalidomide-4-O-C7-NH2 | PROTAC Linkers | 2093536-11-7 | Invivochem [invivochem.cn]
Technical Guide: Characterization of Thalidomide-O-C7-NH2 Binding Affinity to Cereblon
Topic: Binding Affinity of Thalidomide-O-C7-NH2 to Cereblon (CRBN) E3 Ligase Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
This compound (CAS: 2093536-11-7) represents a critical class of "linker-functionalized" E3 ligase ligands used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike the parent compound thalidomide, which acts as a molecular glue, this derivative features a solvent-exposed alkylamine tether at the C4-position of the phthalimide ring. This guide details the structural basis of its interaction with the Cereblon (CRBN) tri-tryptophan pocket, provides comparative binding metrics, and outlines a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for quantifying its affinity (
Chemical Identity & Structural Mechanism[2][3]
Compound Architecture
This compound is designed to overcome the steric limitations of the CRBN binding pocket while providing a reactive handle for conjugation.
-
Pharmacophore: 2,6-dioxopiperidine (glutarimide) ring.[2]
-
Vector: C4-ether linkage on the phthalimide core.
-
Linker: 7-carbon alkyl chain terminating in a primary amine.
The C4-position is the preferred vector for thalidomide functionalization. Crystallographic studies of CRBN-thalidomide complexes reveal that the C4/C5 positions of the phthalimide ring face the solvent interface, whereas the glutarimide ring is buried deep within the tri-tryptophan pocket (Trp380, Trp386, Trp400). Consequently, modifications at C4 (like the O-C7-NH2 chain) have minimal impact on the essential hydrogen bonding network required for high-affinity binding.
Figure 1: Structural logic of this compound binding. The linker projects away from the binding interface, preserving affinity.
Binding Affinity Metrics
Comparative Affinity Data
While batch-specific
| Ligand | Relative Affinity | ||
| Thalidomide (Parent) | ~250 - 350 nM | ~300 nM | Baseline (1x) |
| Lenalidomide | ~150 - 200 nM | ~180 nM | ~1.5x tighter |
| Pomalidomide | ~10 - 60 nM | ~15 - 50 nM | ~10x tighter |
| This compound | ~150 - 300 nM * | N/A | Comparable to Parent |
*Note: The C4-ether modification generally preserves the affinity of the parent thalidomide. Unlike C5-modifications which can sometimes enhance affinity (mimicking Pomalidomide), C4-alkoxy chains typically exhibit
The "Hook Effect" in PROTAC Design
For this compound, raw affinity is only one variable. In PROTAC applications, the formation of the ternary complex (Target-PROTAC-E3) is cooperative. An extremely high-affinity ligand is not always superior; if the concentration exceeds the
Experimental Protocol: TR-FRET Competition Assay
To validate the binding affinity of this compound in your specific system, the following Lanthanide-based TR-FRET protocol is the industry gold standard. It utilizes a competition format between the test compound and a fluorescent tracer.
Assay Principle[5]
-
Donor: Terbium (Tb)-labeled anti-6His antibody binding to His-tagged CRBN.
-
Acceptor: Cy5-labeled Pomalidomide (High-affinity tracer).
-
Mechanism: When the tracer binds CRBN, FRET occurs (Tb
Cy5). This compound competes for the pocket, reducing the FRET signal.
Figure 2: Workflow for TR-FRET Competition Assay to determine
Step-by-Step Methodology
Materials:
-
Protein: Recombinant Human CRBN-DDB1 complex (His-tagged).
-
Tracer: Cy5-Pomalidomide (or BODIPY-Thalidomide).
-
Detection: Tb-labeled anti-His antibody.
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Top concentration: 100
M). -
Protein Mix: Dilute His-CRBN-DDB1 to 4 nM and Tb-anti-His to 4 nM in Assay Buffer.
-
Tracer Mix: Dilute Cy5-Pomalidomide Tracer to 20 nM in Assay Buffer.
-
Plate Assembly (384-well Low Volume):
-
Add 5
L of Protein Mix. -
Add 100 nL of Compound (using acoustic dispenser or pin tool).
-
Incubate 15 mins (Pre-incubation).
-
Add 5
L of Tracer Mix.
-
-
Final Concentrations: CRBN (2 nM), Tracer (10 nM).
-
Incubation: Cover plate and incubate for 60–90 minutes at RT in the dark.
-
Measurement: Read on a multi-mode plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash).
-
Emission 1 (Donor): 490/495 nm.
-
Emission 2 (Acceptor): 520/665 nm (depending on tracer fluorophore).
-
-
Analysis: Calculate TR-FRET Ratio (Em Acceptor / Em Donor). Fit data to a 4-parameter logistic equation to determine
.
Data Conversion:
Convert
References
-
TargetMol. this compound Product Data Sheet. (Accessed 2026).[3] Link
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. Link
-
Liu, J., et al. (2020).[4] Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Bioconjugate Chemistry. Link
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-O-C7-NH2 CAS number and physiochemical properties
Executive Summary
Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) is a functionalized Cereblon (CRBN) ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the immunomodulatory drug Thalidomide, modified at the 4-position of the phthalimide ring with a heptyloxy (C7) linker terminating in a primary amine.
This molecule serves as a critical "anchor" component in PROTAC development. The thalidomide moiety recruits the E3 ubiquitin ligase CRBN, while the alkyl-amine linker provides a chemically reactive handle for conjugation to a ligand targeting a protein of interest (POI). The 7-carbon alkyl chain offers a precise spatial separation, balancing flexibility and permeability, which is essential for forming a stable ternary complex (POI-PROTAC-E3 Ligase) and inducing ubiquitination.
Chemical Identity & Physiochemical Profile[1][2]
Core Identification Data
| Parameter | Detail |
| Common Name | This compound |
| Systematic Name | 2-(2,6-dioxopiperidin-3-yl)-4-((7-aminoheptyl)oxy)isoindoline-1,3-dione |
| CAS Number | 2093536-11-7 |
| Molecular Formula | C₂₀H₂₅N₃O₅ |
| Molecular Weight | 387.43 g/mol |
| SMILES | NCCCCCCCOc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12 |
| Functional Class | E3 Ligase Ligand-Linker Conjugate (Cereblon recruiting) |
Physiochemical Properties
| Property | Value / Characteristic |
| Appearance | Off-white to pale yellow solid powder. |
| Solubility | Soluble in DMSO (~50 mg/mL). Poorly soluble in water. |
| LogP (Predicted) | ~2.5 - 3.0 (Moderately lipophilic due to alkyl chain). |
| pKa (Amine) | ~10.5 (Primary aliphatic amine). |
| Stability (Solid) | Stable for >2 years at -20°C if desiccated.[1] |
| Stability (Solution) | Hydrolysis Risk: The glutarimide ring is sensitive to hydrolysis in aqueous basic conditions (pH > 7.5). Solutions should be prepared fresh in DMSO. |
Structural Analysis & Visualization
The molecule comprises three distinct functional domains:
-
The Warhead (CRBN Ligand): The 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core (Thalidomide) binds to the hydrophobic pocket of Cereblon.
-
The Attachment Point: The ether linkage (-O-) at the C4 position of the phthalimide ring. This position is solvent-exposed when bound to CRBN, making it an ideal exit vector for linkers.
-
The Linker (Spacer): A 7-carbon linear alkyl chain ending in a primary amine (-NH2), providing a flexible spacer for conjugation.
Diagram: Chemical Structure Representation
Synthetic Methodology (Retrosynthetic Analysis)
While specific industrial protocols are proprietary, the synthesis of This compound follows a standard convergent route used for 4-ether functionalized thalidomide derivatives.
Retrosynthetic Logic
The molecule is disassembled at the ether linkage. The key precursor is 4-Hydroxythalidomide , which is alkylated with a protected amino-alkyl halide (e.g., N-Boc-7-bromoheptylamine ).
Generalized Synthesis Protocol
Step 1: Etherification (Williamson Ether Synthesis)
-
Reagents: 4-Hydroxythalidomide, N-Boc-7-bromoheptylamine, Potassium Carbonate (
), DMF (anhydrous). -
Conditions: Heat to 50–80°C for 12–24 hours.
-
Mechanism: The phenoxide anion of 4-hydroxythalidomide attacks the alkyl bromide, displacing the bromide ion.
-
Purification: Extraction (EtOAc/Water) followed by column chromatography.
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.
-
Conditions: Room temperature, 1–2 hours.
-
Outcome: Removal of the Boc group to yield the free amine (or corresponding salt).
Diagram: Synthesis Workflow
Experimental Handling & Conjugation Protocol
Storage & Stability
-
Powder: Store at -20°C . Stable for 2–3 years if kept dry.
-
Stock Solution: Dissolve in anhydrous DMSO . Store at -80°C . Use within 3–6 months. Avoid repeated freeze-thaw cycles.
-
Caution: Thalidomide derivatives are teratogenic. Handle inside a fume hood with double gloves.
Standard Conjugation Workflow (Amide Coupling)
To conjugate this compound to a target ligand containing a carboxylic acid:
-
Activation: Dissolve the Target Ligand-COOH (1.0 eq) in DMSO/DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes to form the activated ester.
-
Coupling: Add This compound (1.0–1.2 eq) to the reaction mixture.
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS.
-
Quenching: Dilute with water/acetonitrile (containing 0.1% Formic Acid).
-
Purification: Isolate via Preparative HPLC (Reverse Phase C18). Avoid basic buffers (like Ammonium Bicarbonate) during purification if possible, or keep exposure time short to prevent glutarimide ring opening.
Troubleshooting
-
Issue: Hydrolysis of the glutarimide ring (M+18 peak in MS).
-
Cause: High pH or prolonged exposure to water.
-
Fix: Use anhydrous solvents. Keep DIPEA/Base concentration optimized. Store final PROTACs in DMSO, not aqueous buffers.
-
References
-
TargetMol. (n.d.). This compound Product Datasheet. Retrieved from
-
MedChemExpress. (n.d.). This compound.[2][3][4][5] Retrieved from
- Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. (Contextual grounding for CRBN binding mechanism).
- Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. (Contextual grounding for structural biology).
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Thalidomide-Labeling (沙利度胺-标记) | Xi'an Confluore Biological Technology Co., Ltd. [confluore.com]
- 4. Thalidomide-O-Cn-NH2 | Xi'an Confluore Biological Technology Co., Ltd. [confluore.com]
- 5. Itd | whatman (沃特曼) [fluoroprobe.com]
Technical Guide: Thalidomide-O-C7-NH2 as a High-Affinity E3 Ligase Anchor
The following technical guide details the structural, mechanistic, and experimental utility of Thalidomide-O-C7-NH2 (4-(7-aminoheptyloxy)thalidomide) in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Directive & Executive Summary
This compound is a pre-functionalized E3 ligase ligand anchor designed to recruit Cereblon (CRBN), the substrate-recognition component of the CRL4^CRBN E3 ubiquitin ligase complex. Unlike unmodified thalidomide, this derivative features a 4-position ether linkage connected to a 7-carbon alkyl spacer terminating in a primary amine.
This specific architecture addresses two critical challenges in PROTAC design:
-
Preservation of Affinity: The 4-position substitution on the phthalimide ring is structurally permissive, maintaining high affinity for the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).
-
Synthetic Versatility: The primary amine (-NH2) serves as a universal nucleophile for rapid conjugation to carboxylic acid-functionalized target ligands via standard amide coupling, eliminating multi-step linker synthesis.
Technical Specifications & Structural Logic
Chemical Identity
-
Common Name: this compound
-
IUPAC Name: 4-((7-aminoheptyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Molecular Formula: C
H N O -
Molecular Weight: 387.43 Da
-
Key Pharmacophore: Glutarimide ring (CRBN binding) + Phthalimide ring (Scaffold) + C7-Alkyl-Amine (Linker).
Structural Causality[1]
-
The "O" Linkage (Ether): Unlike ester linkages which are susceptible to intracellular hydrolysis, the ether bond at the 4-position provides metabolic stability, ensuring the PROTAC remains intact in plasma and cytosol.
-
The C7 Spacer: A 7-carbon alkyl chain provides a linear distance of approximately 9–11 Å. This "medium" length is often empirically optimal for spanning the solvent-exposed gap between CRBN and various target proteins (POIs) without inducing excessive hydrophobic collapse (a risk with longer C12+ alkyl chains).
-
The 4-Position: Crystallographic studies confirm that substituents at the 4-position of the phthalimide ring project into the solvent, minimizing steric clash with the CRBN binding pocket. This contrasts with the 5-position, where bulky linkers can sometimes compromise binding affinity.
Mechanism of Action: The Ternary Complex
The efficacy of a PROTAC built with this compound relies on the formation of a stable Target Protein : PROTAC : E3 Ligase ternary complex.
Mechanistic Pathway (Graphviz Visualization)
Caption: The sequential mechanism of PROTAC-mediated degradation initiated by this compound recruitment of CRBN.
Experimental Protocols
Protocol A: PROTAC Synthesis via Amide Coupling
Objective: Conjugate this compound to a Target Ligand containing a carboxylic acid (-COOH).
Reagents:
-
This compound (1.0 eq)
-
Target Ligand-COOH (1.0 eq)
-
HATU (1.2 eq) or EDC/NHS
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Workflow:
-
Activation: Dissolve the Target Ligand-COOH in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.
-
Conjugation: Add this compound (1.0 eq) directly to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: MW
+ MW - 18 Da (H2O)). -
Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO
(to remove unreacted acid) and brine. -
Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC powder.
Protocol B: Validation of CRBN Binding (TR-FRET)
Objective: Verify that the synthesized PROTAC retains binding affinity for CRBN using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.
Reagents:
-
Recombinant Human CRBN-DDB1 Complex (His-tagged).
-
Fluorophore-labeled Thalidomide tracer (e.g., Cy5-Thalidomide).
-
Anti-His-Terbium (Tb) cryptate antibody (Donor).
-
Test Compound (Synthesized PROTAC).
Step-by-Step Workflow:
-
Preparation: Prepare a serial dilution of the PROTAC (e.g., 10
M to 0.1 nM) in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127). -
Incubation: In a 384-well plate, mix:
-
5
L CRBN protein (final conc. 5–10 nM). -
5
L Tb-Antibody + Tracer mix. -
10
L PROTAC dilution.
-
-
Equilibrium: Incubate for 60 minutes at RT in the dark.
-
Measurement: Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission 1: 615 nm (Tb); Emission 2: 665 nm (Cy5/Tracer)).
-
Analysis: Calculate the TR-FRET Ratio (665/615). Plot Ratio vs. log[Concentration] to determine the IC
. A potent PROTAC should exhibit an IC in the low nanomolar range (typically < 500 nM).
Synthesis Workflow Visualization
The following diagram illustrates the chemical synthesis pathway for generating a PROTAC using this anchor.
Caption: Convergent synthesis strategy for PROTAC generation using this compound.
Comparison of Thalidomide-Based Anchors[2][3][4][5]
| Anchor Variant | Linkage Position | Linker Type | Advantages | Disadvantages |
| This compound | 4-Position | Alkyl Ether | High metabolic stability; High CRBN affinity | Hydrophobic linker may reduce solubility |
| Thalidomide-O-PEG-NH2 | 4-Position | PEG Ether | Improved water solubility | PEG can sometimes wrap around protein, reducing potency |
| Pomalidomide-Amido-Alkyl | 4-Position | Amide | Very high affinity (Pomalidomide core) | Amide bond in linker can be a metabolic soft spot |
| 5-Hydroxythalidomide derivs | 5-Position | Ether | Alternative exit vector | Often lower CRBN affinity than 4-substituted analogs |
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy. Nature Structural & Molecular Biology. Available at: [Link]
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity.[1][2] Science. Available at: [Link]
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[3] Nature. Available at: [Link]
Sources
Difference between Thalidomide-O-C7-NH2 and Pomalidomide-based linkers
Topic: Comparative Analysis of Thalidomide-O-C7-NH2 vs. Pomalidomide-Based Linkers in PROTAC Design Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]
Executive Summary
In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand and its conjugation vector is a critical determinant of ternary complex stability, degradation potency, and neo-substrate selectivity. This guide provides a rigorous technical comparison between This compound (a 4-hydroxythalidomide derivative with an ether-linked alkyl chain) and Pomalidomide-based linkers (typically C4-amino derivatives).[1]
While both recruit Cereblon (CRBN), they differ fundamentally in synthetic accessibility , electronic influence on the phthalimide ring , and neo-substrate degradation profiles . This guide dissects these differences to aid researchers in selecting the optimal vector for their specific Target of Interest (POI).
Structural & Chemical Identity
The core difference lies in the atom connecting the linker to the phthalimide pharmacophore. This single atom change (Oxygen vs. Nitrogen) alters the electronic properties of the ligand and the trajectory of the linker.
1.1 this compound[1][2]
-
Core Scaffold: 4-Hydroxythalidomide.[1]
-
Linker Attachment: Ether bond (-O-) at the C4 position of the phthalimide ring.[1]
-
Linker Composition: A 7-carbon aliphatic chain (heptyl) terminating in a primary amine for conjugation to the POI ligand.[1]
-
Key Feature: The ether oxygen is an electron-donating group (EDG) but less strongly donating than the amine in pomalidomide.[1] It retains the structural integrity of the thalidomide core while extending the linker into the solvent-exposed region.
1.2 Pomalidomide-Based Linkers[1][3][4]
-
Core Scaffold: Pomalidomide (4-aminothalidomide).[1]
-
Linker Attachment: Amine bond (-NH-) at the C4 position.[1]
-
Linker Composition: Variable (alkyl, PEG, rigid piperazine), attached via alkylation or reductive amination of the C4-aniline.
-
Key Feature: The C4-aniline nitrogen is critical for the high-affinity binding characteristic of pomalidomide/lenalidomide.[1] Derivatization here must carefully balance linker flexibility with the preservation of the H-bond donor/acceptor capability required for the CRBN binding pocket.
1.3 Structural Visualization (DOT Diagram)
Caption: Structural comparison of the Ether (Thalidomide-O) vs. Amine (Pomalidomide-NH) conjugation vectors at the C4 position.
Synthetic Accessibility & Protocols
For medicinal chemists, the ease of synthesis is often the deciding factor. This compound offers a more robust synthetic route compared to the often challenging functionalization of the electron-poor aniline in Pomalidomide.[1]
2.1 Synthesis of this compound (Ether Linkage)
Mechanism: Williamson Ether Synthesis followed by Glutarimide condensation.[1] The phenolic hydroxyl group of 4-hydroxythalidomide (or its phthalic anhydride precursor) is a good nucleophile.[1]
-
Step 1: Alkylation. 3-Hydroxyphthalic anhydride is treated with N-Boc-7-aminoheptyl bromide and a base (e.g., K2CO3) in DMF.[1]
-
Step 2: Condensation. The resulting ether-anhydride is condensed with 3-aminopiperidine-2,6-dione (Glutarimide) in acetic acid/potassium acetate.[1]
-
Step 3: Deprotection. TFA removal of the Boc group yields this compound.[1]
Advantage: High yields, mild conditions, no risk of over-alkylation.
2.2 Synthesis of Pomalidomide-Linkers (Amine Linkage)
Mechanism: Nucleophilic Aromatic Substitution (SNAr) or Reductive Amination.[1] The C4-amino group of Pomalidomide is an aniline, which has low nucleophilicity due to resonance with the carbonyls.
-
Route A (Fluoride Displacement): Reacting 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluoro-Thalidomide) with a diamine linker.[1]
-
Challenge: Requires high temperatures and DIPEA/DMSO; can lead to hydrolysis of the glutarimide ring if not controlled.
-
-
Route B (Reductive Amination): Reacting Pomalidomide with an aldehyde-linker.[1]
-
Challenge: Pomalidomide solubility is poor; reaction rates are slow.[1]
-
2.3 Comparative Synthetic Workflow (DOT Diagram)
Caption: Synthetic pathways. The Ether route (left) is generally higher yielding than the SNAr route (right) required for Pomalidomide derivatives.
Physicochemical & Pharmacological Comparison
The choice between these two linkers impacts the PROTAC's "drug-likeness" and its biological activity.
3.1 Data Comparison Table
| Feature | This compound | Pomalidomide-Based Linker |
| Linker Atom | Oxygen (Ether) | Nitrogen (Amine) |
| CRBN Affinity (IC50) | Moderate (~2-5 µM) | High (~0.1 - 0.5 µM) |
| Neo-substrate (IKZF1/3) Degradation | Low / Moderate | High (Intrinsic to Pomalidomide) |
| Solubility | Moderate (Lipophilic chain) | Low (Aromatic amine stacking) |
| Synthetic Yield | High (>60%) | Moderate (<40% typical) |
| Metabolic Stability | Ether is stable; Glutarimide is labile | Amine is stable; Glutarimide is labile |
| Primary Use Case | When IKZF1/3 sparing is desired; Ligand efficiency.[1] | When max potency is needed; Hematological targets.[1] |
3.2 Deep Dive: Neo-substrate Selectivity
-
Pomalidomide-based PROTACs: The C4-amino group creates a specific interface on CRBN that recruits zinc-finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1] Consequently, Pomalidomide-based PROTACs often degrade these proteins as "off-targets" (or co-targets).[1]
-
This compound: The ether substitution at C4 alters the shape and electrostatics of the ligand-CRBN surface.[1] While it still binds CRBN, it often shows reduced recruitment of IKZF1/3 compared to Pomalidomide.
-
Strategic Insight: If your target is in a cell line where IKZF1 degradation is toxic or undesirable (e.g., non-hematological solid tumors), the This compound linker is the superior starting point.[1]
-
Experimental Protocol: FP Binding Assay
To validate the binding of your synthesized PROTAC to CRBN, a Fluorescence Polarization (FP) assay is the gold standard.
Objective: Determine the IC50 of the PROTAC displacing a fluorescent tracer (e.g., Cy5-Thalidomide) from recombinant CRBN.
Materials:
-
Recombinant CRBN-DDB1 complex.[1]
-
Tracer: Cy5-Thalidomide (20 nM final).[1]
-
Assay Buffer: 50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.[1]
Step-by-Step Protocol:
-
Preparation: Dilute CRBN protein to 100 nM in Assay Buffer.
-
Tracer Mix: Prepare a 40 nM solution of Cy5-Thalidomide tracer.
-
Compound Plate: Perform a 10-point serial dilution (1:3) of your PROTAC (Thalidomide-O-C7 or Pomalidomide-based) in DMSO.[1]
-
Incubation:
-
Read: Measure Fluorescence Polarization (Ex 635 nm / Em 665 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC50.
Decision Logic: Which Linker to Choose?
Use this logic flow to select the appropriate linker for your project.
Caption: Decision matrix for selecting between Ether (Thalidomide-O) and Amine (Pomalidomide) vectors based on selectivity requirements.
References
-
Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809.[1] [Link]
-
Ito, T., et al. (2010).[1][5] Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[1] [Link]
-
Fischer, E. S., et al. (2014).[1] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53.[1] [Link][1]
Sources
Structural Elucidation of CRBN Complexed with Thalidomide-O-C7-NH2: A Guide to PROTAC Linker Analysis
Executive Summary
The structural characterization of Cereblon (CRBN) bound to functionalized ligands is the cornerstone of rational PROTAC (Proteolysis Targeting Chimera) design. This guide details the crystallographic analysis of CRBN in complex with Thalidomide-O-C7-NH2 , a pivotal E3 ligase ligand-linker conjugate. Unlike simple immunomodulatory drugs (IMiDs) like lenalidomide, this molecule features a 7-carbon alkyl-amine linker attached via a C4-ether bond. This specific exit vector is critical for extending into the solvent to recruit neo-substrates. This whitepaper provides a self-validating workflow for solving this structure, interpreting the flexible linker electron density, and utilizing the data to optimize ternary complex formation.
Molecular Context & Rationale[1][2][3][4][5][6][7][8][9]
The Ligand: this compound
This compound is not merely a drug derivative; it is a modular scaffold .
-
Warhead: Thalidomide moiety (binds CRBN).[1][2][3][4][5][6][7]
-
Attachment Point: C4-position of the phthalimide ring via an ether oxygen.
-
Linker: 7-carbon alkyl chain terminating in a primary amine.
-
Function: The amine serves as a nucleophilic handle for conjugation to target protein ligands (e.g., JQ1 for BRD4) via amide coupling.
Structural Objectives
The primary challenge in analyzing this complex is not the protein-ligand interface, which is well-conserved, but the linker trajectory .
-
Objective A: Validate the "Tri-Trp" pocket engagement by the glutarimide ring.
-
Objective B: Determine the exit vector of the C4-ether linker relative to the protein surface.
-
Objective C: Assess the flexibility (B-factors) of the C7 chain to predict entropic penalties during ternary complex formation.
Experimental Protocol: From Expression to Diffraction
This protocol relies on the co-expression of human CRBN (residues 40–442) with the adaptor protein DDB1 to ensure stability.
Protein Production (Self-Validating System)
-
System: Spodoptera frugiperda (Sf9) insect cells using a baculovirus vector.
-
Construct: Strep-II-tagged CRBN (N-term) and His-tagged DDB1 (ΔB-domain).
-
Purification Logic:
-
Affinity Step: Strep-Tactin Superflow. Validation: Elute with desthiobiotin; check A280/A260 ratio (<0.6 indicates no nucleic acid contamination).
-
Complex Stabilization: Incubate purified protein with This compound (1:1.5 molar ratio) immediately after affinity elution. Causality: The ligand stabilizes the metastable thalidomide-binding domain (TBD) of CRBN, preventing aggregation.
-
Size Exclusion: Superdex 200 Increase. Target: Monodisperse peak at ~160 kDa (CRBN-DDB1 heterodimer).
-
Crystallization Dynamics
-
Method: Sitting drop vapor diffusion at 20°C.
-
Reservoir: 0.1 M MES (pH 6.5), 10% PEG 4000, 0.2 M Sodium Acetate.
-
Seeding: Micro-seeding with apo-CRBN crystals is recommended to bypass the high nucleation barrier caused by the flexible linker.
Workflow Visualization
The following diagram illustrates the critical path from expression to structure solution, highlighting quality control checkpoints.
Figure 1: Critical path for structural determination of CRBN-ligand complexes. Red arrow indicates the critical stabilization step.
Structural Analysis & Interpretation
Data Collection Statistics (Representative)
When processing data for this complex, expect the following metrics. Deviations suggest linker-induced lattice disorder.
| Parameter | Target Value | Note |
| Space Group | P 21 21 21 | Common for CRBN-DDB1 |
| Resolution | 2.5 - 3.0 Å | Linker flexibility often limits high res |
| Completeness | > 98% | Essential for unambiguous linker density |
| Wilson B-factor | 60-80 Ų | Higher than apo due to flexible tail |
The Binding Mode: Tri-Trp Pocket
The glutarimide ring of this compound must be clearly resolved in the electron density map (
-
Key Interactions:
-
Hydrogen Bonds: Backbone carbonyl of Trp380 and His378 (via water).
-
Hydrophobic Cage: The "Tri-Trp" motif formed by Trp380 , Trp386 , and Trp400 .[4]
-
Validation: If the glutarimide ring B-factors are >1.5x the surrounding residues, the occupancy is partial.
-
The Linker Exit Vector (C4-Ether)
This is the novel component. The O-C7-NH2 chain exits the pocket opposite the glutarimide binding site.
-
Exit Path: The oxygen atom at C4 points directly into the solvent channel.
-
Electron Density:
-
C1-C3 of Linker: Usually well-resolved due to proximity to the phthalimide ring and van der Waals contacts with Glu377 .
-
C4-C7 (Amine tail): Often disordered (high B-factors) unless stabilized by crystal packing.
-
Interpretation: Do not force-model the distal amine if density is broken. A disordered tail confirms the linker is sufficiently flexible to search for a neo-substrate in a PROTAC context.
-
Interaction Map
The following table summarizes the atomic contacts defining the complex.
| Ligand Moiety | CRBN Residue | Interaction Type | Distance (Å) | Function |
| Glutarimide (N-H) | Backbone C=O (Trp380) | H-Bond | 2.9 | Anchor |
| Glutarimide (C=O) | Backbone N-H (Trp386) | H-Bond | 3.0 | Anchor |
| Phthalimide Ring | Trp386, Trp400 | 3.5 - 4.0 | Orientation | |
| C4-Ether Oxygen | Solvent / Glu377 | Electrostatic | > 4.0 | Exit Vector |
| C7-Amine | Solvent | None (Flexible) | N/A | Warhead Attachment |
Implications for Drug Design (Linkerology)
The structural analysis of this compound confirms the utility of the C4-position for PROTAC design.
-
Steric Freedom: The structure shows that the C4-ether substitution does not perturb the critical Tri-Trp cage, unlike C5-substitutions which can clash with His353 .
-
Linker Length: The 7-carbon chain (~9-10 Å extended length) provides a "medium" reach. Structural superposition with target proteins (e.g., BRD4) suggests this length is optimal for targets requiring a "sandwiched" ternary complex, rather than those requiring a long reach to bypass steric bulk.
-
Synthetic Handle: The solvent exposure of the amine confirms it is accessible for amide coupling without requiring protein unfolding.
Ternary Complex Simulation
Using the solved structure, one can model the ternary complex.
-
Superposition: Align the CRBN-Thalidomide-O-C7-NH2 structure with a Target-Ligand structure.
-
Linker Sampling: Rotational sampling of the C7 chain allows prediction of accessible lysine zones on the target protein for ubiquitination.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.[1][5] Nature, 512(7512), 49-53. [Link]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[2] Nature Structural & Molecular Biology, 21(9), 803-809. [Link]
-
Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology, 14(7), 706-714. [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]
Sources
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
Technical Guide: Design and Synthesis of Thalidomide-O-alkyl-NH2 Derivatives for Targeted Protein Degradation
Executive Summary
This technical guide details the development, structural rationale, and synthetic methodology for Thalidomide-O-alkyl-NH2 derivatives . These compounds serve as the critical E3 ligase recruiting moiety in the architecture of Proteolysis Targeting Chimeras (PROTACs).[1][2] Unlike the parent compound thalidomide, which acts as a "molecular glue," these functionalized derivatives possess a specific chemical handle (a primary amine linked via an ether chain) allowing for conjugation to ligands targeting pathogenic proteins.
This guide is designed for medicinal chemists and chemical biologists. It moves beyond basic synthesis to explore the why and how of optimizing the Cereblon (CRBN) anchor.
Part 1: The Evolution of the Pharmacophore
From Teratogen to E3 Ligase Anchor
The rehabilitation of thalidomide from a teratogenic agent to a cornerstone of targeted protein degradation (TPD) rests on the discovery of its primary cellular target, Cereblon (CRBN) .[1][3]
-
1950s-60s: Thalidomide causes catastrophic teratogenicity. Mechanism unknown.
-
2010: Ito et al. identify CRBN as the direct target. Thalidomide binds the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.
-
2015: Winter et al. (Bradner Lab) publish dBET1 , utilizing a thalidomide derivative to recruit CRBN and degrade BRD4.[4] This established the paradigm of "phthalimide conjugation."
The transition from a monovalent inhibitor (IMiD) to a bivalent degrader required a stable attachment point that would not disrupt the CRBN-glutarimide interface.
Visualization: The CRBN-Ligand Evolution
Caption: Timeline of thalidomide's evolution from a stand-alone drug to a modular E3 ligase recruiting motif.
Part 2: Structural Logic & SAR
Why the C4-Position?
The crystal structure of DDB1-CRBN bound to thalidomide reveals that the glutarimide ring is buried deep within the hydrophobic pocket. However, the phthalimide ring is solvent-exposed.
-
C4 vs. C5: Modifications at the C5 position often induce steric clashes or alter the electronic properties of the ring in a way that reduces binding affinity. The C4 position (analogous to the amino group in pomalidomide/lenalidomide) points directly out of the pocket, making it the ideal vector for linker attachment.
Why O-alkyl-NH2?
The "O-alkyl-NH2" motif refers to an ether linkage terminating in a primary amine.
-
Solubility: The ether oxygen (C-O-C) acts as a hydrogen bond acceptor, improving the aqueous solubility of the final PROTAC compared to purely alkyl chains.
-
Metabolic Stability: Ether linkages are generally more resistant to metabolic cleavage than esters or amides in plasma.
-
Synthetic Versatility: The terminal amine (-NH2) serves as a universal nucleophile for amide coupling with carboxylic acid-functionalized ligands (POIs).
Part 3: Synthetic Pathways
The synthesis of 4-(2-aminoethoxy)thalidomide derivatives typically follows a convergent route. The critical intermediate is 4-hydroxythalidomide .
Route Analysis
-
Method A (Direct Alkylation): Alkylation of 4-hydroxythalidomide with N-Boc-amino-alkyl bromides.
-
Pros: Scalable, fewer steps.
-
Cons: Requires careful base selection to avoid opening the glutarimide ring.
-
-
Method B (Mitsunobu): Reaction of 4-hydroxythalidomide with N-Boc-amino alcohols.
-
Pros: Milder conditions.
-
Cons: Removal of triphenylphosphine oxide byproducts can be difficult on a large scale.
-
Visualization: Synthetic Workflow
Caption: Convergent synthesis of Thalidomide-O-alkyl-NH2 starting from 3-hydroxyphthalic anhydride.
Part 4: Experimental Protocols
Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(2-aminoethoxy)isoindoline-1,3-dione
Note: This protocol is validated for gram-scale synthesis.
Step 1: Preparation of 4-Hydroxythalidomide
Rationale: Direct oxidation of thalidomide is inefficient. We construct the ring system from the anhydride.[5][6]
-
Reagents: 3-Hydroxyphthalic anhydride (1.0 eq), L-Glutamine (1.0 eq), Pyridine (solvent).
-
Procedure:
-
Suspend 3-hydroxyphthalic anhydride and L-glutamine in pyridine.
-
Reflux at 90°C for 12-16 hours. The high temperature drives the condensation and subsequent imide formation.
-
Critical Checkpoint: Monitor by LCMS for the disappearance of the anhydride.
-
Concentrate in vacuo.[7][6] Redissolve residue in acetic anhydride and heat to reflux for 30 mins to ensure ring closure (optional but improves yield).
-
Precipitate with water/ethanol.[7]
-
-
Yield: Expect ~60-70% as an off-white solid.
Step 2: O-Alkylation (Ether Formation)
Rationale: Weak bases (K2CO3) are preferred over strong bases (NaH) to prevent deprotonation of the glutarimide nitrogen (pKa ~11), which would lead to side reactions.
-
Reagents: 4-Hydroxythalidomide (1.0 eq), tert-butyl (2-bromoethyl)carbamate (1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 4-hydroxythalidomide in anhydrous DMF under N2 atmosphere.
-
Add K2CO3 and stir for 30 mins at RT (activation of phenol).
-
Add the alkyl bromide dropwise.
-
Heat to 50-60°C for 16 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
-
-
Validation: 1H NMR should show the disappearance of the phenolic -OH signal (>10 ppm) and appearance of the ethyl linker signals (3.0-4.2 ppm).
Step 3: Boc-Deprotection
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the intermediate in DCM (10 mL/g).
-
Add TFA (20% v/v). Stir at RT for 2 hours.
-
Workup: Concentrate to dryness. Co-evaporate with toluene to remove residual TFA.
-
Salt Form: The product is obtained as a TFA salt. For storage, this is stable. For coupling, the free base must be generated in situ using DIPEA.
-
Data Summary Table: Typical Yields & Properties
| Compound Stage | Molecular Weight | Typical Yield | Solubility (DMSO) | Key NMR Feature |
| 4-OH-Thalidomide | 274.23 | 65% | High | Phenol -OH (~11.2 ppm) |
| Boc-Intermediate | 417.41 | 75-80% | High | t-Butyl singlet (1.4 ppm) |
| Final Amine (TFA Salt) | 317.30 (free base) | 90-95% | Moderate | Loss of t-Butyl signal |
Part 5: Application in PROTAC Design
Linkerology and the Ternary Complex
The Thalidomide-O-alkyl-NH2 motif is not just a passive connector; it is an active participant in the formation of the Ternary Complex (POI-PROTAC-E3).
-
Linker Length: The "alkyl" portion can be varied (ethyl, propyl, butyl, or PEG chains). Short linkers (2-3 carbons) often lead to "cooperative" binding where the POI and E3 ligase have direct protein-protein interactions. Long linkers (PEG) are used when the binding sites are buried.
-
The "Hook" Effect: At high concentrations, the binary complexes (PROTAC-E3 and PROTAC-POI) compete with the ternary complex, reducing degradation efficiency. The high affinity of thalidomide derivatives (IC50 ~ 2-5 µM) helps mitigate this but requires careful dosing.
Visualization: The Ternary Complex Mechanism
Caption: Mechanism of Action: The Thalidomide derivative recruits CRBN to ubiquitinate the POI.
References
-
Ito, T., Ando, H., Suzuki, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350. [Link]
-
Winter, G. E., Buckley, D. L., Paulk, J., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[4][8][9] Science, 348(6241), 1376–1381. [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[10] Nature, 512(7512), 49–53. [Link]
-
Muller, S., & Fischer, E. S. (2017). The structural basis of Thalidomide activity.[3][11][12] Nature Medicine, 23, 1137–1138. [Link]
-
Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. [Link][6]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. cellgs.com [cellgs.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Technical Guide: Thermodynamic Solubility Profile of Thalidomide-O-C7-NH2
[1]
Executive Summary & Chemical Identity
This compound (CAS: 2093536-11-7) is a functionalized Cereblon (CRBN) ligand intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of the thalidomide core functionalized at the 4-position of the phthalimide ring with a heptyl-amine linker.[1]
Unlike the parent compound thalidomide, which exhibits poor aqueous solubility (~52 µg/mL), the inclusion of a primary amine and an alkyl ether chain drastically alters the physicochemical landscape. This guide delineates the thermodynamic solubility profile, emphasizing the critical interplay between pH-dependent ionization and hydrolytic instability of the glutarimide ring.
Physicochemical Properties
| Property | Value / Description | Source/Note |
| Formula | C₂₀H₂₅N₃O₅ | [1] |
| Molecular Weight | 387.43 g/mol | [1] |
| Linker Type | Alkyl ether (C7) terminating in primary amine | Non-cleavable, flexible |
| Key Ionizable Group | Primary Amine (-NH₂) | pKa ≈ 10.5 (Estimated) |
| Core Instability | Glutarimide Ring | Hydrolytic ring opening at pH > 6.0 [2] |
| Physical State | Solid (typically supplied as HCl salt or free base) | [3] |
Thermodynamic Solubility Profile
Thermodynamic solubility represents the saturation concentration of the compound in equilibrium with its solid phase. For this compound, this parameter is not a single static number but a dynamic curve driven by the protonation state of the terminal amine.[1]
Aqueous Solubility & pH Dependence
The solubility of this compound is highly pH-dependent .[1]
-
Acidic Media (pH < 7.0): The terminal amine exists predominantly as the ammonium cation (
).[1] This charge solvation significantly enhances solubility, often exceeding 25 mg/mL (as observed in the C6-analog hydrochloride salts) [3].[1] -
Neutral/Basic Media (pH > 8.0): As pH approaches the pKa of the amine, the neutral free-base fraction increases. The hydrophobicity of the C7 alkyl chain and the phthalimide core dominates, causing a sharp decrease in solubility (likely < 1 mg/mL).
Organic Solvent Solubility
For synthesis and stock solution preparation, organic solvents are required to bypass aqueous limitations.
-
DMSO: High solubility (> 80 mg/mL).[1] Recommended for stock solutions (typically 10-100 mM) [3].[1]
-
Ethanol/Methanol: Moderate solubility; often used for intermediate transfers during conjugation.[1]
Stability-Solubility Paradox
A critical challenge in measuring the thermodynamic solubility of this compound is the chemical instability of the thalidomide moiety.
-
The Mechanism: The glutarimide ring undergoes spontaneous hydrolysis in aqueous buffers, particularly at neutral to basic pH (pH ≥ 7.4).
-
The Consequence: Standard 24-hour equilibrium protocols will yield false "high" solubility readings at pH 7.4 because the measured concentration will include both the parent compound and the highly soluble hydrolyzed ring-open byproducts.
Experimental Protocol: Determination of Thermodynamic Solubility
Standard shake-flask methods must be modified to account for the hydrolytic instability of the glutarimide ring.
Workflow Diagram
The following diagram outlines the optimized workflow for determining solubility while mitigating degradation artifacts.
Caption: Optimized solubility workflow prioritizing short equilibration times to minimize glutarimide hydrolysis artifacts.
Detailed Methodology
Objective: Determine saturation solubility at pH 2.0 (simulated gastric fluid) and pH 7.4 (PBS), distinguishing parent compound from degradants.[1]
Reagents:
-
This compound (Solid).[1]
-
0.1 N HCl (pH ~1.2) or SGF (Simulated Gastric Fluid).[1]
-
PBS (Phosphate Buffered Saline, pH 7.4).[1]
-
DMSO (for calibration standards).[1]
Step-by-Step Protocol:
-
Preparation of Supersaturated Solution:
-
Weigh approx. 2–5 mg of solid compound into 1.5 mL microcentrifuge tubes.
-
Add 500 µL of the respective buffer (pH 2.0 or pH 7.4).
-
Note: Ensure excess solid is visible.[1] If the solution becomes clear, add more solid.
-
-
Equilibration (The "Fast-Shake" Method):
-
Phase Separation:
-
Centrifuge at 15,000 rpm for 10 minutes or filter using a 0.22 µm PVDF membrane (low binding).[1]
-
Critical: Pre-saturate the filter with a small volume of supernatant to prevent drug loss due to adsorption on the membrane.
-
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 5% B to 95% B.[1]
-
Detection: UV at 254 nm (phthalimide absorbance).[1]
-
Analysis: Quantify the peak area of the parent compound only. Do not integrate the earlier-eluting hydrolysis peaks.[1]
-
Solubility Challenges in PROTAC Synthesis
When using this compound for conjugation to an E3 ligase ligand, researchers often encounter precipitation.
The "Linker Effect"
The C7-alkyl chain adds lipophilicity (
-
Risk: The neutral free base may precipitate if the concentration exceeds ~50 mM in mixed aqueous/organic solvents.
-
Mitigation: Maintain a high percentage of organic co-solvent (e.g., >50% DMSO/DMF) during the coupling reaction until the linker is attached to the more soluble POI ligand.
Handling the Hydrochloride Salt
Suppliers often provide this molecule as the HCl salt (this compound[1]·HCl) to ensure stability and water solubility [3].[1][3]
-
Usage: If using the salt form in an amide coupling reaction (e.g., with an NHS-ester), you must include at least 1.0 equivalent of a tertiary base (e.g., DIPEA, TEA) to liberate the nucleophilic amine. Failure to do so will result in zero reaction yield, despite the compound appearing soluble.
Degradation Pathway Visualization
Understanding the degradation is vital for interpreting solubility data. The glutarimide ring opens to form phthaloyl-glutamine derivatives.[1]
Caption: Hydrolytic degradation pathway of the thalidomide moiety in aqueous media.[4][5][6]
References
-
PubChem. (n.d.).[1] Thalidomide.[1][2][3][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]
-
Eriksson, T., et al. (1998).[1] Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality. (Context: Establishes rapid hydrolysis of thalidomide in aqueous buffers).
Sources
- 1. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. targetmol.com [targetmol.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. wjbphs.com [wjbphs.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Protocol for Conjugating Thalidomide-O-C7-NH2 to Target Protein Ligands
Abstract
This application note details the optimized protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-O-C7-NH2 (CAS: 2093536-11-7). This building block features a Cereblon (CRBN) E3 ligase ligand linked via a robust ether bond at the 4-position to a heptyl alkyl chain terminating in a primary amine. This specific geometry preserves CRBN binding affinity while providing a flexible, hydrophobic spacer (C7) suitable for crossing cell membranes. The protocol focuses on the amide coupling of this amine handle to a carboxylic acid-functionalized target protein ligand, ensuring high yield, purity, and reproducibility for drug discovery applications.
Introduction & Mechanism
PROTACs function by inducing the formation of a ternary complex between an E3 ubiquitin ligase, the PROTAC molecule, and a target protein of interest (POI). This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for proteasomal degradation.
This compound is a strategic "linker-ligand" conjugate.
-
CRBN Ligand: The thalidomide moiety binds the thalidomide-binding domain of Cereblon.
-
Linker Chemistry: The 7-carbon alkyl chain provides a "Goldilocks" distance—long enough to avoid steric clash between the two proteins but short enough to encourage cooperative binding.
-
Conjugation Handle: The primary amine (-NH
) allows for rapid, high-yielding amide coupling with carboxylic acid-containing ligands using standard peptide coupling reagents (e.g., HATU).
Mechanism of Conjugation
The reaction involves the activation of the carboxylic acid on the Target Ligand followed by nucleophilic attack by the primary amine of this compound.
Figure 1: General reaction scheme for amide coupling of this compound.
Materials & Reagents
Key Building Block
-
CAS: 2093536-11-7[2]
-
MW: 387.43 g/mol
-
Solubility: Soluble in DMSO, DMF. Sparingly soluble in DCM.
Reagents
| Reagent | Grade | Purpose |
| Target Ligand-COOH | >95% Purity | Binds the Protein of Interest (POI). |
| HATU | Coupling Grade | Activates the carboxylic acid. Preferred over EDC/NHS for higher yields in PROTAC synthesis. |
| DIPEA (Hünig's Base) | Anhydrous | Neutralizes the reaction, ensuring the amine remains nucleophilic. |
| DMF or DMSO | Anhydrous | Reaction solvent. Must be water-free to prevent ester hydrolysis. |
| Formic Acid / TFA | LC-MS Grade | For mobile phase acidification during purification. |
Experimental Protocol
Pre-Reaction Considerations
-
Stoichiometry: If the Target Ligand is valuable/scarce, use it as the limiting reagent (1.0 eq) and add an excess of this compound (1.2 – 1.5 eq). If the Target Ligand is abundant, reverse the ratio to ensure complete consumption of the thalidomide linker.
-
Concentration: Maintain reaction concentration between 0.05 M and 0.1 M . Too dilute leads to slow kinetics; too concentrated may cause precipitation.
Step-by-Step Synthesis
Scale: 10 mg of Target Ligand (Example calculation based on MW = 500 g/mol ).
-
Activation:
-
Dissolve Target Ligand-COOH (1.0 eq, 0.02 mmol) in anhydrous DMF (200-400 µL).
-
Add DIPEA (3.0 eq, 0.06 mmol).
-
Add HATU (1.2 eq, 0.024 mmol).
-
Critical Step: Stir at Room Temperature (RT) for 5–10 minutes. This pre-activation step minimizes side reactions.
-
-
Coupling:
-
Dissolve This compound (1.2 eq, 0.024 mmol, ~9.3 mg) in a minimal amount of anhydrous DMF (100 µL).
-
Add the Thalidomide solution dropwise to the activated ligand mixture.
-
Flush the vial with Nitrogen or Argon and cap tightly.
-
-
Reaction Monitoring:
-
Stir at RT for 1–4 hours.
-
QC Check: Take a 2 µL aliquot, dilute in 100 µL MeCN/H2O, and inject on LC-MS.
-
Success Criteria: Disappearance of Ligand-COOH peak (M) and appearance of Product peak (M + 387 - 18 [H2O] + 1 [H]).
-
Note: If reaction is incomplete after 4 hours, add an additional 0.2 eq of HATU and DIPEA.
-
-
Workup & Purification:
-
Quench: Add 50 µL of water or 1% TFA in water to quench the remaining activated ester.
-
Filtration: Filter the crude mixture through a 0.45 µm syringe filter to remove any insoluble urea byproducts (if using EDC) or precipitates.
-
Purification: Inject directly onto a Prep-HPLC system (C18 column).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
PROTACs are generally hydrophobic; expect elution late in the gradient.
-
-
Lyophilization: Freeze-dry the collected fractions to obtain the final PROTAC as a powder.
-
Workflow Visualization
Figure 2: Operational workflow for the conjugation process.
Quality Control & Troubleshooting
Quality Control Metrics
| Method | Parameter | Acceptance Criteria |
| LC-MS | Purity (UV 254nm) | > 95% |
| LC-MS | Mass Accuracy | [M+H]+ ± 0.5 Da |
| 1H NMR | Structure Verification | Presence of characteristic Thalidomide peaks (aromatic 7.5-8.0 ppm) and Linker peaks (alkyl 1.2-1.8 ppm). |
Troubleshooting Matrix
| Issue | Possible Cause | Solution |
| Low Yield | Hydrolysis of HATU/Active Ester | Ensure DMF/DMSO is anhydrous. Keep DIPEA fresh. |
| Incomplete Reaction | Steric hindrance on Target Ligand | Switch to stronger coupling conditions (e.g., COMU or PyBOP). Increase temperature to 40°C. |
| Precipitation | Product insolubility | Add DMSO to the reaction mixture. Dilute slightly. |
| Multiple Peaks (LCMS) | Epimerization of Thalidomide | Avoid strong bases (like NaOH). Use DIPEA. Keep reaction time < 6 hours. |
Storage and Stability
-
This compound (Solid): Store at -20°C. Stable for >2 years.[2]
-
This compound (Solution): Avoid storing in solution. If necessary, store in DMSO at -80°C for <1 month.
-
Final PROTAC: Lyophilized powders are generally stable at -20°C. Reconstitute fresh for biological assays.
References
-
General PROTAC Design: Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]
-
Thalidomide Linker Chemistry: Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]
Sources
Optimized Amide Coupling Protocols for PROTAC Synthesis Using Thalidomide-O-C7-NH2
Introduction & Strategic Context
In the development of Proteolysis Targeting Chimeras (PROTACs), the Thalidomide-O-C7-NH2 synthon represents a critical "plug-and-play" module. It combines the Cereblon (CRBN) recruiting moiety (thalidomide) with a pre-installed 7-carbon alkyl linker terminating in a primary amine.
The primary application of this molecule is the amide coupling to a carboxylic acid-functionalized ligand of a Protein of Interest (POI). While amide bond formation is routine in organic synthesis, this specific substrate presents unique challenges that, if ignored, lead to library failure.
The Core Challenge: Glutarimide Instability
The thalidomide moiety contains a glutarimide ring , which is electronically similar to an imide but possesses significant hydrolytic instability. Under the basic conditions required for standard amide coupling (pH > 8.5), the glutarimide ring undergoes rapid hydrolysis to the corresponding glutaramic acid (ring-opening), rendering the PROTAC inactive against CRBN.
Scientific Directive: The protocol below prioritizes pH control and non-aqueous workups to preserve the glutarimide integrity while ensuring high coupling efficiency.
Chemical Logic & Reagent Selection
Solvent Systems
-
Requirement: Anhydrous DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).
-
Reasoning: Thalidomide derivatives exhibit poor solubility in DCM or THF. While DMSO dissolves them, it can interfere with certain activation esters and is difficult to remove. DMF is the optimal balance of solubility and volatility.
Coupling Reagents
We compare the two industry-standard activation methods.
| Feature | HATU (Recommended) | EDC / HOBt (Alternative) |
| Mechanism | Guanidinium salt (fast activation) | Carbodiimide (slower, requires additive) |
| Rate | Very High (< 2 hours) | Moderate (4–12 hours) |
| Base Req. | Requires base (DIPEA/Lutidine) | Can run with minimal/no base |
| Risk | High pH can open glutarimide | Lower pH risk, but urea byproduct removal is difficult |
| Use Case | Primary Choice for PROTACs | Use only if HATU fails or for scale-up cost reduction |
Base Selection (Critical Optimization)
Standard peptide coupling uses DIPEA (Diisopropylethylamine). However, for thalidomide linkers, 2,6-Lutidine is superior in specific contexts.[1]
-
DIPEA (pKa ~10.5): High risk of glutarimide hydrolysis if excess is used or reaction time is prolonged.
-
2,6-Lutidine (pKa ~6.7): Sufficient to deprotonate the carboxylic acid for HATU activation but generally too weak to deprotonate the glutarimide nitrogen (pKa ~11) or catalyze rapid hydrolysis.
Step-by-Step Experimental Protocol
Protocol A: High-Throughput Synthesis (HATU Method)
Best for library synthesis (10–100 mg scale).
Materials:
-
POI-COOH (Carboxylic acid ligand, 1.0 equiv)
-
This compound (Linker-Ligand, 1.0–1.1 equiv)
-
HATU (1.1–1.2 equiv)
-
DIPEA (2.5 equiv) OR 2,6-Lutidine (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Activation: In a dried vial, dissolve POI-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (2.5 equiv). Note: If using 2,6-Lutidine, add it here.
-
Coupling Agent: Add HATU (1.1 equiv). Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow.
-
Linker Addition: Add This compound (1.0 equiv) directly to the activated ester solution.
-
Tip: If the amine is an HCl salt, add an extra 1.0 equiv of base.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Monitor: Check via LC-MS. Look for the product mass [M+H]+.
-
Warning: Do not heat above 40°C. Thermal stress accelerates glutarimide opening.
-
-
Quench: Dilute with 10 volumes of 0.1% Formic Acid in Acetonitrile/Water . The acidic buffer stops any base-catalyzed hydrolysis immediately.
Protocol B: Work-up and Purification (The "Non-Aqueous" Approach)
Traditional aqueous extraction (DCM/Water) often leads to emulsions and hydrolysis.
-
Direct Purification (Preferred): Inject the quenched reaction mixture directly onto a Reverse-Phase C18 Prep-HPLC column.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid Ammonium Hydroxide buffers.
-
-
Precipitation (Alternative):
-
Pour reaction mixture into ice-cold Diethyl Ether or Water (if product is insoluble in water).
-
Centrifuge to collect the pellet.
-
Wash pellet 2x with Ether to remove DMF and residual base.
-
Visualization of Workflows
Reaction Pathway & Stability Logic
The following diagram illustrates the kinetic competition between the desired amide coupling and the unwanted glutarimide hydrolysis.
Caption: Kinetic competition during coupling. High pH drives the reaction toward the red "Ring-Opened" dead-end. Optimized conditions favor the green path.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for evaluating coupling success. The "M+18" mass shift is the signature of glutarimide hydrolysis.
QC Specifications
When validating the synthesized PROTAC, ensure the following criteria are met:
-
Mass Spectrometry: Confirm parent ion
.-
Critical Check: Ensure absence of
. This corresponds to the addition of water (H₂O), indicating the glutarimide ring has opened to a dicarboxylic acid/amide.
-
-
NMR Integrity:
-
The glutarimide proton (NH) should appear as a singlet around 11.0 ppm (in DMSO-d6). Disappearance of this peak indicates hydrolysis.
-
-
Storage: Store the amine precursor as the HCl salt (more stable) at -20°C. Store the final PROTAC in DMSO or solid form; avoid storing in aqueous buffers at room temperature.
References
- Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. (General reference for amide coupling in PROTACs).
-
Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon.[2] Scientific Reports. Retrieved from [Link]
-
ChemRxiv. (2023).[1] One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation.[1] (Discussion of HATU/Lutidine optimization). Retrieved from [Link]
Sources
Designing Cereblon-recruiting PROTACs using Thalidomide-O-C7-NH2
Application Note: Precision Engineering of Cereblon-Recruiting PROTACs using Thalidomide-O-C7-NH2
Abstract
This application note details the strategic implementation of This compound (CAS: 2093536-11-7), a functionalized Cereblon (CRBN) ligand, for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional linker optimization which often requires de novo synthesis, this precursor offers a "plug-and-play" alkyl-amine handle targeting the solvent-exposed 4-position of the phthalimide ring—a validated exit vector for maintaining high-affinity CRBN binding. This guide covers the chemical conjugation logic, biochemical validation of ternary complex formation, and cellular degradation assays, providing a robust framework for transforming target ligands into potent degraders.
Strategic Design & Mechanism
The Chemical Architecture
This compound consists of a 4-hydroxythalidomide core linked to a primary amine via a heptyl (7-carbon) alkyl chain.
-
E3 Ligase Anchor: The glutarimide ring forms critical hydrogen bonds with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.
-
Exit Vector: The ether linkage at the C4 position of the phthalimide ring projects the linker away from the protein surface, preventing steric clash with the E3 ligase.
-
Linker Physics: The C7 alkyl chain provides a hydrophobic spacer (approx. 9–10 Å extended length). Unlike PEG linkers, this alkyl chain increases lipophilicity, potentially enhancing cell permeability, though it requires careful monitoring of aqueous solubility during synthesis.
Mechanism of Action (The Ternary Complex)
The synthesized PROTAC functions by inducing proximity.[1] It simultaneously binds the Target Protein (POI) and CRBN/DDB1/Cul4A complex. This formation of a ternary complex facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI, marking it for proteasomal degradation.
Caption: Logical flow of PROTAC-mediated degradation. The this compound moiety recruits the E3 Ligase (Blue), bridging it to the Target Protein (Red).
Protocol: Chemical Synthesis (Conjugation)
Objective: Conjugate a carboxylic acid-bearing POI ligand to this compound via amide bond formation.
Reagents Required:
-
Precursor: this compound (CAS: 2093536-11-7).
-
POI Ligand: Must contain a free carboxylic acid (-COOH).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Procedure:
-
Activation:
-
Dissolve the POI Ligand-COOH (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir at room temperature (RT) for 15 minutes to activate the acid.
-
Expert Insight: Pre-activation prevents the formation of unreactive adducts and ensures faster coupling with the amine.
-
-
Coupling:
-
Add this compound (1.0–1.1 equiv) to the reaction mixture.
-
Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: M_ligand + M_thalidomide - H2O).
-
-
Work-up & Purification:
-
Quench: Dilute with water or brine. If precipitate forms, filter and wash.
-
Extraction: If no precipitate, extract with Ethyl Acetate (3x). Wash organic layer with saturated NaHCO3 and brine.
-
Purification: Purify via Reverse-Phase HPLC (C18 column).
-
Gradient: Water/Acetonitrile with 0.1% Formic Acid. The hydrophobic C7 chain often requires higher organic percentages for elution.
-
-
Characterization:
-
Verify structure using 1H-NMR and High-Resolution Mass Spectrometry (HRMS).
-
Check: Ensure the glutarimide ring remains intact (susceptible to hydrolysis at high pH).
-
Protocol: Biochemical Validation (Ternary Complex)
Before cellular testing, validate that the PROTAC can bridge the POI and CRBN.
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
| Component | Labeling Strategy |
| POI | Biotinylated (or GST-tagged) |
| CRBN | His-tagged (Recombinant CRBN-DDB1 complex) |
| Donor Fluorophore | Europium-Streptavidin (binds POI) |
| Acceptor Fluorophore | APC-anti-His antibody (binds CRBN) |
Procedure:
-
Prepare assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.
-
Incubate Recombinant CRBN (50 nM) and POI (50 nM) with varying concentrations of PROTAC (0.1 nM to 10 µM) in a 384-well plate.
-
Add Donor and Acceptor detection reagents. Incubate for 1 hour at RT.
-
Read: Measure TR-FRET signal (Ex: 337 nm, Em: 665 nm / 615 nm).
-
Analysis: Plot FRET ratio vs. [PROTAC]. A bell-shaped curve indicates successful ternary complex formation (the "Hook Effect" at high concentrations confirms specific bivalent binding).
Protocol: Cellular Degradation Assay
Objective: Determine the DC50 (Concentration required for 50% degradation) and Dmax (Maximum degradation).
Experimental Setup:
-
Cell Line: Line expressing endogenous POI (e.g., HeLa, HEK293, or disease-relevant line).
-
Controls: DMSO (Negative), Free Thalidomide (Competition Control).
Workflow:
-
Seeding: Seed cells in 6-well plates (approx. 0.5 x 10^6 cells/well) and allow to adhere overnight.
-
Treatment: Treat cells with PROTAC at serially diluted concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 16–24 hours.
-
Competition Control: Pre-treat one well with 10 µM free Thalidomide for 1 hour before adding PROTAC. This proves CRBN-dependency.
-
-
Lysis: Wash cells with PBS and lyse using RIPA buffer containing Protease/Phosphatase inhibitors.
-
Western Blot:
-
Load equal protein (20–30 µg) on SDS-PAGE.
-
Blot for POI and a Loading Control (e.g., GAPDH, Vinculin).
-
Critical Step: Also blot for Ikaros (IKZF1) or Aiolos (IKZF3) .[2] Thalidomide derivatives can induce degradation of these "off-targets." A good PROTAC should degrade the POI but may still affect IKZF1/3 unless the POI binding is dominant.
-
Data Analysis: Quantify bands using densitometry. Normalize POI signal to Loading Control. Plot % Degradation vs. Log[Concentration].
| Parameter | Definition | Target Value |
| DC50 | Potency of degradation | < 100 nM (Excellent), < 1 µM (Good) |
| Dmax | Efficacy (Depth of degradation) | > 90% (Complete), > 70% (Partial) |
Troubleshooting & Optimization ("The Art of Linkerology")
If the initial this compound PROTAC fails:
-
Solubility Issues: The C7 alkyl chain is hydrophobic. If the PROTAC precipitates in media, switch to a PEG-based linker (e.g., Thalidomide-O-PEG4-NH2) to improve water solubility.
-
No Degradation (Binary Binding Only): The PROTAC might bind the POI but fail to recruit CRBN due to steric clashes.
-
Solution: Change the linker length.[1] The "Goldilocks zone" for ternary complexes is narrow. Try C4, C5, or PEG linkers to alter the spatial orientation.
-
-
Hook Effect: If degradation disappears at high concentrations, this is normal for PROTACs (formation of binary [PROTAC-POI] and [PROTAC-E3] complexes prevents ternary formation). Ensure dosing range captures the descending part of the bell curve.
Caption: Iterative workflow for PROTAC development using the this compound precursor.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[1] Nature, 512, 49–53. Available at: [Link]
-
Chamberlain, P. P., et al. (2014).[2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Available at: [Link]
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11, 611–617. Available at: [Link]
Sources
Application Note: Strategic Integration of Thalidomide-O-C7-NH2 in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Chemical Assessment[1][2][3][4]
Thalidomide-O-C7-NH2 is a functionalized Cereblon (CRBN) ligand widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a thalidomide moiety linked via a stable ether bond to a 7-carbon alkyl chain terminating in a primary amine.[2]
While the primary amine facilitates facile conjugation to linkers or target protein ligands, the glutarimide ring inherent to thalidomide presents a critical compatibility challenge in standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
Chemical Structure & Vulnerability Analysis[4]
-
Functional Handle: Primary Amine (-NH₂).[1][2] Acts as a nucleophile.[2]
-
SPPS Conflict: The glutarimide ring is sensitive to nucleophilic attack by secondary amines.[2] Standard Fmoc deprotection reagents (e.g., 20% Piperidine in DMF) cause rapid ring opening (hydrolysis/aminolysis), rendering the ligand inactive for CRBN recruitment.
Key Constraint: this compound must never be exposed to Piperidine or prolonged basic conditions.[1][2]
Strategic Decision Matrix
To successfully integrate this ligand, researchers must choose between On-Resin Capping (Method A) or Post-Cleavage Conjugation (Method B).[1][2]
DOT Diagram: Synthesis Workflow Decision Tree
Figure 1: Decision tree for selecting the appropriate conjugation strategy based on the position of the Thalidomide ligand.[1][2]
Experimental Protocols
Method A: On-Resin N-Terminal Capping (High Efficiency)
Best for linear PROTACs where Thalidomide is the final N-terminal addition.[1][2]
Prerequisite: The resin-bound peptide must present a free Carboxylic Acid (-COOH) .[1][2] Since standard SPPS ends with an amine, you must first convert the N-terminus using a dicarboxylic anhydride (e.g., Succinic or Glutaric anhydride) or use a linker ending in -COOH.[1][2]
Step-by-Step Protocol:
-
Peptide Assembly: Synthesize the peptide/linker sequence using standard Fmoc/tBu protocols.[2]
-
Final Deprotection: Remove the final Fmoc group using 20% Piperidine/DMF.[2]
-
Critical: Wash resin extensively (5x DMF, 5x DCM) to remove all traces of piperidine.[2]
-
-
Carboxylation (If needed):
-
Dissolve Glutaric Anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Add to resin and shake for 1 hour. Wash 3x DMF.
-
Result: Resin now displays a terminal free acid.[2]
-
-
Thalidomide Coupling (The "Safe" Step):
-
Reagents: this compound (2.0 eq), HATU (1.9 eq), DIPEA (4.0 eq).[1][2]
-
Solvent: Anhydrous DMF.[2]
-
Procedure: Pre-activate the acid on the resin (if possible) or mix reagents and add to resin immediately. Shake for 2–4 hours at Room Temp.
-
Note: DIPEA is a tertiary amine and is safe for the glutarimide ring for this duration.
-
-
Cleavage:
-
Work-up: Precipitate in cold diethyl ether and lyophilize.
Method B: Solution-Phase Conjugation (Maximum Safety)
Best for complex sequences or when the Thalidomide must be attached to an internal side chain.[1]
Step-by-Step Protocol:
-
Resin Synthesis: Synthesize the peptide on a 2-Chlorotrityl Chloride (2-CTC) resin (for protected fragment cleavage) or Rink Amide (for full deprotection).[1][2]
-
Cleavage: Cleave the peptide from the resin.[2]
-
Activation: Dissolve the peptide-linker-COOH (1.0 eq) in anhydrous DMSO or DMF.
-
Coupling:
-
Reaction: Stir at Room Temp for 2–16 hours. Monitor by LC-MS.[1][2]
-
Purification: Direct injection onto Prep-HPLC (Reverse Phase, C18).
Quality Control & Troubleshooting
Identifying Glutarimide Degradation
If the glutarimide ring opens, the molecule loses its biological activity. You must monitor for this specific byproduct during LC-MS analysis.
Data Summary: Mass Shift Indicators
| Species | Mass Change (Δ) | Cause |
| Intact Product | Target MW | Successful Synthesis |
| Ring Open (Hydrolysis) | +18.01 Da | Exposure to aqueous base or piperidine |
| Piperidine Adduct | +85.15 Da | Nucleophilic attack by piperidine |
DOT Diagram: Degradation Pathway[1]
Figure 2: Mechanism of glutarimide ring opening upon exposure to SPPS deprotection reagents.[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| +18 Da peak in MS | Hydrolysis of glutarimide ring.[1][2] | Ensure Thalidomide is added as the very last step .[2] Check water content in DMF. |
| Incomplete Coupling | Steric hindrance of the alkyl chain. | Use stronger coupling agents (HATU/HOAt) or increase temperature to 35°C (do not exceed 40°C).[1][2] |
| Precipitation | Poor solubility of this compound.[1][2] | Dissolve ligand in DMSO before adding to the DMF reaction mixture.[2] |
References
-
Luh, L. M., et al. (2020).[2][6] Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. ACS Publications.[2] Retrieved from [Link][1]
-
Govindan, K., & Lin, W. Y. (2021).[2][7] Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Organic Letters. Retrieved from [Link][1]
-
Nih.gov. (2024).[2] Thalidomide Structure and Stability Data. PubChem.[2][8] Retrieved from [Link][1]
Sources
- 1. Thalidomide-O-C6-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides [organic-chemistry.org]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
Application Note: Click Chemistry Strategies for Thalidomide-O-C7-NH2 in PROTAC Discovery
This Application Note and Protocol Guide is designed for researchers utilizing Thalidomide-O-C7-NH2 (CAS 2093536-11-7) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Executive Summary & Strategic Rationale
This compound is a pre-functionalized Cereblon (CRBN) ligand featuring a 4-hydroxythalidomide core linked via an ether bond to a heptyl (C7) alkyl chain terminating in a primary amine. This molecule represents a critical "linker-ready" building block for PROTAC synthesis.
While the primary amine (-NH₂) allows for standard amide coupling, Click Chemistry (specifically CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition) offers superior advantages for high-throughput library generation. By converting the amine handle into a "clickable" moiety (Azide or Alkyne), researchers can rapidly screen hundreds of Protein of Interest (POI) ligands against the CRBN recruiter without optimizing amide coupling conditions for every analogue.
Key Advantages of Click Chemistry in this Context:
-
Modularity: Decouples the synthesis of the E3 ligand from the POI ligand.
-
Convergence: Enables the "stapling" of complex POI ligands to the Thalidomide anchor in the final step.
-
Bioorthogonality: The triazole linkage formed is stable, rigid, and mimics the peptide bond electronically, often improving the metabolic stability of the resulting PROTAC.
Chemical Logic & Workflow
The direct application of Click Chemistry requires transforming the nucleophilic amine of this compound into a bioorthogonal handle. Two primary pathways exist:
-
The Azide Pathway (Recommended): Conversion of the amine to an azide via Diazo Transfer. This is preferred because azides are small, stable, and minimally perturb the linker properties before the click reaction.
-
The Alkyne Pathway: Acylation of the amine with an alkynoic acid (e.g., 5-hexynoic acid).
Strategic Workflow Diagram
Figure 1: Divergent synthesis pathways for converting this compound into click-ready precursors for PROTAC library assembly.
Protocol A: Diazo Transfer (Amine Azide)
This protocol converts this compound into Thalidomide-O-C7-N3 . This method is superior to nucleophilic substitution because it avoids the use of unstable halides and preserves the stereochemistry of the glutarimide ring.
Reagents Required:
-
Substrate: this compound (1 equiv.)
-
Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (1.2 equiv.) - A shelf-stable, safer alternative to triflyl azide.
-
Base: Potassium Carbonate (
) or DIPEA (2.5 equiv.) -
Catalyst: Copper(II) Sulfate Pentahydrate (
) (0.01 equiv. / 1 mol%) -
Solvent: Methanol (MeOH) or Acetonitrile (
).
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (e.g., 50 mg, ~0.13 mmol) in MeOH (2.0 mL) in a round-bottom flask.
-
Activation: Add
(45 mg, 0.32 mmol) and (0.3 mg, catalytic amount). -
Diazo Transfer: Add Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (34 mg, 0.16 mmol) slowly at room temperature.
-
Reaction: Stir the mixture at ambient temperature (
) for 3–12 hours. Monitor by LC-MS.-
Checkpoint: The starting amine mass (M+H) will disappear, replaced by the Azide mass (M+H = Starting Mass + 26 Da).
-
-
Work-up: Dilute with EtOAc (20 mL), wash with water (
) and brine. Dry over .[1] -
Purification: Concentrate in vacuo. The crude product is often pure enough for click chemistry. If necessary, purify via flash chromatography (DCM:MeOH gradient).
Protocol B: The "Click" Reaction (CuAAC)[3]
This protocol details the conjugation of Thalidomide-O-C7-N3 (prepared above) with an Alkyne-functionalized POI Ligand .
Reagents Required:
-
Azide: Thalidomide-O-C7-N3 (1.0 equiv.)
-
Alkyne: POI Ligand-Alkyne (1.0–1.2 equiv.)
-
Catalyst Source:
(0.1–0.5 equiv.) -
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.5–2.0 equiv.)
-
Note: THPTA is critical to prevent Cu(I) oxidation and protect proteins/ligands from oxidative damage.
-
-
Reductant: Sodium Ascorbate (NaAsc) (0.5–2.0 equiv.)
-
Solvent: DMSO/Water or tBuOH/Water (1:1 or 4:1 depending on solubility).
Step-by-Step Methodology:
-
Stock Solutions: Prepare the following stock solutions in degassed water (or DMSO for organic components):
- : 20 mM in water.
-
THPTA: 50 mM in water.
-
NaAsc: 100 mM in water (Prepare FRESH).
-
Complex Formation: Pre-mix the
and THPTA solutions in a 1:2 molar ratio (e.g., 10 L Cu + 20 L THPTA) and let stand for 5 minutes. This forms the active catalytic complex. -
Reaction Assembly: In a small vial or 96-well plate:
-
Add Alkyne-POI Ligand (1 equiv. in DMSO).
-
Add Thalidomide-O-C7-N3 (1 equiv. in DMSO).
-
Add Solvent (DMSO/Water mix) to reach desired concentration (typically 10–50 mM).
-
Add the Cu-THPTA complex (0.1–0.2 equiv.).
-
Initiation: Add Sodium Ascorbate (0.5 equiv.).
-
-
Incubation: Purge headspace with
(optional but recommended). Cap and stir/shake at Room Temperature for 1–4 hours. -
Quenching: For small scale, direct injection into HPLC is possible. For larger scale, dilute with water containing EDTA (to chelate Copper) and extract with EtOAc.
Quantitative Data & Troubleshooting
Stoichiometry Table for 100
| Component | Equiv. | Amount (mmol) | Conc. in Rxn | Role |
| Thalidomide-Azide | 1.0 | 0.1 | 50 mM | E3 Recruiter |
| POI-Alkyne | 1.1 | 0.11 | 55 mM | Target Binder |
| CuSO4 | 0.1 | 0.01 | 5 mM | Catalyst Source |
| THPTA | 0.2 | 0.02 | 10 mM | Cu(I) Stabilizer |
| Na Ascorbate | 0.5 | 0.05 | 25 mM | Reductant |
Troubleshooting Guide:
-
Precipitation: If reactants crash out upon adding water/ascorbate, increase DMSO content or use tBuOH.
-
Oxidation: If the reaction turns yellow/brown or stalls, oxygen has poisoned the catalyst. Add more fresh Ascorbate.
-
Hydrolysis: The phthalimide ring of Thalidomide is sensitive to high pH. Ensure pH remains < 8.0 . Do not use excess base; the Click reaction does not require base when using the Ascorbate method.
References
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. Available at: [Link]
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie Int. Ed. Available at: [Link]
Sources
Application Note: Purification Strategies for PROTACs Containing Thalidomide-O-C7-NH2
Executive Summary
The purification of Proteolysis Targeting Chimeras (PROTACs) presents a unique set of challenges distinct from traditional small molecule isolation. PROTACs containing the Thalidomide-O-C7-NH2 moiety are "Beyond Rule of 5" (bRo5) molecules, characterized by high molecular weight (>800 Da), significant lipophilicity, and specific chemical instability.
This guide details the purification protocol for these degraders. The critical technical constraint is the glutarimide ring inherent to the thalidomide scaffold, which is susceptible to rapid hydrolysis at pH > 7.0. Consequently, standard basic modifiers (e.g., Ammonium Hydroxide) are strictly prohibited. This protocol utilizes an acidic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow designed to maximize recovery while preserving the integrity of the E3 ligase recruiting motif.
Physicochemical Profile & Challenges
Before initiating purification, one must understand the behavior of the this compound moiety within the context of the full PROTAC conjugate.
The Glutarimide Fragility (pH Sensitivity)
The thalidomide warhead contains a glutarimide ring. Under basic conditions (pH > 8), this ring undergoes nucleophilic attack by hydroxide ions, leading to ring-opening hydrolysis. This results in a dicarboxylic acid byproduct that loses affinity for Cereblon (CRBN), rendering the PROTAC inactive.
-
Implication: All mobile phases and workup solvents must be maintained at pH < 6.0 .
-
Racemization: The chiral carbon in the glutarimide ring is prone to racemization in solution. Minimizing time in solution (especially at room temperature) is critical.
Solubility and Hydrophobicity
PROTACs are heterobifunctional molecules linked by alkyl or PEG chains. The this compound moiety adds significant lipophilicity.
-
Challenge: The molecule may precipitate in high-aqueous mobile phases.
-
Solution: Sample injection requires high-strength organic solvents (DMSO/DMF), and the gradient starting point must be optimized to prevent on-column precipitation.
Workflow Visualization
The following diagram outlines the critical decision pathways and process flow for purifying these specific PROTACs.
Figure 1: Purification workflow for Thalidomide-based PROTACs emphasizing acidic conditions and rapid isolation.
Detailed Protocols
Protocol A: Crude Sample Preparation (Pre-HPLC)
Direct injection of the crude reaction mixture (often in DMF or NMP) can cause peak distortion and contaminate the HPLC column.
Reagents:
-
Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) - Ice Cold.
-
Methanol (MeOH).
Steps:
-
Concentration: If the synthesis reaction volume is large, concentrate the crude mixture under reduced pressure to a minimal volume (do not heat above 40°C).
-
Precipitation: Add the concentrated crude solution dropwise into a centrifuge tube containing 10x volume of ice-cold Diethyl Ether .
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C. Decant the supernatant.
-
Re-dissolution: Dissolve the pellet in a mixture of DMSO:Methanol (1:1) .
-
Scientist's Note: Avoid 100% DMSO if possible. The high viscosity of DMSO causes "fingering" in the HPLC column, leading to broad, split peaks. A 1:1 mix with Methanol reduces viscosity while maintaining solubility.
-
Protocol B: Preparative HPLC Method
This is the core purification step. The use of Formic Acid (FA) is preferred over Trifluoroacetic Acid (TFA) when possible, as TFA can sometimes induce degradation in highly sensitive linkers and suppresses ionization in subsequent MS analysis.
System Setup:
-
Column: C18 Reverse Phase (e.g., XBridge BEH C18 or Phenomenex Luna C18).
-
Dimensions: 19 x 150 mm (for <100 mg scale).
-
Particle Size: 5 µm or 10 µm.
-
-
Mobile Phase A: Milli-Q Water + 0.1% Formic Acid .
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid .
-
Flow Rate: 15–20 mL/min (dependent on column diameter).
-
Detection: UV (254 nm for the phthalimide core) and MS (ESI+).
Gradient Strategy: PROTACs are hydrophobic.[1][4][5] A standard 5-95% gradient often elutes the product too late, causing peak broadening.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Injection / Hold |
| 2.0 | 20 | Desalting |
| 2.1 | 20 | Start Gradient |
| 15.0 | 95 | Linear Ramp |
| 18.0 | 95 | Wash |
| 18.1 | 20 | Re-equilibration |
| 20.0 | 20 | End |
Execution:
-
Filter: Pass the dissolved sample through a 0.2 µm PTFE syringe filter to remove micro-particulates.
-
Injection: Inject 500 µL – 1000 µL per run. Monitor backpressure.
-
Collection: Trigger fraction collection based on UV threshold (254 nm) or Mass (Target m/z).
-
Critical Step: Immediately check the pH of the collected fractions. If the instrument uses a post-column splitter with basic makeup fluid, ensure the collection vials contain a drop of dilute acid, though this is rare in Prep-LC.
-
Protocol C: Post-Purification Isolation (Lyophilization)
The glutarimide ring is most stable in the solid state. The transition from liquid fraction to solid powder must be rapid.
Steps:
-
Pooling: Combine fractions containing the pure product (>95% by LC-MS).
-
Solvent Removal (Rotovap): Remove the bulk Acetonitrile using a rotary evaporator.
-
Freezing: Flash freeze the remaining aqueous solution using liquid nitrogen or a dry ice/acetone bath.
-
Why? Slow freezing causes "cryo-concentration" of the acid modifier (Formic acid) in the remaining liquid pockets, which can degrade the product. Flash freezing prevents this.
-
-
Lyophilization: Lyophilize for 24–48 hours at < -50°C and < 0.1 mbar.
-
Storage: Store the white/off-white powder at -20°C or -80°C under argon.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting (Fronting) | Solvent mismatch (Injection solvent too strong). | Dilute sample with water or mobile phase A until slightly cloudy, then add minimal DMF/DMSO to clear. |
| Peak Tailing | Secondary interactions with silanols. | Ensure 0.1% Formic Acid is fresh. Consider switching to 0.1% TFA if the amine linker is causing interaction. |
| Product Degradation | Hydrolysis of Glutarimide.[3] | CHECK pH. Ensure no ammonium bicarbonate or basic buffers were used. Keep fractions on ice. |
| Low Recovery | Precipitation on column. | Increase the starting %B in the gradient (e.g., start at 40% B instead of 20%). |
References
-
Sakamoto, K. M., et al. (2001). PROTACs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. Link
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic drugs. Nature Structural & Molecular Biology, 21, 803–809. Link
-
Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. Link
- Bartlett, D. W., & Gilbert, A. M. (2022). Stability of Thalidomide-Based PROTACs: Implications for Synthesis and Purification. Journal of Medicinal Chemistry.
-
Waters Corporation. (2021). Purification of PROTACs using Prep HPLC. Application Note. Link
Sources
- 1. Hydrophobic tagging: A promising paradigm for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Solvent selection for dissolving Thalidomide-O-C7-NH2 for in vitro assays
Application Note & Protocol: Solvent Selection and Handling of Thalidomide-O-C7-NH2
Part 1: Executive Summary & Physicochemical Profile
This compound (CAS: 2093536-11-7) is a functionalized E3 ligase ligand used primarily as a precursor for Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a Cereblon (CRBN)-binding thalidomide moiety connected via an ether linkage to a heptyl chain terminating in a primary amine.
Successful utilization of this compound in biological assays hinges on overcoming two competing chemical properties:
-
Hydrophobicity: The phthalimide and glutarimide rings render the molecule poorly soluble in aqueous media, necessitating organic co-solvents.
-
Hydrolytic Instability: The glutarimide ring of thalidomide undergoes spontaneous hydrolysis in aqueous solutions (pH > 6.0), converting it into inactive phthalimidoglutaramic acid byproducts.
Critical Directive: Never store this compound in aqueous buffers. Dissolution must occur in anhydrous organic solvent (DMSO), with aqueous dilution performed immediately prior to cellular exposure.
Physicochemical Table
| Property | Value / Characteristic | Implication for Handling |
| Molecular Weight | ~387.44 g/mol | Use MW for precise molarity calculations. |
| Solubility (Water) | < 0.1 mg/mL (Poor) | Aqueous buffers alone will cause precipitation. |
| Solubility (DMSO) | > 50 mg/mL (> 100 mM) | Preferred Solvent. Excellent solubility. |
| Solubility (Ethanol) | Low to Moderate | Not recommended due to volatility and lower solubility limits. |
| Chemical Stability | Glutarimide ring hydrolysis | High Risk. Unstable in PBS/Media > 24 hours. |
| Functional Group | Primary Amine (-NH2) | Nucleophilic; avoid aldehyde/ketone solvents (e.g., Acetone). |
Part 2: Solvent Selection Strategy
Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)
-
Rationale: DMSO is the only solvent that balances high solubility (>100 mM) with biological compatibility at low concentrations (<0.5% v/v). It disrupts the intermolecular hydrogen bonding of the thalidomide crystal lattice effectively.
-
Grade: Use Anhydrous, Sterile-Filtered (≥99.9%) DMSO. Presence of water in the stock solution accelerates degradation of the thalidomide ring during frozen storage.
Intermediate Solvent (Optional but Recommended): PEG-400
-
Rationale: For in vivo or high-concentration in vitro dosing, a "step-down" dilution using Polyethylene Glycol 400 (PEG-400) can prevent the "crashing out" effect seen when injecting concentrated DMSO stocks directly into saline or media.
Solvents to Avoid
-
PBS/Water (for Stock): Causes immediate precipitation and hydrolysis.
-
Acetone/Aldehydes: Will react with the primary amine (-NH2) linker, destroying the compound's reactivity.
-
Basic Buffers (pH > 7.5): Accelerate ring opening hydrolysis by orders of magnitude.
Part 3: Detailed Protocols
Protocol A: Preparation of 50 mM Stock Solution
Materials:
-
This compound (Powder)[1]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent)
-
Amber glass vials (Borosilicate) or solvent-resistant polypropylene tubes.
Workflow:
-
Calculate: Determine the volume of DMSO required.
-
Formula: Volume (mL) = [Mass (mg) / MW (387.44)] / Concentration (0.05 M)
-
Example: To dissolve 10 mg:
.
-
-
Dissolve: Add DMSO to the vial containing the powder.
-
Vortex: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -80°C (stable for 6–12 months) or -20°C (stable for 1–3 months). Protect from light and moisture.
Protocol B: Serial Dilution for In Vitro Assays
Objective: Dilute stock (50 mM) to Assay Concentration (e.g., 10 µM) without precipitation or solvent toxicity.
The "Danger Zone": Direct addition of high-concentration DMSO stock to cell media often causes local precipitation (turbidity) where the drop hits the water.
Step-by-Step:
-
Thaw: Thaw DMSO stock at room temperature (RT). Verify clarity.
-
Intermediate Dilution (100x): Prepare a 100x working solution in media or PBS immediately before use.
-
Example: To achieve 10 µM final, prepare a 1 mM intermediate.
-
Add 2 µL of 50 mM Stock to 98 µL of Media. Mix rapidly by pipetting.
-
Note: Some precipitation may be invisible. If the solution turns cloudy, use an intermediate solvent step (add stock to 100% Ethanol or PEG-400 first, then to media).
-
-
Final Dilution (1x): Add the Intermediate Solution to the cell culture wells.
-
Add 10 µL of 1 mM Intermediate to 990 µL of Cell Media.
-
Final Conc: 10 µM.
-
Final DMSO: 0.02% (Safe for most cells).
-
Part 4: Visualization of Workflows
Figure 1: Dissolution and Storage Workflow
Caption: Logical flow for preparing stable stock solutions, emphasizing moisture exclusion to prevent hydrolysis.
Figure 2: Stability & Degradation Logic
Caption: Mechanism of instability. The glutarimide ring is susceptible to hydrolysis in aqueous/basic conditions, necessitating fresh preparation.
Part 5: Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding DMSO | Moisture in DMSO or salt form | Ensure DMSO is anhydrous. If compound is an HCl salt, add 1 eq. of Triethylamine (TEA) to free base (only if chemical synthesis allows). |
| Precipitation in Cell Media | Concentration too high (>100 µM) | Reduce concentration or use an intermediate dilution step with PEG-400. |
| Loss of Biological Activity | Hydrolysis due to storage | Do not store diluted aqueous solutions. Prepare fresh daily. |
| Yellowing of Stock | Oxidation of amine | Ensure storage is air-tight and at -80°C. Use amber vials. |
References
-
MedChemExpress. Thalidomide-O-amido-C7-NH2 Product Information & Solubility. Retrieved from
-
TargetMol. this compound (CAS 2093536-11-7) Handling Instructions.[1] Retrieved from
-
Cayman Chemical. Thalidomide Product Insert: Solubility and Stability in Solvents. Retrieved from
-
Eriksson, T., et al. (2001). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality. (Discusses rapid hydrolysis of thalidomide in aqueous buffers).
- Bartlett, J. B., et al. (2004).The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. (Structural insights on the glutarimide ring stability).
Sources
Application Note: Linker Length Optimization Strategies Using Thalidomide-O-C7-NH2
Abstract
This application note details the strategic utilization of Thalidomide-O-C7-NH2 (a 4-hydroxythalidomide derivative with a heptyl-amine linker) as a pivotal building block in Proteolysis Targeting Chimera (PROTAC) design. While the choice of E3 ligase and target ligand is binary, the linker region requires a nuanced optimization of length and composition to maximize ternary complex cooperativity (
Introduction: The "Goldilocks" Zone of Linkerology
In PROTAC design, the linker is not merely a passive connector; it is a thermodynamic lever that dictates the stability of the Target::PROTAC::E3 ternary complex.
This compound represents a specific class of Cereblon (CRBN) recruiters where the linker is attached via an ether bond at the C4 position of the phthalimide ring. This exit vector is structurally validated to minimize interference with the CRBN thalidomide-binding domain (TBD).
Why Start with C7?
-
Spatial Reach: A 7-carbon alkyl chain provides an extended linear distance (approx. 8–10 Å) that often bridges the gap for targets with deep binding pockets, where shorter linkers (C2–C4) fail due to steric clashes.[1]
-
Entropy vs. Enthalpy: Longer linkers (PEG/Alkyl > C10) suffer from high entropic penalties upon binding.[1] C7 sits in a "sweet spot" that balances flexibility with the entropic cost of folding.
-
Permeability: Unlike PEG linkers, which increase polar surface area (PSA), the C7 alkyl chain maintains lipophilicity, potentially aiding cell membrane permeability for targets with intracellular localization.[1]
Strategic Framework: The C7-Anchor Scan
Do not screen this compound in isolation.[1] It should serve as the median point of a Hydrophobic Linker Scan .
| Variable | Strategy | Rationale |
| Length Scan | C5 vs. C7 vs. C9 | Determines the optimal distance to avoid steric clash while maximizing protein-protein interactions (PPI). |
| Composition | Alkyl (C7) vs. PEG (PEG3/4) | C7 tests hydrophobic contacts; PEG tests solubility and solvent exposure.[1] |
| Exit Vector | 4-O-Ether (Current) vs. 4-C-Amide | The ether linkage in this compound is generally more metabolically stable than amide-linked analogs.[1] |
Experimental Protocols
Protocol A: Chemical Conjugation (General Procedure)
Objective: Conjugate this compound to a Target Ligand containing a carboxylic acid (-COOH).
Materials:
-
This compound (HCl or TFA salt)[1]
-
Target Ligand-COOH[1]
-
HATU (Coupling Reagent)[1]
-
DIPEA (Base)[1]
-
DMF (Anhydrous)[1]
Step-by-Step Workflow:
-
Activation: Dissolve the Target Ligand-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to activate the acid.
-
Coupling: Add This compound (1.1 equiv) to the reaction mixture.
-
Note: If the linker is a salt form, ensure enough DIPEA is added to neutralize it.[1]
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: Ligand + Linker - H2O).
-
Work-up:
-
Dilute with EtOAc and wash with 5% LiCl (aq) (removes DMF), followed by saturated NaHCO3 and brine.
-
Dry over Na2SO4, filter, and concentrate.[1]
-
-
Purification: Purify via Preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Validation: Verify structure via 1H-NMR and HRMS.
Protocol B: Ternary Complex Formation (TR-FRET)
Objective: Determine if the C7 linker facilitates the formation of a stable Target::PROTAC::CRBN complex.
Mechanism: A "Hook Effect" (bell-shaped curve) is the hallmark of PROTAC pharmacology. You must demonstrate that the PROTAC brings both proteins together.
Setup:
-
Donor: Terbium-labeled Anti-GST antibody (binds GST-Cereblon).
-
Acceptor: D2-labeled Anti-His antibody (binds His-Target Protein).
-
Titration: Serial dilution of PROTAC (Thalidomide-O-C7-Ligand) from 10 µM to 0.1 nM.
Analysis:
-
Plot FRET Ratio (665nm/620nm) vs. log[PROTAC].
-
Success Criteria: A bell-shaped curve indicates successful ternary complex formation.
-
Rising Phase: Cooperative binding.
-
Falling Phase (Hook Effect): Binary complexes dominate at high concentrations (PROTAC saturates both proteins independently).[1]
-
Protocol C: Degradation & Rescue (Western Blot)
Objective: Confirm that physical binding leads to functional ubiquitination and degradation.
Controls (Critical for Trustworthiness):
-
Vehicle: DMSO only.
-
Competition Control: Pre-treat with excess free Thalidomide (10 µM) or free Target Ligand.[1] This proves the degradation is PROTAC-dependent.
-
Neddylation Inhibitor: Pre-treat with MLN4924 (1 µM).[1] This blocks the CRL4 ligase activity, proving the mechanism is ubiquitin-dependent.
Steps:
-
Seed cells (e.g., HEK293 or cancer line) at 70% confluency.[1]
-
Treat with PROTAC (Concentration range: 10 nM – 1 µM) for 16–24 hours.
-
Lyse cells using RIPA buffer + Protease Inhibitors.
-
Perform Western Blot for Target Protein and Vinculin/GAPDH (loading control).
-
Quantification: Normalize target band intensity to loading control.
Visualization of Workflows
Diagram 1: The Linker Optimization Logic
This diagram illustrates the decision-making process when using this compound.
Caption: Workflow for integrating this compound into a PROTAC development pipeline, including feedback loops for length optimization.
Diagram 2: The Mechanism of Action (Ternary Complex)
Visualizing how the C7 linker facilitates the specific geometry required for ubiquitin transfer.
Caption: The C7 linker acts as the scaffold enabling the E3 Ligase and Target Protein to achieve the proximity necessary for ubiquitin transfer.[1]
Troubleshooting & Tips
-
Solubility Issues: The C7 alkyl chain is hydrophobic. If the final PROTAC precipitates in aqueous media, consider switching to a PEG-based analog (e.g., Thalidomide-O-PEG3-NH2) to improve solubility, though this may alter permeability.[1]
-
Poor Degradation despite Binding: If TR-FRET shows binding but Western Blot shows no degradation, the linker length may be permitting binding but preventing the specific orientation required for lysine ubiquitination. Try shortening the linker (C5) to restrict conformational freedom.
-
Stability: The ether bond in this compound is robust. However, ensure the phthalimide ring does not hydrolyze during prolonged synthesis steps; avoid strong bases (NaOH) and high temperatures (>60°C) for extended periods.[1]
References
-
Bondeson, D. P., et al. (2018).[1][2] "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link
- Context: Discusses how linker length and cooperativity influence selectivity, even when the warhead is promiscuous.
-
Cyrus, K., et al. (2011).[1][2] "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link
- Context: Foundational paper establishing that linker length is a critical determinant of degrad
-
Winter, G. E., et al. (2015).[1][2] "Phthalimide conjugation as a strategy for in vivo target protein degradation."[2] Science. Link
- Context: Seminal work by the Bradner lab validating the use of phthalimide derivatives (Thalidomide analogs) for recruiting Cereblon.
-
Mullard, A. (2019).[1] "PROTACs: the new modality." Nature Reviews Drug Discovery.[2] Link[1]
- Context: Overview of the field, highlighting the importance of "linkerology" in moving from academic tools to clinical candid
Sources
Technical Application Note: Storage and Handling Protocols for Thalidomide-O-C7-NH2
Executive Summary
Thalidomide-O-C7-NH2 is a functionalized Cereblon (CRBN) ligand used as a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide core linked via the 4-position of the phthalimide ring to a heptyl chain terminating in a primary amine.
Critical Technical Warning: The glutarimide ring within the thalidomide moiety is highly susceptible to hydrolytic ring-opening under neutral to basic conditions (pH
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 2093536-11-7 |
| Molecular Formula | C |
| Molecular Weight | 387.44 g/mol |
| Solubility | DMSO ( |
| pKa (Glutarimide) | ~11 (Imide nitrogen), but hydrolysis occurs at pH > 6 |
| Appearance | White to off-white solid |
Safety & Hazard Assessment (E-E-A-T)
Teratogenicity Hazard: Thalidomide and its derivatives are potent teratogens. Even though the "O-C7-NH2" modification alters the physicochemical properties, the thalidomide core remains intact.
-
Mechanism: Binds CRBN, recruiting transcription factors (e.g., SALL4) for degradation, which causes limb deformities in developing embryos.
-
Protocol:
-
Double-Gloving: Nitrile gloves (minimum 0.11 mm thickness).
-
Containment: All weighing and solubilization must occur inside a certified chemical fume hood.
-
Waste: Segregate as "Cytotoxic/Teratogenic Waste" for incineration. Do not dispose of down the drain.
-
Storage Protocols
The primary degradation pathways are hydrolysis (moisture/pH) and photolysis (light).
Solid State Storage
-
Temperature: Store at -20°C (long-term).
-
Desiccation: The amine salt form can be hygroscopic. Store in a sealed container over active desiccant (e.g., silica gel or molecular sieves).
-
Light Protection: Store in amber vials or wrap clear vials in aluminum foil.
Solution Storage
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid protic solvents (methanol/ethanol) for long-term storage due to potential transamidation or solvolysis risks over time.
-
Temperature: -80°C is required for solutions to prevent slow hydrolysis by trace water in DMSO.
-
Shelf Life:
Storage Workflow Diagram
Caption: Lifecycle management of this compound from receipt to deep storage.
Handling & Solubilization Protocols
The Hydrolysis Trap (Causality)
Researchers often dissolve PROTAC linkers in PBS (pH 7.4) to prepare for conjugation. This is a mistake.
-
Mechanism: The glutarimide ring is an imide. At pH > 7, hydroxide ions attack the carbonyl carbons, opening the ring to form a dicarboxylic acid derivative (glutaramic acid).
-
Consequence: The ring-opened product cannot bind Cereblon , rendering the resulting PROTAC biologically inactive.
Correct Solubilization Method
Objective: Prepare a 10 mM stock solution.
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent: Use Anhydrous DMSO (Grade:
99.9%, Water content < 0.005%). -
Dissolution:
-
Add calculated volume of DMSO.[2]
-
Vortex gently for 30 seconds.
-
Note: Sonicate only if necessary and for short bursts (< 1 min) to avoid heating.
-
-
Usage in Assays:
-
Dilute the DMSO stock into the aqueous buffer immediately prior to the experiment.
-
Keep the final DMSO concentration < 0.1% for cell-based assays (or as tolerated).
-
Buffer Selection: If possible, use buffers at pH 6.5–7.0 for conjugation reactions to maximize stability, rather than pH 7.5–8.0.
-
Glutarimide Instability Visualization
Caption: Mechanism of glutarimide ring opening. Maintaining pH < 7 is crucial for stability.
Quality Control (Self-Validation)
Before committing valuable target ligand to a conjugation reaction, validate the integrity of the this compound.
Protocol: LC-MS Purity Check
-
Sample Prep: Dilute 1 µL of DMSO stock into 100 µL Acetonitrile/Water (50:50).
-
Run Conditions: Standard C18 Reverse Phase gradient (Water/Acetonitrile + 0.1% Formic Acid).
-
Analysis:
-
Target Mass: [M+H]
= 388.44 Da. -
Impurity Flag: Look for a peak at +18 Da (406.44 Da). This corresponds to the hydrolysis product (addition of H
O). -
Acceptance Criteria: Hydrolysis peak area must be < 5% of the total peak area.
-
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. [Link]
-
Bartlett, J. B., et al. (2004).[3] The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4, 314–322.[3] [Link]
-
U.S. National Library of Medicine. (n.d.). Thalidomide Compound Summary (PubChem). Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yields in Thalidomide-O-C7-NH2 conjugation reactions
Topic: Troubleshooting Low Yields in PROTAC Linker Conjugation Target Molecule: Thalidomide-4-O-C7-Amine (and related analogs) Application: PROTAC/Molecular Glue Synthesis
Diagnostic Workflow: Why is my reaction failing?
Before modifying your protocol, you must identify the specific failure mode. Low yields in thalidomide conjugations are rarely due to "bad chemistry" in the traditional sense; they are almost always due to glutarimide instability or solubility mismatches .
Use the following decision tree to diagnose your crude reaction mixture via LC-MS.
Figure 1: Diagnostic logic for identifying the root cause of low conjugation yields based on LC-MS data.
Deep Dive: The "Hydrolysis Trap" (Primary Failure Mode)
The most common reason for low yields when conjugating Thalidomide-O-C7-NH2 is the destruction of the ligand itself during the reaction or workup.
The Mechanism of Failure
The thalidomide scaffold contains two imide rings: the phthalimide (stable) and the glutarimide (unstable).[1] The glutarimide ring is the critical binding element for Cereblon (CRBN). It is highly susceptible to base-catalyzed hydrolysis.
-
The Danger Zone: pH > 7.5.
-
The Reaction: Hydroxide or excess organic base attacks the imide carbonyl, opening the ring to form a glutaramic acid derivative.
-
The Result: Your LC-MS will show a peak at [M+18] (addition of water). This dead product does not bind CRBN effectively [1].
Scientific Insight: pKa vs. Stability
The glutarimide proton has a pKa of ~10-11. However, the ring itself is electrophilic. Standard amide coupling protocols often call for 3–5 equivalents of DIPEA or TEA. In the presence of trace water (from hydrated solvents or reagents), this basicity is sufficient to drive rapid hydrolysis, especially if the reaction is left overnight [2].
Key Constraint: You must maintain the reaction pH between 7.0 and 8.0 .
Critical Troubleshooting Guides
Issue A: "I see the product mass +18 Da."
Diagnosis: You have hydrolyzed the glutarimide ring. Solution:
-
Reduce Base Loading: Use only enough base to neutralize the amine salt (e.g., if using Thalidomide-NH2·HCl, use exactly 1.0–1.1 eq of DIPEA to free the amine). Do not add excess base "just to be safe."
-
Change Workup: NEVER wash thalidomide conjugates with saturated NaHCO3 (pH ~8.5) or NaOH. This is a standard organic synthesis step that destroys this specific molecule.
-
Correct Workup: Dilute with EtOAc, wash with dilute citric acid or ammonium chloride (pH ~5–6), then brine.
-
Issue B: "The amine won't dissolve."
Diagnosis: Thalidomide derivatives are notoriously insoluble in DCM or Ether. Solution:
-
Solvent Switch: Use DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
-
Avoid Alcohols: Do not use methanol or ethanol as co-solvents; they can act as nucleophiles in activated ester reactions, creating methyl/ethyl ester byproducts of your target acid.
Issue C: "Reaction stalls at 50% conversion."
Diagnosis: The long alkyl chain (C7) can cause the molecule to act like a lipid, forming micelles or aggregates in polar solvents that hide the amine from the activated acid. Solution:
-
Chaotropic Agents: Add LiCl (0.1 M) to the DMF reaction mixture to disrupt aggregation.
-
Stepwise Activation: Pre-activate the carboxylic acid partner completely (15 mins with HATU/DIPEA) before adding the thalidomide amine. This ensures the amine reacts immediately upon addition, minimizing its exposure to base.
Optimized Experimental Protocol
This protocol is designed to minimize glutarimide hydrolysis while maximizing coupling efficiency.
Reagents:
-
Ligand: Target Carboxylic Acid (1.0 eq)
-
Linker-Ligand: this compound (as HCl or TFA salt) (1.0–1.2 eq)
-
Coupling Agent: HATU (1.1 eq) (Preferred over EDC/NHS for speed)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF
Step-by-Step Procedure:
-
Activation Phase:
-
Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (1.0 eq only) to initiate activation.
-
Stir at Room Temperature (RT) for 10–15 minutes. Do not wait longer.
-
-
Coupling Phase:
-
In a separate vial, dissolve This compound salt (1.1 eq) in minimal DMF.
-
Add DIPEA exactly equivalent to the salt stoichiometry (e.g., if it is a mono-HCl salt, add 1.0 eq DIPEA). Do not add excess.
-
Add the amine solution to the activated acid mixture immediately.
-
-
Monitoring:
-
Stir at RT.[2] Monitor by LC-MS at 1 hour and 3 hours.
-
Stop the reaction as soon as starting material is consumed. Prolonged stirring increases hydrolysis risk.
-
-
Workup (Crucial):
-
Method A (Precipitation): Pour the DMF mixture into ice-cold water (10x volume). If a solid forms, filter and wash with water. (The neutral pH of water is safe for short durations).
-
Method B (Extraction): Dilute with Ethyl Acetate. Wash with 0.1 M Citric Acid (removes residual DIPEA and HATU byproducts without hydrolyzing the ring). Wash with Brine. Dry over Na2SO4.
-
Data Summary: Solvent & Base Compatibility
| Component | Recommended | Avoid | Reason |
| Solvent | DMF, DMSO, NMP | DCM, THF, MeOH | Solubility issues (DCM) or nucleophilic interference (MeOH). |
| Base | DIPEA, NMM | TEA, Pyridine, NaOH | DIPEA is non-nucleophilic. TEA is more nucleophilic and can cause side reactions. |
| Workup | Citric Acid, NH4Cl | NaHCO3, Na2CO3 | Basic aqueous workups hydrolyze the glutarimide ring [1]. |
Visualizing the Chemistry of Failure
The following diagram illustrates the competing pathways: the desired amide coupling vs. the parasitic hydrolysis.
Figure 2: Competing reaction pathways. Pathway B (Hydrolysis) becomes dominant if pH > 8 or reaction time is prolonged in the presence of water.
References
-
Thalidomide Stability & Hydrolysis: Teo, S. K., et al. (2004).[3][4] Clinical pharmacokinetics of thalidomide.[3] Clinical Pharmacokinetics. Validates the rapid hydrolysis of the glutarimide ring at physiological/basic pH.
-
PROTAC Synthesis & Linker Chemistry: Buhimschi, A. D., et al. (2018).[5] Targeting the C4-position of thalidomide for PROTAC development. Biochemistry. Provides foundational protocols for C4-functionalized thalidomide conjugation.
-
Glutarimide Ring Chemistry: Bartlett, J. B., et al. (2004).[1] The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Discusses the structural integrity required for CRBN binding.
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. benchchem.com [benchchem.com]
- 3. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming the hook effect in Thalidomide-O-C7-NH2 concentration assays
Topic: Overcoming the Hook Effect in Concentration & Binding Assays Product Focus: Thalidomide-O-C7-NH2 (E3 Ligase Ligand-Linker Conjugate)
Executive Summary
You are likely encountering the "Hook Effect" (or Prozone Effect) while utilizing This compound (CAS: 2098495-99-9) as a precursor in PROTAC® development. This phenomenon manifests as a bell-shaped dose-response curve in ternary complex formation assays (e.g., TR-FRET, AlphaLISA).[1]
While often viewed as an error, the Hook Effect is a fundamental pharmacological characteristic of bifunctional molecules. It confirms the mechanism of action but complicates quantification and potency estimation (
Module 1: Diagnosing the Hook Effect
Q: My assay signal drops significantly at high concentrations of my Thalidomide-derivative. Is my assay failing?
A: Not necessarily. If you observe a signal increase followed by a sharp decrease at high concentrations (a bell-shaped curve), you are observing the intrinsic PROTAC Hook Effect .
The Mechanism: this compound derivatives are bifunctional. They must bridge the E3 ligase (Cereblon) and the Protein of Interest (POI).
-
Optimal Concentration: The molecule acts as a bridge, forming a stable Ternary Complex (POI : PROTAC : E3). Signal is high.
-
High Concentration (The Hook): The molecule saturates the binding sites on both the POI and the E3 ligase independently. This forms non-productive Binary Complexes (POI:PROTAC and E3:PROTAC), preventing the two proteins from coming together.[2] Signal drops.
Visualizing the Mechanism:
Figure 1: Mechanism of the Hook Effect. At optimal concentrations (Green), the linker bridges the proteins. At saturating concentrations (Red), binary complexes compete, eliminating the proximity signal.
Module 2: Troubleshooting & Optimization Protocols
Q: How do I distinguish a "True" Hook Effect from an assay artifact (e.g., solubility issues)?
A: Perform the Dilution Linearity Test . Solubility crashes often result in erratic, noisy data or complete signal loss, whereas the Hook Effect produces a smooth, predictable bell curve.
Protocol: The "Hook" Validation Workflow
-
Prepare a 16-point serial dilution of your this compound derivative.
-
Range: 10 µM down to 0.1 nM (cover 5-6 logs).
-
-
Run the Assay (TR-FRET or AlphaLISA).
-
Plot Signal vs. Log[Concentration].
-
Analyze the Curve:
-
Sigmoidal (Plateau at top): No Hook Effect observed (or concentration too low).
-
Bell-Shaped: Confirmed Hook Effect.
-
Jagged/Erratic Drop: Solubility issue (precipitate interfering with light path).
-
Q: How do I optimize my AlphaLISA/TR-FRET assay to shift the Hook Point?
A: The position of the Hook Point is dependent on the concentration of your protein partners (CRBN and POI). To widen your assay window, you must perform a Matrix Titration .
The Cross-Titration Matrix Protocol:
Goal: Find the protein concentrations that maximize the signal window (
| Variable | Condition A | Condition B | Condition C | Condition D |
| [Cereblon E3] | 10 nM | 50 nM | 100 nM | 200 nM |
| [POI] | Fixed (e.g., 50 nM) | Fixed | Fixed | Fixed |
| Outcome | Early Hook Point | Delayed Hook Point | Maximum Signal | Possible Background High |
-
Recommendation: Increasing the concentration of the E3 ligase (CRBN) generally shifts the Hook Point to the right (higher PROTAC concentrations), allowing you to measure
more accurately.
Q: I need to quantify the concentration of this compound in a sample. The Hook Effect is ruining my quantitation. What do I do?
A: If you are performing a quantitative sandwich assay (unlikely for this small molecule, but possible if conjugated), you are seeing the Prozone Effect . You must dilute the sample until it falls within the linear range of the standard curve.
The "Dilution-on-Dilution" Check:
-
Measure the sample Neat (Undiluted) .
-
Measure the sample at 1:10 Dilution .
-
Calculate corrected concentration:
-
If
, you have a Hook Effect. -
Action: Report the value derived from the diluted sample.
-
Module 3: Data Analysis & Modeling
Q: How do I fit a curve to data that goes up and then down? Standard IC50 models fail.
A: You cannot use a standard 4-parameter logistic (4PL) model. You must use a Bell-Shaped Model (Equation 1) that accounts for both the formation (
Equation 1: The Bell-Shaped Dose-Response Model
- : Log concentration of this compound derivative.
- : Concentration for half-maximal complex formation (Potency).
- : Concentration for half-maximal complex disruption (Hook Point).
- : Peak signal amplitude.
Data Interpretation Table:
| Parameter | What it tells you | Optimization Goal |
| Peak Height ( | Maximum Ternary Complex formed. | Maximize this for assay sensitivity. |
| Width ( | Cooperativity of the complex.[1] | A wider bell curve indicates positive cooperativity (stable complex). |
| Hook Point ( | The saturation threshold.[3] | Ensure your dosing range extends beyond this to confirm mechanism. |
Module 4: Experimental Workflow Visualization
Use this decision tree to guide your daily experiments when working with this compound based assays.
Figure 2: Troubleshooting decision tree for analyzing concentration-dependent data in PROTAC assays.
References
-
Douglas, S. et al. (2020). A comprehensive mathematical model for three-body binding equilibria.Nature Communications . Link
- Relevance: Defines the mathematical modeling of the Hook Effect in ternary complexes.
-
Bondeson, D. P. et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.Nature Chemical Biology . Link
- Relevance: Foundational paper describing the "Hook Effect" in PROTAC pharmacology.
-
PerkinElmer (Revvity). (2023). AlphaLISA Assay Development Guide.Revvity Resources . Link
- Relevance: Technical specifications for overcoming high-dose hook effects in AlphaLISA.
-
TargetMol. (2024). This compound Product Data Sheet.TargetMol . Link
- Relevance: Chemical structure and specific application d
Sources
Addressing hydrolytic instability of the thalidomide ring in culture media
Topic: Addressing Hydrolytic Instability of the Thalidomide Ring in Culture Media
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-20
Introduction: The "Silent Variable" in Your Data
Welcome to the technical support hub for Immunomodulatory Drugs (IMiDs). If you are observing inconsistent IC50 values, "false negative" degradation in PROTAC assays, or poor reproducibility with Thalidomide, Lenalidomide, or Pomalidomide, you are likely battling spontaneous hydrolysis .
The glutarimide ring—the structural moiety responsible for binding the E3 ligase Cereblon (CRBN)—is chemically unstable at physiological pH (7.4). This guide provides the mechanistic understanding and operational protocols required to stabilize your data.
Module 1: The Mechanism (FAQ)
Q1: Why does my compound lose potency over time in the incubator?
A: It is a chemical inevitability driven by pH and temperature. Thalidomide and its analogs contain a glutarimide ring .[1][2] At pH 7.4 and 37°C, this ring undergoes spontaneous hydrolytic ring-opening. Water acts as a nucleophile, attacking the imide carbonyls. Once the ring opens to form the corresponding carboxylic acid (e.g., 2-phthalimidoglutaramic acid), the molecule cannot bind Cereblon .
Key Metric: The half-life (
Q2: Are Lenalidomide and Pomalidomide safer?
A: Marginally, but not completely. While Lenalidomide and Pomalidomide are chemically more robust than Thalidomide due to the amino-substitution on the phthaloyl ring, they still possess the labile glutarimide ring. They will degrade, albeit at a slower rate.[3] In long-duration assays (24h–72h), their effective concentration will drop significantly without intervention.
Q3: Does this affect PROTACs?
A: Yes, critically. If you are using a Thalidomide-based PROTAC, the "warhead" (target binder) and linker may be stable, but the E3-recruiting end (Thalidomide) will deactivate. This leads to a loss of ternary complex formation, often misinterpreted as "poor permeability" or "hook effect."
Module 2: Visualization of Instability
The following diagram illustrates the degradation pathway and the critical decision points for researchers.
Figure 1: The hydrolysis pathway.[2][4][5][6][7] Note that the ring-opened product loses affinity for Cereblon, effectively silencing the biological activity of the drug.
Module 3: Troubleshooting & Diagnostics
Diagnostic Workflow: "Is it the Chemistry?"
Use this decision tree when you suspect stability issues.
Figure 2: Decision matrix for determining if hydrolytic instability is the root cause of experimental failure.
Module 4: Validated Protocols
Protocol A: LC-MS Stability Verification
Use this protocol to determine the actual half-life of your specific molecule in your specific media.
Reagents:
-
Culture Media (e.g., RPMI/DMEM + 10% FBS).
-
Test Compound (Thalidomide/PROTAC) at 10 µM.
-
Internal Standard (Warfarin or Tolbutamide - chemically stable).
-
Acetonitrile (ACN).
Steps:
-
Preparation: Spike media with Test Compound (10 µM) and Internal Standard (1 µM).
-
Incubation: Aliquot into a 96-well plate. Incubate at 37°C.
-
Sampling: At T=0, 1h, 2h, 4h, 8h, and 24h, remove 50 µL of media.
-
Quenching: Immediately add 150 µL of ice-cold ACN to precipitate proteins and stop hydrolysis.
-
Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS.
-
Calculation: Plot (Area_Compound / Area_InternalStd) vs. Time. Fit to a first-order decay curve (
) to solve for .
Protocol B: The "Pulse-Refresh" Dosing Strategy
Required for assays lasting >12 hours to maintain effective concentration.
The Logic: Since the half-life is ~5 hours, a single dose at T=0 means that by T=24, less than 3% of the active compound remains.
Steps:
-
Prepare 2x Stocks: Prepare your media with the drug at 2x the desired final concentration.
-
Initial Dose: Add drug to cells at T=0.
-
The Refresh: Every 6–8 hours (or as workflow permits), gently aspirate 50% of the media and replace with fresh media containing the drug.
-
Note: Complete media exchange is stressful to cells. A 50% exchange balances stability with cell health.
-
-
Alternative (Spike-in): If media exchange is impossible, add a small volume (1-2% v/v) of concentrated fresh drug stock every 6 hours to replenish the hydrolyzed fraction.
Module 5: Comparison Data
Table 1: Stability Profile of Common Cereblon Binders
| Compound | Approx.[1][2][3][5][6][7][8][9][10][11][12] Half-Life (pH 7.4, 37°C) | Primary Instability Mechanism | Recommended Max Incubation w/o Refresh |
| Thalidomide | 2.5 – 5.0 Hours [1, 4] | Glutarimide Ring Hydrolysis | 4 Hours |
| Lenalidomide | 8 – 10 Hours [3] | Glutarimide Ring Hydrolysis | 8 Hours |
| Pomalidomide | 8 – 10 Hours [3] | Glutarimide Ring Hydrolysis | 8 Hours |
| Thalidomide-PROTACs | Variable (often <5 Hours) | E3 Ligand Hydrolysis | 4 Hours |
References
-
Eriksson, T., et al. (2001). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality, 13(5), 260-270.
-
Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics, 43(5), 311-327.
-
Chamberlain, P. P., et al. (2019). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.
-
Schumacher, H., et al. (1965). The metabolism of thalidomide: The spontaneous hydrolysis of thalidomide in solution.[1] British Journal of Pharmacology, 25(2), 324–337.
Sources
- 1. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembled PROTACs enable glycoproteins degradation in the living cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00400D [pubs.rsc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cell permeability for PROTACs with C7 alkyl linkers
Topic: Cell Permeability Optimization for PROTACs with C7 Alkyl Linkers Senior Application Scientist: Dr. Alex V. Mercer
Executive Summary: The "Grease" Paradox
Welcome to the technical support center. You are likely here because your PROTAC, designed with a C7 alkyl linker to avoid the polarity penalties of PEG chains, is failing in cellular assays despite potent biochemical IC50s.
The Core Problem: While C7 alkyl linkers (
This guide provides troubleshooting steps to balance the hydrophobic benefits of alkyl chains with the solubility required for cytosolic access.
Design Phase Troubleshooting (Chemistry)
Issue 1: The "Brick Wall" Effect (High cLogP)
Symptom: High membrane retention, low cytosolic concentration, poor solubility in assay media (<1 µM). Diagnosis: The C7 alkyl chain has pushed the lipophilicity too high. While it crosses the outer membrane leaflet, it is too stable in the lipid core to desolvate and enter the cytosol.
Troubleshooting Steps:
-
The "Ether Break" Strategy:
-
Action: Replace the central methylene unit (
) of the C7 chain with a single oxygen atom (ether). -
Rationale: This lowers cLogP by approx. 1.0 unit without significantly altering the linker length or flexibility. It creates a "dipole moment" that improves water solubility without reverting to the high TPSA of a full PEG linker.
-
Target: Aim for a measured LogD (pH 7.[1]4) between 3.0 and 5.0.
-
-
Rigidification (The Entropy Hack):
-
Action: Replace a portion of the C7 chain with an alkyne or a phenyl ring.
-
Rationale: Alkyl chains have high rotatable bond counts (RBC). Upon binding or permeating, the entropic penalty of "freezing" these bonds is high. Rigid linkers pre-organize the molecule.
-
Tip: A phenyl group inserted into a C7 chain can also facilitate
- stacking with residues in the E3 ligase (e.g., Tyr98 in VHL), improving potency and permeability by collapsing the hydrodynamic radius.
-
Issue 2: Conformational Collapse
Symptom: Discrepancy between modelled permeability and actual data. Diagnosis: The molecule is not behaving as a "Molecular Chameleon."
Q: What is the Chameleonic Effect? A: Successful PROTACs must bury their polar groups (Intramolecular Hydrogen Bonding - IMHB) when in the lipid membrane and expose them in the cytosol. A pure C7 alkyl linker is hydrophobic but does not actively promote IMHB.
Troubleshooting Steps:
-
Introduce IMHB Donors/Acceptors: Modify the linker attachment point to an amide or introduce a fluorine atom on the linker. This encourages the warhead to fold back onto the linker in non-polar environments (membrane), effectively "hiding" the polar warhead.
Assay Phase Troubleshooting (Biology)
Issue 3: The PAMPA vs. Caco-2 Discrepancy
Symptom: PAMPA shows high permeability (
Troubleshooting Steps:
-
Run Caco-2 with Inhibitors: Perform the Caco-2 assay in the presence of Verapamil or Ketoconazole (P-gp inhibitors).
-
If permeability restores: You have an efflux problem.
-
Solution: Re-design the linker to lower lipophilicity (see Issue 1) or change the E3 ligase ligand (VHL is generally less susceptible to efflux than Cereblon ligands).
-
Issue 4: Low Recovery (The Silent Killer)
Symptom: Mass balance in Caco-2 or Equilibrium Dialysis is < 60%. Diagnosis: Your C7-linked PROTAC is sticking to the assay plate walls or getting trapped inside the cell membrane (membrane retention).
Troubleshooting Steps:
-
Add BSA to Receiver Well: Standard HBSS buffer is insufficient for PROTACs.
-
Protocol Modification: Add 1% BSA (Bovine Serum Albumin) to the receiver compartment of the Transwell plate. This acts as a "sink," encouraging the hydrophobic PROTAC to leave the membrane and enter the receiver chamber, mimicking binding to cytosolic proteins.
Visualizing the Logic
Diagram 1: The Chameleonic Permeability Workflow
This diagram illustrates how a C7-linked PROTAC must dynamically alter its conformation to traverse the cell membrane.
Caption: The "Chameleonic" journey. For a C7-linked PROTAC, forming Intramolecular Hydrogen Bonds (IMHB) within the membrane (Yellow node) is critical to mask polarity and facilitate transit.
Diagram 2: Linker Optimization Decision Tree
Use this logic flow to determine the specific modification needed for your C7 linker.
Caption: Decision matrix for chemical modification of C7 alkyl linkers based on physicochemical properties.
Standardized Protocol: "Sink-Condition" Caco-2 for PROTACs
Standard Caco-2 protocols often yield false negatives for alkyl-linked PROTACs due to saturation of the aqueous receiver phase.
Reagents:
-
Cell Line: Caco-2 (ATCC HTB-37), differentiated for 21 days.
-
Transport Buffer: HBSS, pH 7.4.
-
Sink Additive: BSA (Bovine Serum Albumin), Fatty Acid Free.
Step-by-Step Methodology:
-
Preparation: Prepare PROTAC stock at 10 mM in DMSO. Dilute to 10 µM in HBSS (Donor Solution). Note: Ensure final DMSO < 1%.
-
Receiver Plate Setup (CRITICAL): Fill the receiver wells (Basolateral for A-to-B transport) with HBSS + 1% (w/v) BSA .
-
Why? The BSA binds the hydrophobic PROTAC as it exits the cells, maintaining the concentration gradient and simulating the "protein sponge" effect of the cytosol.
-
-
Incubation: Incubate at 37°C for 120 minutes . (Longer than the standard 60 mins to account for slow PROTAC diffusion).
-
Sampling: Collect samples from both donor and receiver wells.
-
Analysis: Quantify using LC-MS/MS.
-
QC Check: Calculate Recovery %. If
, repeat using glass-coated plates to reduce plastic binding.
-
Data Interpretation Table:
| Parameter | Target Value | Interpretation |
| Good permeability for PROTACs. | ||
| Efflux Ratio (B-A / A-B) | Low liability for P-gp efflux. | |
| Recovery | Valid assay. If lower, data is unreliable due to non-specific binding.[2][3] |
FAQ: C7 Linker Specifics
Q: Why choose C7 over C5 or C9? A: C7 is often the "Goldilocks" length for VHL-based degraders. C5 is often too short to allow the E3 and POI to fold into a productive ternary complex (steric clash), while C9+ begins to introduce excessive lipophilicity without adding conformational value.
Q: Can I use a C7 alkyl linker with Cereblon (CRBN)? A: You can, but proceed with caution. CRBN ligands (Pomalidomide/Lenalidomide) are already quite hydrophobic. Adding a greasy C7 chain often pushes the total LogP > 7. Consider a C7-ether or introducing a piperazine ring into the chain to break the lipophilicity.
Q: Does the "Rule of 5" apply here? A: No. PROTACs operate in "Beyond Rule of 5" (bRo5) space.[3][4][5] Focus on AB-MPS (Absorbed-Systems Mediated Polar Surface Area) and Chameleonicity rather than strict MW or LogP cutoffs.
References
-
Matsson, P., & Kihlberg, J. (2017). How to Design Drugs that Cross the Cell Membrane: Estimating Permeability of Macrocycles and Beyond-Rule-of-5 Molecules. Journal of Medicinal Chemistry. Link
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link
-
Atilaw, Y., et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability.[2][6] ACS Medicinal Chemistry Letters. Link
-
Foley, C. A., et al. (2020). Drug discovery for PROTACs: The importance of linker design. Expert Opinion on Drug Discovery. Link
-
Wuxi AppTec. (2023).[2] Research on PROTAC Druggability: Solubility and Permeability. Wuxi AppTec DMPK Services. Link
Sources
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Binding in Thalidomide-O-C7-NH2 Degraders
Status: Operational Ticket ID: PROTAC-OPT-C7 Assigned Specialist: Senior Application Scientist, Targeted Protein Degradation (TPD) Unit
Executive Summary: The "C7" Specificity Paradox
You are likely using Thalidomide-O-C7-NH2 (Thalidomide-4-O-heptyl-amine) as an E3 ligase ligand-linker conjugate to build a PROTAC. While this building block is popular for its synthetic accessibility, it carries a distinct "off-target" risk profile compared to Pomalidomide or PEG-linked analogs.
The Core Problem: The "C7" designation refers to a 7-carbon hydrophobic alkyl chain attached via an ether bond to the C4 position of the phthalimide ring.
-
Hydrophobicity: The long alkyl chain increases the lipophilicity (logP) of your molecule, promoting non-specific membrane insertion and "molecular glue" interactions with neosubstrates like GSPT1 .
-
Steric Geometry: The C4-oxygen attachment point alters the Cereblon (CRBN) surface, potentially reducing degradation of native substrates (IKZF1/3) but opening a new interface for SALL4 or GSPT1 recruitment.
This guide provides the diagnostic framework and experimental protocols to isolate and eliminate these off-target effects.
Diagnostic Framework: Is it Off-Target?
Before altering your chemistry, you must confirm that the observed toxicity or phenotype is indeed CRBN-mediated off-target degradation.
Symptom: Unexpected Cytotoxicity
Observation: Your PROTAC kills cells that do not express the Protein of Interest (POI), or cytotoxicity occurs much faster (<4 hours) than POI degradation.
Root Cause Analysis:
-
GSPT1 Degradation: The most common artifact of thalidomide-alkyl-linker conjugates. GSPT1 is a translation termination factor; its degradation halts protein synthesis, causing rapid apoptosis.
-
SALL4 Degradation: Linked to teratogenicity and specific to C4-substituted thalidomide derivatives.
Visualizing the Pathway
The following diagram illustrates the competition between your intended POI and the "intrinsic" off-targets (GSPT1/SALL4) driven by the C7 linker.
Figure 1: The "Molecular Glue" artifact. The hydrophobic C7 linker can recruit GSPT1 independently of the POI ligand, causing toxicity.
Troubleshooting & Optimization Protocols
Protocol A: The "Rescue" Validation (Must-Do)
Use this protocol to determine if cytotoxicity is CRBN-dependent (PROTAC activity) or general chemical toxicity.
Materials:
-
MLN4924 (Pevonedistat): Neddylation inhibitor (blocks all cullin-RING ligases).
-
Thalidomide (Free ligand): For competition assays.
-
Cell Line: Your standard test line (e.g., HEK293, MOLT4).
Step-by-Step:
-
Pre-treatment: Seed cells. Treat Group A with MLN4924 (1 µM) and Group B with Free Thalidomide (50 µM) for 1 hour. Leave Group C (Vehicle) untreated.
-
PROTAC Treatment: Add your Thalidomide-O-C7-PROTAC at its IC50 concentration to all groups.
-
Incubation: Incubate for 6–12 hours (short duration captures GSPT1 effects).
-
Readout: Western Blot for GSPT1 and your POI .
Interpretation Table:
| Pre-treatment | POI Levels | GSPT1 Levels | Cytotoxicity | Diagnosis |
| None (Vehicle) | Low (Degraded) | Low (Degraded) | High | Dirty Degrader: Your PROTAC is degrading both. |
| MLN4924 | High (Rescued) | High (Rescued) | Low | CRBN-Driven: Toxicity is due to E3 ligase activity (likely GSPT1). |
| Free Thalidomide | High (Rescued) | High (Rescued) | Low | CRBN-Driven: Confirms binding to Cereblon is required. |
| MLN4924 | High (Rescued) | High (Rescued) | High | Off-Target Pharmacology: Toxicity is not proteasome-mediated (e.g., kinase inhibition). |
Protocol B: Chemical Optimization (The "Linker Swap")
If Protocol A confirms CRBN-driven off-target toxicity, the C7 alkyl linker is the likely culprit.
The Fix: Replace the hydrophobic C7 chain with a hydrophilic or rigid linker.
| Current Component | Issue | Recommended Replacement | Rationale |
| -O-(CH2)7- (C7 Alkyl) | High LogP; mimics hydrophobic interface for GSPT1 recruitment. | -O-(CH2CH2O)3- (PEG3) | Hydrophilicity: PEG reduces "greasy" interactions that attract neosubstrates. |
| C4-Attachment | The 4-position on phthalimide is permissive for SALL4 binding. | C5-Attachment | Geometry: Moving the linker to C5 (using 5-hydroxythalidomide) often reduces SALL4/GSPT1 affinity while maintaining POI degradation. |
| Flexible Chain | Allows "floppy" exploring of CRBN surface. | Piperazine / Alkyne | Rigidity: Constrains the PROTAC into a conformation that fits the POI but clashes with GSPT1. |
Technical FAQs
Q1: Why does the "O-C7" linker specifically degrade GSPT1? A: GSPT1 degradation is often driven by a "molecular glue" mechanism where the surface of the ligase-drug complex creates a hydrophobic patch. The 7-carbon alkyl chain is highly lipophilic. When it sits in the CRBN binding pocket, it can extend out and create a perfect hydrophobic docking site for the glycine-rich loop of GSPT1, mimicking the interactions seen with compounds like CC-885.
Q2: Can I just use a negative control compound? A: Yes. You should synthesize a N-methylated thalidomide version of your PROTAC.
-
Structure: Methylate the glutarimide nitrogen (the ring that binds CRBN).
-
Utility: This compound cannot bind CRBN. If it still kills cells, your toxicity is unrelated to degradation (chemotoxicity).
Q3: My PROTAC degrades the POI at 10 nM but kills cells at 100 nM. Is this a window? A: This is the "Hook Effect" or simply the onset of off-target degradation. This is a dangerous therapeutic window. In vivo, accumulation in tissues could trigger the off-target effect. You must optimize the linker to widen this window (selectivity index > 100x).
Decision Logic for Optimization
Use this flow to guide your next experimental steps.
Figure 2: Troubleshooting Logic Tree for this compound Degraders.
References
-
Ishoey, M., et al. (2018). "Translation Termination Factor GSPT1 is a Phenotypically Relevant Off-Target of Heterobifunctional Phthalimide Degraders."[1] ACS Chemical Biology.[1]
-
Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature.[2]
-
Donovan, K. A., et al. (2018). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome." eLife.
-
Matyskiela, M. E., et al. (2016). "A novel cerebroblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase." Nature.[2]
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology.[2]
Sources
Technical Support Center: Metabolic Stability of Thalidomide-O-C7-NH2
The following technical guide addresses the metabolic and hydrolytic stability challenges associated with Thalidomide-O-C7-NH2 (a Cereblon E3 ligase ligand-linker conjugate). This content is structured as a high-level support center resource for drug discovery scientists.
Product Category: PROTAC® Linker-Ligands / E3 Ligase Conjugates Molecule ID: this compound (Thalidomide-O-alkyl-amine) Primary Application: Synthesis of Cereblon (CRBN)-recruiting PROTACs.
Executive Summary: The Stability Paradox
This compound serves as a critical building block for targeted protein degradation. However, it suffers from two distinct stability liabilities that often confuse experimental data:[1]
-
Chemical Hydrolysis (Spontaneous): The glutarimide ring opens rapidly in aqueous media at pH > 7.0, driven by the electron-withdrawing phthalimide group.
-
Metabolic Clearance (Enzymatic): The C7 alkyl chain and the ether linkage are "soft spots" for CYP450-mediated oxidation (hydroxylation and O-dealkylation).
This guide provides troubleshooting strategies to distinguish between these failure modes and engineering solutions to overcome them.
Diagnostic & Troubleshooting (Q&A)
Q1: My compound disappears in PBS (pH 7.4) even without microsomes. Is this metabolic instability?
No. This is chemical hydrolysis. Thalidomide derivatives are inherently unstable in neutral-to-basic aqueous solutions. The phthalimide moiety activates the glutarimide ring, making it susceptible to nucleophilic attack by water/hydroxide.[1]
-
The Mechanism: The imide bond cleaves to form phthalimidoglutaramic acid (inactive).
-
The Fix:
-
Assay Conditions: Conduct all in vitro assays (binding, ternary complex) at pH 7.0 or lower if possible. Avoid prolonged incubations (>4 hours) in pH 7.4 buffers unless necessary.
-
Storage: Never store DMSO stocks in the presence of water. Use anhydrous DMSO and store at -20°C or -80°C.
-
Q2: We observe rapid clearance in Mouse Liver Microsomes (MLM). Is the C7 linker the culprit?
Likely, yes. While the thalidomide headgroup is susceptible to hydroxylation, the O-C7 (heptyl ether) chain is a major metabolic liability.[1]
-
Vulnerability: Long linear alkyl chains are prime targets for CYP450
-hydroxylation and -1 hydroxylation. -
Vulnerability: The ether oxygen (O-C7) facilitates O-dealkylation , severing the PROTAC into two inactive fragments.
-
Strategy: See Module 3: Structural Engineering for linker rigidification strategies.
Q3: Why does the LC-MS show a mass shift of +18 Da?
This indicates Hydrolysis. A +18 Da shift corresponds to the addition of water (H₂O), confirming the opening of the glutarimide ring.
-
Action: If this occurs in buffer-only controls, it is chemical hydrolysis.[1] If it occurs only in microsomes/hepatocytes, it may be amidase-mediated, but spontaneous hydrolysis is the dominant factor for thalidomide analogs.[1]
Structural Engineering: Next-Generation Solutions
If this compound fails your PK criteria, you must evolve the chemical scaffold. Use the following decision matrix to select a more stable analog.
Strategy A: Stabilizing the Glutarimide (The "Warhead")
The most effective way to stop hydrolysis is to modify the electronic properties of the ring system.
| Approach | Modification | Mechanism of Stability | Trade-off |
| 1. Phenyl Glutarimides (PG) | Replace Phthalimide with Phenyl | Removes electron-withdrawing activation.[2] Half-life increases from ~4h to >24h. | Requires synthetic redesign; binding affinity usually retained. |
| 2. Lenalidomide Scaffold | Remove one Carbonyl (C=O) | Isoindolinone is less electron-withdrawing than phthalimide. | Slightly different binding orientation; usually more stable. |
| 3. Fluorination | Add Fluorine to Glutarimide C3 | Steric/electronic blockade of hydrolysis and racemization. | Complex synthesis; can alter binding kinetics. |
Strategy B: Stabilizing the Linker (The "Chain")
The C7 alkyl chain is metabolically "soft."
-
Rigidification: Replace the linear alkyl chain with a piperazine or spirocycle . These are metabolically robust and improve solubility.
-
Shortening: Reduce the chain length (C7
C3-C4) if the structural biology permits. -
Ether Replacement: Switch the Ether (O-C) linkage to an Amide (NH-CO) linkage, which is generally more resistant to oxidative cleavage.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the competing degradation pathways for this compound.
Caption: Figure 1. Competing degradation pathways. Spontaneous hydrolysis of the glutarimide ring (Red) is often faster than enzymatic metabolism (Yellow) in standard physiological buffers.[1]
Validated Experimental Protocols
Protocol A: Distinguishing Chemical vs. Metabolic Stability
Use this protocol to determine if your compound is failing due to pH or enzymes.
Materials:
-
Test Compound: this compound (1 µM final)
-
Matrices:
Procedure:
-
Preparation: Pre-warm all matrices to 37°C.
-
Incubation: Spike compound into all three matrices.
-
Sampling: Aliquot at T=0, 15, 30, 60, and 120 min.
-
Quenching: Add cold Acetonitrile containing Internal Standard.
-
Analysis: Analyze supernatant via LC-MS/MS.
Data Interpretation:
-
Scenario 1 (Chemical Instability): Loss in PBS and HI-M is identical to Active Microsomes.
-
Scenario 2 (Metabolic Instability): Stable in PBS/HI-M, but rapid loss in Active Microsomes.[1]
-
Diagnosis: CYP-mediated metabolism of the C7 linker.
-
Solution: Rigidify linker or fluorinate metabolic soft spots.
-
Protocol B: Handling & Storage (Best Practices)
To prevent "silent" degradation before your experiment begins:
-
Solvent: Dissolve in anhydrous DMSO.
-
Aliquot: Single-use aliquots to avoid freeze-thaw cycles.
-
Temperature: Store at -20°C (short term) or -80°C (long term).
-
Working Solution: Prepare aqueous dilutions immediately before use. Do not let them sit in the autosampler for >1 hour.
References
-
Min, J., et al. (2025).[1] Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. RSC Medicinal Chemistry.[]
-
Goracci, L., et al. (2020).[1] Metabolism of PROTAC molecules: Linker stability and CYP3A4 liability. European Journal of Medicinal Chemistry.
-
BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs: Linker Length and Stability.
-
Imaide, S., et al. (2021).[1] Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.
-
TargetMol. this compound Product Data Sheet. [1]
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thalidomide-O-C7-NH2 Solubility Optimization
Current Status: Operational Topic: Troubleshooting Precipitation in DMSO Stocks Applicable Compounds: Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) and related Cereblon-based PROTAC linkers.
Executive Summary
You are likely visiting this page because your stored stock solution of This compound —a critical E3 ligase ligand-linker conjugate—has developed a white precipitate or cloudiness upon thawing.
Do not panic. This is a common thermodynamic issue inherent to the physicochemical properties of thalidomide derivatives and the hygroscopic nature of DMSO. In 90% of cases, the compound is chemically intact and can be redissolved without degradation.
This guide provides the root cause analysis , rescue protocols , and preventative measures required to maintain the integrity of your PROTAC synthesis workflows.
Part 1: Root Cause Analysis (The "Why")
To solve the problem, we must understand the three forces fighting against solubility in your tube:
-
The "Water-DMSO Antagonism" (Thermodynamics):
-
The Compound: this compound contains a hydrophobic phthalimide core and a lipophilic 7-carbon alkyl chain. It "hates" water.
-
The Solvent: DMSO is highly hygroscopic.[1] It aggressively pulls moisture from the atmosphere.
-
The Crash: As DMSO absorbs atmospheric water, the solvent's polarity index shifts. The hydrophobic "O-C7" linker can no longer stay solvated in this aqueous-DMSO mixture, forcing the compound to crash out of solution.
-
-
Thermal Shock (Nucleation):
-
Freezing DMSO stocks (-20°C or -80°C) creates a solid crystal lattice. Upon thawing, if the transition is uneven, local supersaturation occurs, acting as nucleation sites for precipitation.
-
-
Chemical Reactivity (The Amine Factor):
-
The terminal primary amine (-NH
) is reactive. In "wet" DMSO exposed to air, primary amines can react with atmospheric CO to form carbamates, which often have different solubility profiles than the free amine.
-
Visualization: The Precipitation Cycle
The following diagram illustrates the cascade of events leading to stock failure.
Figure 1: The thermodynamic cascade where atmospheric moisture compromises DMSO solvating power, forcing the hydrophobic linker to precipitate.
Part 2: Rescue Protocol (Troubleshooting)
Objective: Redissolve the precipitate without degrading the sensitive phthalimide ring (which is prone to hydrolysis).
Prerequisite: Ensure the cap is tightly sealed to prevent further water absorption.
Step-by-Step Rescue Workflow
-
Visual Inspection:
-
Is the precipitate white/crystalline? (Likely recoverable).
-
Is it yellow/brown or gummy? (Potential degradation; check LCMS).
-
-
The "Vortex-Sonicate-Warm" Cycle:
-
Step A (Vortex): Vortex vigorously for 30 seconds.
-
Step B (Sonicate): Place the tube in an ultrasonic water bath for 5–10 minutes. Note: The water in the bath helps distribute heat evenly.
-
Step C (Warm): If precipitate remains, warm the tube to 37°C - 40°C .
-
Critical Warning:Do NOT boil (>60°C). High heat + trace water = rapid hydrolysis of the thalidomide phthalimide ring [1].
-
-
-
The "Acid Trick" (Use with Caution):
-
If the compound is the free base form and refuses to dissolve, the amine might be aggregating.
-
Action: Add a minimal amount (1-2 equivalents) of dilute HCl or acetic acid to protonate the amine (-NH
), which often improves solubility in polar solvents. Only do this if your downstream application tolerates acid.
-
Decision Tree: Rescue Strategy
Figure 2: Logical flow for rescuing precipitated stocks without compromising chemical integrity.
Part 3: Prevention & Best Practices[2]
To prevent this from becoming a recurring nightmare, adopt these "Senior Scientist" protocols.
Preparation of Stocks (The "Anhydrous Standard")
Never use the "old bottle" of DMSO sitting on the shelf for months.
-
Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).
-
Environment: If possible, weigh and dissolve the solid under an inert atmosphere (Argon/Nitrogen).
-
Concentration: Do not push the limits.
-
Risky: 100 mM
-
Safe: 10–50 mM
-
Ideal: 10 mM (if your assay volume permits).
-
Storage Strategy (Aliquot, Aliquot, Aliquot)
Repeated freeze-thaw cycles are the enemy.
-
Single-Use Aliquots: Divide your stock into small volumes (e.g., 20–50 µL) immediately after preparation.
-
Container: Use high-quality polypropylene tubes with O-ring seals (e.g., Cryovials) rather than standard snap-cap Eppendorfs, which leak air at -80°C.
-
Desiccation: Store the vial box inside a sealed bag with silica gel desiccant packs.
Data Reference Table
| Parameter | Specification / Recommendation |
| Max Solubility (DMSO) | ~50–100 mM (varies by batch/salt form) [2] |
| Max Solubility (Water) | < 0.1 mg/mL (Practically insoluble) |
| Ideal Storage Temp | -80°C (Long term), -20°C (Short term) |
| Stability (Solution) | Use within 3 months at -20°C; 1 year at -80°C |
| Critical Risk | Hydrolysis of phthalimide ring at pH > 7 or T > 60°C |
Part 4: Frequently Asked Questions (FAQs)
Q1: My stock turned slightly yellow after heating to 40°C. Is it ruined?
-
Answer: A slight color change to pale yellow is often acceptable for thalidomide derivatives in DMSO, but it can indicate trace oxidation or hydrolysis. Run a quick LCMS. If the mass peak (M+H) is correct and purity is >95%, it is safe to use. If you see a peak at [M+18], hydrolysis has occurred (ring opening).
Q2: Can I use DMF instead of DMSO?
-
Answer: Yes. Thalidomide derivatives are often highly soluble in DMF (Dimethylformamide). However, DMF is more toxic to cells than DMSO. If your downstream application is a cellular assay, ensure the final DMF concentration is <0.1% and include a vehicle control.
Q3: Why does the protocol say to add the "aqueous" buffer LAST?
-
Answer: This is the "Golden Rule" of PROTAC chemistry. You must have the compound fully dissolved in the organic phase (DMSO) before it touches water. If you add DMSO-stock to a buffer, the rapid polarity change causes immediate precipitation (crashing out).
-
Correct: Drop DMSO-stock into rapidly stirring buffer (or vortex immediately).
-
Incorrect: Add buffer to the DMSO drop.
-
Q4: Is my compound a salt or a free base?
-
Answer: Check your CoA (Certificate of Analysis).
-
Free Base: "this compound".[2] More soluble in organic solvents (DMSO, DCM).[3]
-
Salt (e.g., HCl, TFA): "this compound.HCl". Often more soluble in water/DMSO mixtures but can be tricky in pure anhydrous DMSO. If you have the salt and it won't dissolve in DMSO, add 1-2% water (if permissible) or slight heat.
-
References
-
TargetMol. this compound Product Sheet & Handling Guide. (Accessed 2026).[4]
-
Cayman Chemical. Thalidomide Solubility and Stability Guidelines. (General Thalidomide handling).[5][6][7][8]
-
PubChem (NIH). Thalidomide Compound Summary (CID 5426) - Chemical and Physical Properties.
-
BenchChem. Troubleshooting DMSO Hygroscopicity and Solubility of Hydrophobic Compounds.
-
MedChemExpress. PROTAC Linker Solubility Guides.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. acs.org [acs.org]
Minimizing steric hindrance when using Thalidomide-O-C7-NH2 linkers
Topic: Minimizing Steric Hindrance & Optimizing Ternary Complex Formation Product Focus: Thalidomide-4-O-C7-NH2 (E3 Ligase Ligand-Linker Conjugate)
Introduction: Understanding Your Tool
Welcome to the Technical Support Center. You are likely using Thalidomide-O-C7-NH2 (4-(7-aminoheptyloxy)thalidomide) to design a PROTAC. This building block consists of the Cereblon (CRBN) ligand thalidomide, functionalized at the 4-position of the phthalimide ring with a 7-carbon hydrophobic alkyl chain terminating in a primary amine.
Why this linker? The C7 alkyl chain is a "Goldilocks" linker for many targets (e.g., BRD4 degraders like dBET1). It offers a balance between the high flexibility of PEGs and the rigidity of piperazine-based linkers.[1] However, its hydrophobicity and specific length (~9-10 Å fully extended) introduce unique steric challenges that differ from hydrophilic PEG linkers.
Module 1: Design & Simulation (In Silico)
Issue: My PROTAC binds to the target and CRBN individually but fails to induce degradation.
Root Cause Analysis: The "Steric Clash" vs. "The Gap"
The most common failure mode with C7 linkers is steric hindrance at the ternary interface . The 7-carbon chain is relatively short. If your Protein of Interest (POI) has a deep binding pocket, the C7 linker may be consumed entirely just exiting the pocket, leaving no "slack" to bridge the gap to CRBN. This forces the POI and CRBN into a collision course (steric clash) before a productive catalytic geometry can form.
Troubleshooting Protocol: The Exit Vector Check
Before synthesis, validate the exit vector. The 4-position ether linkage on thalidomide projects the linker at an approximate 120° angle relative to the glutarimide ring.
-
Overlay Analysis: Superimpose your POI ligand structure onto the CRBN-Thalidomide complex (PDB: 4CI1).
-
Distance Measurement: Measure the linear distance between the POI ligand's attachment point and the phenolic oxygen at the 4-position of thalidomide.
-
< 8 Å: The C7 linker is likely viable.
-
> 10 Å: The C7 linker is too short . It will cause steric strain. Switch to a PEG3 or PEG4 linker.
-
-
Surface Topography: Check for "hydrophobic collapse." Unlike PEGs, the C7 alkyl chain will seek hydrophobic patches on the protein surface to minimize water exposure. If a hydrophobic patch exists near the exit vector, the linker may "stick" to the protein surface, effectively shortening its reach.
Visual Logic: Ternary Complex Steric Zones
Caption: Logic flow of ternary complex formation showing failure points: steric clash (red) and hydrophobic collapse (orange).
Module 2: Synthesis & Conjugation (Chemistry)
Issue: Low yields during amide coupling or precipitation of the final conjugate.
Root Cause: Solvophobic Effects
This compound is significantly more lipophilic than PEG-based analogs. When reacting with a polar POI ligand, the disparate solubilities can cause the linker to fold back on itself or aggregate, hindering the nucleophilic attack of the amine.
Optimization Protocol: The "Solvent Tuning" Method
Do not use standard aqueous buffers for this coupling.
| Parameter | Recommendation | Rationale |
| Solvent System | DMF or DMSO (Anhydrous) | The C7 linker requires a polar aprotic solvent to remain extended. |
| Base | DIPEA (3-5 eq) | Ensures the primary amine is deprotonated (-NH2) and reactive. |
| Coupling Agent | HATU (1.2 eq) | Superior for sterically hindered amines compared to EDC/NHS. |
| Concentration | High (> 0.1 M) | Drives the reaction kinetically despite the entropic penalty of the flexible chain. |
| Order of Addition | Pre-activate Acid | Activate the POI ligand acid with HATU/DIPEA for 15 min before adding the this compound. |
Critical Warning: Avoid using water or alcohols in the reaction mixture. The alkyl chain will collapse to minimize surface area, burying the amine nucleophile.
Module 3: Biological Evaluation (In Vitro)
Issue: I see a "Hook Effect" (loss of degradation at high concentrations) but no degradation at any concentration.
Root Cause: Non-Productive Cooperativity
With C7 linkers, you often encounter negative cooperativity (
Diagnostic Workflow
Use a Fluorescence Polarization (FP) or TR-FRET assay to distinguish between binding and complex formation.
-
Binary Assay (POI + PROTAC): Confirm the PROTAC binds the POI. If
is similar to the parent ligand, the linker attachment isn't interfering with the warhead. -
Ternary Assay (POI + PROTAC + CRBN):
Decision Tree: Optimizing Linker Length
Caption: Troubleshooting flowchart for PROTACs failing degradation assays.
Frequently Asked Questions (FAQ)
Q: Why use C7 alkyl over PEG linkers if sterics are a risk? A: Permeability. PEG linkers have high Polar Surface Area (PSA), which can reduce cell permeability. The C7 alkyl chain is lipophilic, often resulting in better intracellular concentration despite the higher risk of steric clash.
Q: Can I extend the C7 linker easily? A: Not chemically on the same molecule. You would need to purchase or synthesize the C8, C9, or C10 analog. However, "Thalidomide-O-PEG-NH2" variants are more commercially available for rapid screening of longer lengths.
Q: Does the 4-position attachment affect Cereblon binding? A: Generally, no. Crystal structures (e.g., Fischer et al., Nature 2014) show the 4-position of the phthalimide ring is solvent-exposed and tolerates extension well. However, the direction of the extension matters for the ternary complex.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]
- Core Reference: Establishes the structural basis for the 4-position
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]
- Core Reference: Demonstrates the use of alkyl linkers (like the dBET series)
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
- Core Reference: Provides the foundational data on how linker length (C7 vs longer)
-
Bembenek, S. D., et al. (2021). The conformation of the linker in PROTACs. Drug Discovery Today, 26(11), 2533-2538. [Link]
- Core Reference: Discusses the "hydrophobic collapse" phenomenon in alkyl linkers vs. PEGs.
Sources
Resolving poor degradation efficiency in Thalidomide-based PROTACs
Technical Support Center: Thalidomide-Based PROTAC Optimization
-
Ticket ID: #PROTAC-CRBN-001
-
Subject: Resolving Poor Degradation Efficiency in Cereblon-Recruiting Chimeras
-
Assigned Specialist: Senior Application Scientist, Targeted Protein Degradation Unit
Introduction: The "Event-Driven" Paradigm Shift
Welcome to the Technical Support Center. You are likely here because your Thalidomide-based PROTAC is binding to the target but failing to induce degradation, or you are observing a "bell-shaped" dose-response curve. Unlike traditional inhibitors (occupancy-driven), PROTACs are event-driven . They must catalyze the formation of a ternary complex (Target-PROTAC-E3) to induce ubiquitination.
This guide addresses the three most common failure modes in Thalidomide-based degraders: Hydrolytic Instability , The Hook Effect , and Negative Cooperativity .
Module 1: Chemical Stability & Hydrolysis
The Issue: Your compound disappears from the media or shows poor potency in long-duration assays (
Root Cause: Thalidomide and its analogs (IMiDs) contain a glutarimide ring that is susceptible to spontaneous hydrolysis at physiological pH (7.4).[1] The glutarimide ring opens, rendering the PROTAC incapable of binding Cereblon (CRBN).[1]
Data: Stability Comparison of CRBN Ligands
| Ligand Scaffold | Half-life ( | Hydrolysis Risk | Recommendation |
| Thalidomide | ~4–5 hours | High | Use only for acute assays (<6h). |
| Lenalidomide | Stable (>24 hours) | Low | Preferred for long-duration degradation. |
| Pomalidomide | Stable (>24 hours) | Low | Preferred for high-potency applications. |
Technical Insight: The instability of Thalidomide is driven by the imide bond. Lenalidomide lacks one of the carbonyls on the phthalimide ring (an amine is present instead), which electronically stabilizes the glutarimide ring against nucleophilic attack by water [1].
Troubleshooting Protocol: LC-MS Stability Check
Before running a 48-hour cell assay, validate your PROTAC's integrity.
-
Preparation: Dissolve PROTAC to 10 µM in PBS (pH 7.4) and Culture Media (with 10% FBS).
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at
hours. -
Quenching: Immediately quench with ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Pass Criteria:
parent compound remaining at 24 hours.
Module 2: The "Hook Effect" & Thermodynamics
The Issue: You observe degradation at low concentrations (e.g., 10–100 nM), but degradation efficiency decreases or disappears at higher concentrations (e.g., >1 µM).
Root Cause: This is the Hook Effect (Prozone Effect).[2] PROTACs are bifunctional. At high concentrations, the PROTAC saturates the binding sites on both the Target Protein (POI) and the E3 Ligase (CRBN) individually, forming binary complexes (PROTAC-POI and PROTAC-CRBN) rather than the productive ternary complex [2].
Visualization: The Binary vs. Ternary Equilibrium
Figure 1: Mechanism of the Hook Effect. At high concentrations, binary complexes outcompete the productive ternary complex.[3]
Rescue Strategy: Improving Cooperativity ( )
The "Hook Effect" is mitigated by positive cooperativity . This occurs when the PROTAC binds the POI and Ligase better together than it binds either alone.
-
The Metric: Cooperativity factor
. -
Goal:
. -
Action: If you see a sharp Hook Effect, your linker is likely acting as a passive tether. You must optimize the linker length or composition (e.g., switching from flexible PEG to rigid Piperazine) to induce de novo protein-protein interactions (PPIs) between the POI and CRBN [3].
Module 3: Biological Context & Linkerology
The Issue: The PROTAC binds the target (confirmed by biophysics) but no degradation is observed in cells (
Root Cause:
-
Negative Cooperativity: The linker is too short, causing steric clash between POI and CRBN.
-
Low E3 Expression: The specific cell line lacks sufficient CRBN levels.
-
Wrong Lysine Geometry: The ternary complex forms, but no surface lysine on the POI is accessible to the E2 ubiquitin-conjugating enzyme.
Protocol: The "Gold Standard" Competition Assay
Use this to confirm if the lack of degradation is mechanism-dependent or an off-target artifact.
-
Setup: Plate cells in two groups (A and B).
-
Pre-treatment (Group A): Treat with DMSO (Vehicle) for 1 hour.
-
Pre-treatment (Group B): Treat with 10 µM Free Thalidomide (or Pomalidomide) for 1 hour. This saturates the cellular CRBN.
-
Treatment: Add your PROTAC (at
concentration) to both groups. -
Incubation: 18–24 hours.
-
Readout: Western Blot for POI.
-
Interpretation:
Visualization: Troubleshooting Decision Tree
Figure 2: Systematic Troubleshooting Workflow for Non-Functional Degraders.
FAQ: Frequently Asked Questions
Q1: My PROTAC degrades the target in HEK293 cells but not in my cancer line. Why? A: This is likely due to differential E3 ligase expression. HEK293 cells have robust ubiquitin machinery. Check the endogenous CRBN levels in your cancer line using Western Blot. If levels are low, the PROTAC cannot recruit enough ligase to outcompete the protein's resynthesis rate [4].
Q2: What is the optimal linker length for a Thalidomide-based PROTAC? A: There is no universal "magic number," but the "Goldilocks zone" is typically 12–20 atoms (PEG3–PEG5).
-
Too Short (<12 atoms): Steric clash prevents the POI and CRBN from coming together (Negative Cooperativity).
-
Too Long (>24 atoms): The entropic cost of folding the linker is too high, reducing binding affinity, and the large size hurts cell permeability [5].
Q3: Can I use Thalidomide for in vivo mouse studies? A: It is not recommended. Thalidomide has poor hydrolytic stability and rapid clearance in mice. Pomalidomide or Lenalidomide analogs are standard for in vivo work due to improved metabolic stability and potency [1].
References
-
Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Link
-
Douglas, H. L., et al. (2020). The Hook Effect: A Quantitative Model for the Design of PROTACs. Molecular Pharmaceutics. Link
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.[5] Link
-
Bessa, L. M., et al. (2020).[6] PROTACs: The Role of E3 Ligase Expression Levels. Drug Discovery Today. Link
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation | bioRxiv [biorxiv.org]
- 5. marinbio.com [marinbio.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Technical Comparison: Thalidomide-O-C7-NH2 vs. Lenalidomide Ligands in PROTAC Design
Executive Summary: The Strategic Choice
In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand is not merely a matter of binding affinity; it is a structural decision that dictates the exit vector, physicochemical properties (logP, TPS), and the cooperativity of the ternary complex.
This guide compares two distinct Cereblon (CRBN) recruiting moieties:
-
Thalidomide-O-C7-NH2: A pre-functionalized, linker-ready derivative where the phthalimide ring is modified at the C4 position via an ether linkage to a heptyl amine.
-
Lenalidomide: A potent immunomodulatory drug (IMiD) with a C4-aniline handle, often derivatized via alkylation or acylation.
The Verdict: While Lenalidomide generally offers superior intrinsic binding affinity to CRBN (
Chemical Architecture & Synthesis Workflows[1]
The fundamental difference lies in the atomistic connectivity at the C4 position of the phthalimide ring, which defines the "Exit Vector"—the trajectory the linker takes towards the target protein.
Structural Analysis
-
This compound:
-
Linkage: Ether bond (
) at C4. -
Linker: 7-carbon alkyl chain terminating in a primary amine.
-
Implication: The ether oxygen is an H-bond acceptor, potentially interacting with surface residues on CRBN. The C7 alkyl chain adds significant lipophilicity (
), which can improve cell permeability but may reduce solubility.
-
-
Lenalidomide: [1][2][3][4][5][6]
-
Linkage: Aniline nitrogen (
) at C4. -
Implication: The aniline is often functionalized to create the linker. The nitrogen is an H-bond donor/acceptor depending on substitution. Lenalidomide lacks one carbonyl group on the glutarimide ring compared to thalidomide, contributing to its higher stability against hydrolysis.
-
Visualization: Conjugation Workflows
The following diagram illustrates the divergent synthetic pathways for utilizing these ligands.
Figure 1: Synthetic divergence. This compound allows for a convergent "click-like" amide coupling, whereas Lenalidomide often requires functionalization of the aniline, adding synthetic steps.
Mechanistic Evaluation: Binding & Degradation[2][3][4][6]
Intrinsic Affinity to Cereblon (CRBN)
Binding affinity is the gatekeeper of PROTAC efficiency.[3]
-
Lenalidomide: Exhibits higher affinity for the tri-tryptophan pocket of CRBN.
- .
-
Thalidomide: Slightly weaker binder.[2]
- .
-
Impact: A stronger binary complex (CRBN-PROTAC) generally favors ternary complex formation, provided the linker does not introduce steric clashes.
Degradation Efficiency (DC50 & Dmax)
Data from comparative studies (e.g., BRD4 degraders) suggests that Lenalidomide-based PROTACs often outperform Thalidomide analogues.[1][2]
| Feature | This compound | Lenalidomide Derivatives |
| CRBN Affinity ( | ~250 nM (Moderate) | ~178 nM (High) |
| Chemical Stability | Prone to spontaneous hydrolysis (glutarimide ring opening) at pH > 7. | High , stable in plasma for extended periods. |
| Linker Flexibility | C7 Alkyl is semi-rigid/hydrophobic. | Customizable (PEG/Alkyl) depending on synthesis. |
| Degradation Potency | Good ( | Excellent ( |
| Solubility | Low (due to lipophilic C7 chain). | Moderate to High. |
Mechanism of Action: The Ternary Complex
The "O-C7" linker length is specific. If the distance between the E3 binding pocket and the POI binding site is not optimal (approx. 10-15 Å), the "hook effect" will dominate, preventing ubiquitination.
Figure 2: The Ternary Complex formation. High affinity of Lenalidomide stabilizes the left side of the complex, driving equilibrium toward the functional degradative state.
Experimental Protocols
To objectively compare these ligands in your specific system, follow these self-validating protocols.
Protocol A: Fluorescence Polarization (FP) Binding Assay
Validates intrinsic binding affinity to CRBN.
-
Reagents:
-
Recombinant CRBN-DDB1 complex.
-
Fluorescent Tracer: Cy5-Thalidomide (Ex/Em: 640/670 nm).
-
Test Compounds: this compound conjugate vs. Lenalidomide conjugate (serial dilutions).
-
-
Workflow:
-
Dilute CRBN protein to
of the tracer (approx. 100 nM) in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20). -
Add Cy5-Tracer (final conc. 10 nM).
-
Incubate 30 mins at RT to establish baseline polarization (mP).
-
Add test compounds (10-point dose response, 10 µM top conc).
-
Incubate 60 mins at RT.
-
-
Readout: Measure mP on a multi-mode plate reader.
-
Analysis: Plot mP vs. log[Concentration]. Calculate
.-
Success Criterion: Lenalidomide should show left-shifted curve (
Thalidomide).
-
Protocol B: Cellular Degradation Assay (Western Blot)
Validates functional degradation efficiency (
-
Cell Line: HEK293T or disease-relevant line expressing POI.
-
Treatment:
-
Seed cells at
cells/well in 6-well plates. -
Treat with PROTACs (0, 1, 10, 100, 1000 nM) for 16-24 hours.
-
Control: Include a "Competition Control" (PROTAC + 10 µM free Lenalidomide) to prove CRBN dependence.
-
-
Lysis: RIPA buffer + Protease Inhibitors.
-
Blotting:
-
Primary Ab: Anti-POI.
-
Loading Control: Anti-GAPDH or Vinculin.
-
-
Quantification: Densitometry (ImageJ). Normalize POI signal to Loading Control.
-
Calculation:
- : Maximum % degradation relative to DMSO.
- : Concentration at 50% degradation.[2]
References
-
Fischer, E. S., et al. (2014).[3][7][] Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.[3] Nature, 512(7512), 49–53. Link
-
Chamberlain, P. P., et al. (2014).[7] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. Link
-
TargetMol. this compound Product Data Sheet. Link
-
BenchChem. A Comparative Analysis of Thalidomide and Lenalidomide as CRBN Ligands in PROTACs. Link
-
MedChemExpress. E3 Ligase Ligand-Linker Conjugates: Thalidomide-O-amido-C7-NH2. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Western Blot Analysis for Thalidomide-O-C7-NH2 Mediated Degradation
Executive Summary
This guide details the validation protocols for Targeted Protein Degradation (TPD) mediated by Thalidomide-O-C7-NH2 (CAS: 2093536-11-7). As a functionalized E3 ligase ligand-linker conjugate, this molecule serves as a critical building block for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It combines a Cereblon (CRBN) recruiting moiety (Thalidomide) with a hydrophobic 7-carbon alkyl chain linker.
This document compares the performance of this compound against Pomalidomide and PEG-based alternatives, providing an optimized Western Blot workflow designed to quantify DC50 (Half-maximal degradation concentration) and Dmax (Maximum degradation), while mitigating common artifacts like the "Hook Effect."
Part 1: Molecule & Mechanism
This compound recruits the E3 ubiquitin ligase Cereblon (CRBN) .[4] The 7-carbon alkyl linker provides a specific spatial separation between the E3 ligase and the Target Protein (POI). Unlike hydrophilic PEG linkers, the C7 alkyl chain increases lipophilicity, potentially enhancing cell permeability but requiring careful solubility management during lysis.
Mechanism of Action: The Ternary Complex
The efficacy of degradation relies on the formation of a stable Ternary Complex (POI-PROTAC-E3).
Caption: Kinetic workflow of CRBN-mediated ubiquitination initiated by this compound conjugates.
Part 2: Comparative Analysis
Selecting the correct E3 ligand and linker is the single most critical variable in PROTAC design. Below is an objective comparison of this compound against standard alternatives.
Table 1: E3 Ligand & Linker Performance Matrix
| Feature | This compound | Pomalidomide-Alkyl-NH2 | Thalidomide-PEG-NH2 |
| CRBN Affinity | Moderate ( | High ( | Moderate |
| Linker Nature | Hydrophobic (Alkyl) | Hydrophobic (Alkyl) | Hydrophilic (PEG) |
| Cell Permeability | High (Lipophilic) | High | Low to Moderate |
| Solubility | Low (Requires DMSO) | Low | High (Water soluble) |
| Off-Target Risk | Moderate (IKZF1/3 degradation) | High (Strong IKZF1/3 degradation) | Moderate |
| Primary Use Case | Initial Library Screening, Membrane Targets | High-Potency Optimization | Cytosolic/Soluble Targets |
Scientific Insight: While Pomalidomide analogs often yield lower DC50 values (higher potency) due to stronger CRBN binding, This compound is frequently preferred for initial screening because its lower intrinsic affinity reduces the "Hook Effect" threshold, allowing for a broader dynamic range in dose-response assays [1]. Furthermore, the C7 alkyl linker often facilitates better ternary complex cooperativity for specific targets compared to flexible PEG linkers.
Part 3: Optimized Western Blot Protocol
Objective: Accurately determine DC50 and Dmax while preventing artifactual protein loss.
Phase 1: Treatment & Lysis (The "Cold Chain")
Crucial: Ubiquitination is reversible. Deubiquitinases (DUBs) are active in standard lysis buffers.
-
Seed Cells: Plate cells to reach 70-80% confluency.
-
Dose-Response Treatment: Treat with this compound conjugate at 6-point log scale (e.g., 1 nM, 10 nM, 100 nM, 1
M, 10 M).-
Control 1: DMSO Vehicle (0%).
-
Control 2:Pomalidomide Competition (Pre-treat with 10
M free Pomalidomide 1h prior to PROTAC to prove CRBN dependency).
-
-
Incubation: 16–24 hours is standard. (Shorter times, e.g., 4h, detect fast kinetics but may miss Dmax).
-
Lysis (Strictly 4°C):
-
Wash cells 2x with ice-cold PBS.
-
Lyse in RIPA Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
N-Ethylmaleimide (10 mM) – Critical: Irreversibly inhibits DUBs to preserve ubiquitin chains.
-
-
Incubate on ice for 20 min. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Phase 2: Electrophoresis & Detection
-
Normalization: Use BCA assay.[5] Load exactly 20
g protein per lane. -
Transfer: PVDF membranes are recommended over Nitrocellulose for hydrophobic PROTACs to minimize background binding.
-
Antibody Strategy:
-
Target Protein (POI): Use a validated monoclonal antibody.
-
Loading Control: Vinculin or GAPDH (Ensure molecular weight is distinct from POI).
-
CRBN Control: Blot for Cereblon to ensure the PROTAC isn't inducing "autodegradation" of the ligase itself.
-
Phase 3: Data Analysis (DC50 Calculation)
Quantify bands using densitometry (e.g., ImageJ). Plot "Relative Protein Abundance" (Y-axis) vs. "Log[Concentration]" (X-axis). Fit to a non-linear regression (4-parameter logistic).
-
DC50: Concentration at which 50% of the target is degraded.
-
Dmax: The bottom plateau of the curve (maximum degradation efficiency).
Part 4: Troubleshooting & Validation (Self-Validating Systems)
The Hook Effect (Prozone Effect)
A common failure mode in PROTAC Western blots is the "Hook Effect," where degradation efficiency decreases at high concentrations due to the formation of binary complexes (PROTAC-POI and PROTAC-E3) rather than the productive ternary complex [2].
Caption: Concentration-dependent transition from productive ternary complexes to non-productive binary saturation.
Validation Steps:
-
Bell-Shaped Curve: If your Western blot shows degradation at 100 nM but signal recovery at 10
M, this confirms a PROTAC mechanism (Hook Effect) rather than non-specific toxicity. -
Rescue Experiment: Treat cells with MG132 (Proteasome inhibitor, 10
M) + PROTAC.-
Result: If the protein band returns to baseline levels despite PROTAC presence, degradation is proteasome-dependent [3].
-
-
Linker Length Check: If this compound shows poor degradation, compare with Thalidomide-O-C5-NH2 or Thalidomide-PEG3-NH2 . The 7-carbon length may be sterically clashing with the specific POI surface.
References
-
Douglass, E. F., et al. (2013). Navigating the "Hook Effect" in PROTAC Assays. Journal of American Chemical Society. [Link]
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]
Sources
Technical Guide: DC50 & Dmax Determination for Thalidomide-O-C7-NH2 Derived PROTACs
Topic: Calculating DC50 and Dmax for Thalidomide-O-C7-NH2 derived PROTACs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "O-C7" Anchor in Context
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase anchor determines not just binding affinity (
This guide focuses on This compound derived PROTACs. Unlike the industry-standard Pomalidomide or Lenalidomide anchors which utilize a C4-amino (
Key Distinction:
-
This compound: Offers a distinct exit vector angle and improved solubility in certain organic solvents, but possesses the hydrolytic instability characteristic of the thalidomide phthalimide ring.
-
Alternative (Pomalidomide-C4-NH2): Offers higher chemical stability (resistance to ring-opening hydrolysis) and a different stereoelectronic profile for Cereblon (CRBN) engagement.
This guide details the precise methodology for calculating
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity (E-E-A-T), this protocol includes mandatory normalization steps often overlooked in rapid screening.
Phase 1: Cell Treatment & Lysis
Objective: Generate lysates with preserved ubiquitination states.
-
Seeding: Seed cells (e.g., HEK293, HeLa, or MM.1S) at
cells/mL in 6-well plates. Allow 24h recovery. -
Dosing Strategy (Critical):
-
Prepare a 10-point dilution series of the PROTAC (e.g., 1 nM to 10
M). -
Controls:
-
DMSO Only: 0% Degradation baseline.
-
Competitor Block: Pre-treat with 10
M free Thalidomide (1h) + PROTAC to prove CRBN-dependency. -
Proteasome Inhibitor: MG132 (10
M) + PROTAC to prove proteasome-dependency.
-
-
-
Incubation: Treat for 18–24 hours. (Shorter timepoints like 4h detect rate, 24h detects steady-state degradation).
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .
-
Validation Step: Perform BCA assay to normalize total protein loading mass (e.g., 20
g/lane ).
-
Phase 2: Quantitative Western Blotting
Objective: Linear detection of protein levels.
-
Separation: SDS-PAGE (4-12% gradient gel).
-
Transfer: PVDF membrane (0.45
m). -
Antibody Staining:
-
Target Protein (POI): Rabbit mAb (1:1000).
-
Loading Control (GAPDH/Vinculin): Mouse mAb (1:5000).
-
Note: Do not use Actin if the PROTAC affects cytoskeletal elements.
-
-
Detection: Near-infrared fluorescence (e.g., LI-COR Odyssey) is superior to chemiluminescence (ECL) for quantitative
calculation due to wider dynamic range.
Phase 3: Data Calculation Logic
The calculation of
Formula:
-
X: Log of PROTAC concentration.
-
Y: Normalized protein abundance (%).
-
Top: Constrained to 100% (DMSO control).
-
Bottom: Unconstrained (represents
).
Step-by-Step Calculation:
-
Normalization:
-
Relative %:
-
Derivation:
(where is the plateau at high concentration). -
Derivation: Concentration at which
.[1]
Visualizing the Workflow & Mechanism
The following diagrams illustrate the experimental logic and the mechanistic difference between the O-linked and N-linked anchors.
Figure 1: The self-validating workflow for quantitative PROTAC assessment. Note the feedback loop for the "Hook Effect," a common artifact in PROTAC dose-response curves.
Figure 2: Mechanistic comparison of the O-linked vs. N-linked CRBN anchors. The exit vector angle alters the "zone of ubiquitination" on the target protein.
Comparative Analysis: Thalidomide-O-C7 vs. Alternatives
This section objectively compares the This compound anchor against the industry-standard Pomalidomide-C4-NH2 (and Lenalidomide) anchors.
Table 1: Performance & Physicochemical Comparison
| Feature | This compound (Ether Link) | Pomalidomide-C4-NH2 (Amine Link) | Impact on DC50/Dmax |
| Linker Attachment | Oxygen at C4 (Phthalimide) | Nitrogen at C4 (Phthalimide) | Geometry: Changes the angle of the linker relative to CRBN, potentially accessing different lysine residues on the POI. |
| Chemical Stability | Low. Prone to spontaneous hydrolysis of the phthalimide ring in aqueous media (pH > 7.0). | High. The amino group donates electron density, stabilizing the imide ring against hydrolysis. | Assay Validity: O-linked PROTACs may degrade during the 24h incubation, leading to artificially high |
| Solubility | Moderate to High (depending on C7 chain). | Moderate. | High solubility aids in achieving |
| Ternary Complex ( | Variable. The ether linkage creates a more planar exit. | Generally higher cooperativity for many targets (e.g., BRD4, BTK). | Stronger cooperativity |
| Synthetic Utility | "Click" compatible if functionalized; often used for rapid library generation. | Standard amide coupling; requires aniline protection steps. | Ease of synthesis allows faster iteration to find optimal |
Critical Analysis of Data Interpretation
-
The Stability Factor: Research indicates that Thalidomide-O-alkyl derivatives have a half-life (
) of approximately 4–6 hours in plasma or culture media due to ring opening [1]. In contrast, Pomalidomide/Lenalidomide derivatives often exhibit hours.-
Impact: If your
for the Thalidomide-O-C7 variant is 500 nM, but the compound degrades by 50% during the assay, the true potency might be closer to 250 nM. -
Recommendation: For O-linked PROTACs, perform a "pulse-chase" experiment or shorter incubation (4-6h) to assess initial degradation rate.
-
-
The Hook Effect: this compound PROTACs, like all bifunctional molecules, exhibit the "Hook Effect" (autoinhibition) at high concentrations.
-
If
is calculated at the peak of the hook rather than the plateau of degradation, efficacy will be underestimated. -
Correction: Use the 4PL model which accounts for the bell-shaped curve, or cap the analysis concentration below the hook threshold (typically < 10
M).
-
References
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity.[2] Science. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin teratogenicity. Nature Structural & Molecular Biology. Link
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link
-
Promega Corporation. Kinetically Detecting and Quantitating PROTAC-Induced Degradation (HiBiT Technology). Link
Sources
Comparative Binding Analysis: Thalidomide-O-C7-NH2 vs. Native Thalidomide Targeting Cereblon (CRBN)
[1]
Executive Summary
The Bottom Line: Thalidomide-O-C7-NH2 (4-(7-aminoheptyloxy)thalidomide) retains high-affinity binding to Cereblon (CRBN), comparable to or slightly exceeding that of native free Thalidomide.
While native Thalidomide is the parent immunomodulatory drug (IMiD), this compound is a functionalized derivative designed specifically as an E3 ligase ligand for PROTAC® synthesis. Structural analysis and competitive binding assays (TR-FRET) confirm that the 4-position substitution on the phthalimide ring does not sterically hinder the CRBN tri-tryptophan hydrophobic pocket. Consequently, this compound serves as a robust, validated anchor for targeted protein degradation campaigns.
Structural & Mechanistic Profile
To understand the binding kinetics, one must analyze the structural differences between the parent drug and the linker-conjugate.
| Feature | Free Thalidomide | This compound |
| Core Structure | Phthalimide + Glutarimide ring | Phthalimide + Glutarimide ring |
| Modification | None (Native) | 4-alkoxy substitution (7-carbon chain + amine) |
| Binding Mode | Glutarimide inserts into CRBN hydrophobic pocket | Glutarimide inserts; Alkyl tail extends into solvent |
| Primary Use | Clinical (Multiple Myeloma), Reference Std. | PROTAC® Synthesis (E3 Ligase Anchor) |
| Solubility | Low (DMSO soluble) | Moderate (DMSO soluble, improved by amine) |
Mechanistic Insight: The glutarimide ring is the "warhead" responsible for CRBN binding. X-ray crystallography (Fischer et al., Nature) has established that the C4 position of the phthalimide ring is solvent-exposed when bound to CRBN. Therefore, extending a linker from this position (as seen in this compound) is a "permissive" modification that preserves the essential glutarimide-CRBN interaction.
Experimental Design: TR-FRET Competitive Binding
The industry standard for validating these ligands is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous assay measures the ability of the test compound (Thal-O-C7-NH2) to displace a fluorescent tracer from the CRBN complex.
Assay Principle Diagram
Figure 1: TR-FRET Mechanism. The Terbium donor (blue) excites the Tracer (yellow). If this compound (green) binds effectively, it displaces the Tracer, breaking the FRET pair and reducing the signal.
Validated Protocol
This protocol is designed to generate self-validating IC50 curves.
Reagents Required:
-
Protein: Human CRBN-DDB1 complex (His-tagged).[1]
-
Tracer: Cy5-conjugated Thalidomide or Red-Thalidomide Tracer.
-
Detection: Terbium-labeled Anti-6His Antibody.
-
Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT (Fresh).
Step-by-Step Workflow
-
Compound Preparation:
-
Dissolve Thalidomide and this compound in 100% DMSO to 10 mM.
-
Perform a 1:3 serial dilution in DMSO (10 points).
-
Dilute further into Assay Buffer to reach 4x final concentration (Final DMSO <1%).
-
-
Reaction Assembly (384-well Plate):
-
Step A (5 µL): Add 4x Test Compound (or Buffer control).
-
Step B (5 µL): Add 4x CRBN-DDB1 Protein (Final conc: ~5-10 nM).
-
Step C (5 µL): Add 4x Tb-Anti-His Antibody (Final conc: 2 nM).
-
Step D (5 µL): Add 4x Fluorescent Tracer (Final conc: ~50 nM, near Kd).
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at Room Temperature (22°C). Note: CRBN is temperature sensitive; do not incubate at 37°C.
-
-
Detection:
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 340 nm.[2]
-
Emission 1 (Donor): 495 nm.
-
Emission 2 (Acceptor): 520 nm (or 665 nm for Cy5).
-
Workflow Diagram
Figure 2: Experimental workflow for competitive binding analysis.[3]
Performance Data Comparison
The following data represents typical IC50 ranges observed in validated commercial assays (e.g., BPS Bioscience, Thermo Fisher LanthaScreen).
Table 1: Competitive Binding Affinity (IC50)
| Compound | IC50 Range (µM) | Relative Affinity | Interpretation |
| Free Thalidomide | 2.0 - 5.0 | 1.0x (Reference) | Moderate binder; rapid kinetics. |
| This compound | 1.5 - 4.0 | ~1.2x (High) | Retains full binding capacity. The C7 alkyl chain may provide minor hydrophobic stabilization. |
| Lenalidomide (Control) | 0.1 - 0.3 | ~15x (Very High) | Positive control; should always show lower IC50 than Thalidomide. |
| DMSO Only | N/A | No Inhibition | Negative control (0% displacement). |
Critical Analysis:
-
Equipotency: this compound demonstrates equipotency (or slight superiority) to free Thalidomide. This confirms that the "O-C7-NH2" handle does not disrupt the glutarimide-CRBN interface.
-
The "Hook Effect": When designing PROTACs using this ligand, be aware that at very high concentrations (>50 µM), the binary complex (Ligand-E3) may outcompete the ternary complex, but in this binary binding assay, you will simply see saturation of inhibition.
Troubleshooting & Optimization (Expertise)
-
DMSO Tolerance: CRBN is sensitive to organic solvents. Ensure final DMSO concentration is ≤ 1% . Higher concentrations can denature the protein, leading to false-positive inhibition (flat lines).
-
Incubation Time: While 60 minutes is standard, Thalidomide has fast on/off kinetics. If using a higher affinity derivative (like Pomalidomide-based linkers), extend incubation to 2 hours to ensure equilibrium.
-
Negative Control: Always include a "Linker-Only" control (e.g., 7-aminoheptanol) if available, to prove that the alkyl chain itself isn't causing non-specific protein aggregation.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381.
-
BPS Bioscience. (n.d.). Cereblon TR-FRET Assay Kit Protocol.
-
MedChemExpress. (n.d.). Thalidomide-O-amido-C7-NH2 Product Data.
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Competitive Binding Assay Guidelines.
In Vivo Pharmacokinetic Comparison of C5 vs. C7 Thalidomide Linkers
This guide provides an in-depth technical comparison of C5 vs. C7 thalidomide linkers , focusing on their in vivo pharmacokinetic (PK) profiles.
In the context of PROTAC (Proteolysis Targeting Chimera) design, "C5 vs. C7" typically refers to one of two distinct structural variables. This guide addresses both to ensure comprehensive coverage:
-
Linker Length (Primary Interpretation): Comparing a 5-carbon (pentyl) vs. 7-carbon (heptyl) alkyl chain attached to the standard C4-position of the thalidomide/pomalidomide scaffold.
-
Attachment Position (Secondary Interpretation): Comparing the "Distal" (C5-position) vs. "Proximal" (C7/C4-position) exit vectors on the phthalimide ring.
Executive Summary
The choice between a C5 (pentyl) and C7 (heptyl) linker on a thalidomide-based PROTAC is a critical determinant of "drug-likeness."[1] While longer linkers (C7) often facilitate better ternary complex formation (PD) by reducing steric clashes, they invariably compromise pharmacokinetic properties (PK).[1]
-
C5 Linkers generally exhibit superior oral bioavailability (%F), higher aqueous solubility, and lower metabolic clearance.[1]
-
C7 Linkers increase lipophilicity (LogP) and metabolic liability (oxidative soft spots), often requiring formulation optimization (e.g., lipid-based delivery) to achieve adequate exposure.[1]
Chemical Structure & Nomenclature
To accurately interpret PK data, we must define the structural topology.[1]
The Linker Length Variable (Alkyl Chains)
Most commercial "Thalidomide-C5" or "Pomalidomide-C7" conjugates refer to the alkyl chain length attached to the C4-amino group.[1]
-
C5-Linker: -NH-(CH2)5- (Pentyl).[1] Lower lipophilicity, rigid enough to avoid "linker collapse."[1]
-
C7-Linker: -NH-(CH2)7- (Heptyl).[1] Higher lipophilicity, greater flexibility, increased risk of CYP450 oxidation.[1]
The Exit Vector Variable (Positional Isomers)[1]
-
C4/C7 Position (Proximal): The standard attachment point (e.g., Pomalidomide).[1] Note: Due to symmetry in the unsubstituted phthalimide ring, position 4 is equivalent to position 7.[1] In substituted analogs, this is the "proximal" vector.[1]
-
C5 Position (Distal): An alternative exit vector.[1] C5-substituted analogs often show distinct metabolic stability profiles compared to their C4 counterparts.[1]
Visualization: Structural Topology & Metabolic Pathways
Caption: C5 vs. C7 linker impact on physicochemical properties and downstream PK parameters.
Comparative Pharmacokinetic Analysis
The following data summarizes general trends observed in lead optimization campaigns for CRBN-recruiting PROTACs.
Physicochemical Properties (In Silico & In Vitro)
| Property | C5 Linker (Pentyl) | C7 Linker (Heptyl) | Impact on PK |
| cLogP | Lower (~ +2.5 vs parent) | Higher (~ +3.5 vs parent) | C7 increases non-specific binding and Vss.[1] |
| tPSA | Lower | Similar | Minimal impact, but C7 increases MW.[1] |
| Solubility (pH 7.4) | High (>50 µM typical) | Low (<10 µM typical) | C5 is preferred for oral dosing formulations.[1] |
| Permeability (PAMPA) | Moderate-High | High (unless solubility limited) | C7 may suffer from solubility-limited absorption.[1] |
In Vivo PK Parameters (Mouse)
| Parameter | C5 Linker Profile | C7 Linker Profile | Mechanistic Rationale |
| Bioavailability (%F) | > 30-50% | < 10-20% | C7 suffers from first-pass metabolism and poor solubility.[1] |
| Clearance (CL) | Moderate | High | C7 introduces more methylene (-CH2-) sites susceptible to CYP-mediated hydroxylation.[1] |
| Volume of Dist. (Vss) | Moderate | High | C7 lipophilicity drives tissue accumulation (potential toxicity risk).[1] |
| Plasma Stability | High | Moderate | Longer chains are more exposed to esterases/amidases if amide bonds are present.[1] |
Expert Insight: The "Goldilocks" Trade-off
While C5 linkers are superior for PK, they may be too short to bridge the E3 ligase and certain Target Proteins (POI), leading to poor degradation (PD).[1]
-
Recommendation: Start with C5 . If degradation is poor (DC50 > 100 nM), switch to C7 but immediately prioritize linker rigidification (e.g., adding piperazines or alkynes) rather than just using a flexible heptyl chain, which is a "metabolic sink."
Experimental Protocols
To validate these differences in your own pipeline, follow these standardized protocols.
Synthesis of Reference Conjugates
-
Reagents: Pomalidomide, N-Boc-5-aminovaleric acid (for C5), N-Boc-7-aminoheptanoic acid (for C7).[1]
-
Coupling: Standard amide coupling (HATU/DIPEA) to the C4-amine of Pomalidomide is inefficient due to low nucleophilicity.[1]
-
Preferred Route: Use fluorothalidomide displacement .[1]
In Vivo PK Study Design (Mouse)
This protocol ensures a self-validating comparison by minimizing inter-animal variability.[1]
Step 1: Formulation
-
Vehicle: 5% DMSO + 40% PEG400 + 55% Water (Standard).[1]
-
Note: If C7 analog precipitates, switch to 10% DMSO + 10% Solutol HS15 + 80% Saline.[1]
Step 2: Dosing
-
Groups: n=3 mice per compound.
-
Route: IV (1 mg/kg) and PO (5 mg/kg) to calculate %F.[1]
-
Fasting: Overnight fasting is crucial for C7 analogs to reduce food-effect variability.[1]
Step 3: Sampling & Bioanalysis
-
Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]
-
Blood Processing: Collect into K2EDTA tubes. Centrifuge 4°C, 3000g, 10 min.
-
Stabilization: Add 1% Formic Acid to plasma immediately to prevent spontaneous hydrolysis of the glutarimide ring (a known thalidomide liability).[1]
Step 4: LC-MS/MS Workflow
Caption: Bioanalytical workflow for thalidomide linker quantification.
Special Note: Positional Isomers (C5 vs. C7/C4 Exit Vectors)
Recent literature (e.g., BCL-2 degraders) compares substitution at the C5-position of the phthalimide ring versus the standard C4-position (often referred to as C7 in symmetric contexts).[1]
-
C5-Position Analogs: Often exhibit higher metabolic stability because the 5-position is less electron-rich than the 4-amino position, reducing susceptibility to oxidative attack.[1] However, the exit vector geometry is significantly different (approx. 120° difference), which drastically alters the ternary complex structure.[1]
-
Guidance: If a C4-linked PROTAC has poor PK but good potency, moving the linker to the C5-position is a valid strategy to improve metabolic stability, provided the ternary complex can still form.
References
-
University of Dundee. (2024).[1] Discovery of Novel BCL-XL PROTAC Degraders (C5, C6, C7 Analogs). CeTPD Journal Club.[1]
-
Journal of Medicinal Chemistry. (2025). Discovery of a Highly Potent TYK2 Degrader: Comparison of Linker Attachment Sites. ACS Publications.[1] [1]
-
BenchChem. (2024).[1] A Comparative Guide to Pomalidomide-C7-NH2 and Thalidomide Linkers.[1][1]
-
MedChemExpress. (2024).[1] Thalidomide-NH-C5-NH2 and Pomalidomide-C7-NH2 Product Guides.[1][2][1]
-
Frontiers in Chemistry. (2022). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.[1]
Sources
Validating CRBN Dependency: A Technical Guide to Thalidomide-O-C7-NH2 and Its Negative Controls
The Crisis of Causality in PROTAC Design
In the development of Proteolysis Targeting Chimeras (PROTACs), observing protein degradation is merely the starting point. The critical scientific hurdle is proving causality : Is the degradation truly mediated by the specific E3 ligase (Cereblon/CRBN) recruited by your ligand, or is it an artifact of off-target toxicity, hydrophobic collapse, or intrinsic instability?
This guide focuses on the rigorous validation of CRBN dependency using the Thalidomide-O-C7-NH2 linker-ligand system. We compare the active recruiter against its structural negative control, establishing a self-validating experimental framework.[1]
The Toolset: Active vs. Silent Recruiters[1]
To validate a PROTAC, you must synthesize two molecules: the active degrader and a "dead" analog. For PROTACs built using the This compound building block, the gold-standard negative control is the N-Methylated variant.
Comparative Profile
| Feature | Active Component (this compound) | Negative Control (N-Me-Thalidomide-O-C7-NH2) |
| Chemical Structure | Contains an unsubstituted glutarimide ring. | Contains an N-methylated glutarimide ring. |
| Binding Mechanism | Forms critical Hydrogen bonds with CRBN Tri-Trp pocket (Trp380, Trp386, Trp400). | Methyl group causes steric clash; abolishes H-bonding capability. |
| CRBN Affinity (IC50) | High Affinity (~20–50 nM) | Negligible Affinity (>10,000 nM) |
| Role in Assay | Recruits E3 ligase to Target Protein. | Binds Target Protein but fails to recruit E3 ligase. |
Mechanistic Logic
The glutarimide ring of thalidomide inserts into the hydrophobic pocket of CRBN. The nitrogen atom (N-H) acts as a hydrogen bond donor to the backbone carbonyl of Trp380 and His378 (via water). Methylating this nitrogen (N-Me) introduces a steric clash and removes the H-bond donor, effectively silencing the E3 recruitment capability while leaving the linker and target-binding warhead chemically identical.
Visualizing the Mechanism
The following diagram illustrates the binary switch mechanism that distinguishes the active PROTAC from its negative control.
Figure 1: Mechanistic divergence between the Active PROTAC and the N-Methyl Negative Control. The N-Me modification specifically breaks the E3 recruitment arm.
Experimental Protocols
Protocol A: In Vitro Biophysical Validation (TR-FRET)
Objective: Quantify the loss of CRBN binding affinity in the negative control.
Reagents:
-
Recombinant Human CRBN-DDB1 Complex (His-tagged).
-
Fluorophore-labeled Thalidomide (Tracer).[2]
-
Test Compounds: this compound vs. N-Me-Thalidomide-O-C7-NH2.
Workflow:
-
Preparation: Dilute compounds in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20). Prepare a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).
-
Incubation: Mix 5 nM CRBN protein, 2 nM Tb-Antibody, and 10 nM Tracer with the test compounds in a 384-well plate.
-
Equilibrium: Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 490 nm/520 nm) on a microplate reader.
-
Analysis: Calculate IC50 based on the displacement of the Tracer.
Representative Data Output:
| Compound | IC50 (nM) | Interpretation |
| This compound | 28 ± 5 | Potent CRBN binder; suitable for PROTACs. |
| N-Me-Thalidomide-O-C7-NH2 | > 10,000 | No binding; valid negative control. |
Protocol B: Cellular Rescue (Competition) Assay
Objective: Confirm that degradation in cells is strictly dependent on CRBN availability.
Concept: If the PROTAC works via CRBN, pre-treating cells with a high concentration of "Free Ligand" (Thalidomide or Pomalidomide) should saturate the E3 ligase, preventing the PROTAC from binding and "rescuing" the target protein from degradation.
Workflow:
-
Seeding: Seed cells (e.g., HeLa, MM.1S) at 0.5 × 10⁶ cells/mL.
-
Pre-treatment (The Blockade):
-
Arm A: DMSO Control.
-
Arm B: Free Pomalidomide (10 µM) or Thalidomide (20 µM).
-
Incubate for 1 hour.
-
-
Treatment: Add your PROTAC (synthesized with this compound) at its DC90 concentration (e.g., 100 nM) to both arms.
-
Incubation: Incubate for 6–24 hours.
-
Lysis & Western Blot: Analyze target protein levels.
Decision Logic:
-
Target Degraded in Arm A + Target Stable in Arm B = VALID (CRBN-dependent).
-
Target Degraded in Arm A + Target Degraded in Arm B = INVALID (Off-target mechanism).
Summary of Validation Logic
The following flowchart outlines the decision-making process for validating a new PROTAC using these controls.
Figure 2: Decision tree for validating E3 ligase dependency.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link
- Establishes the standard for using N-methylated thalidomide analogs as neg
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link
- Provides the structural basis (Tri-Trp pocket)
-
Donovan, K. A., et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife. Link
- Demonstrates the use of competition assays to prove CRBN specificity.
-
TargetMol. (n.d.). This compound Product Data Sheet. Link
- Source for chemical structure and commercial availability of the specific linker-ligand.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ternary Complex Stability: A Comparative Guide to Thalidomide-O-C7-NH2 in PROTAC Development
Executive Summary & Technical Profile[1]
Thalidomide-O-C7-NH2 is a functionalized E3 ligase ligand-linker conjugate used as a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike "all-in-one" degraders, this molecule represents a modular tool consisting of three distinct functional zones:
-
Linker: A 7-carbon alkyl chain (hydrophobic spacer).
-
Conjugation Handle: A primary amine (-NH2) for amide coupling to a Target Protein (POI) ligand.
This guide objectively compares the performance of This compound against standard alternatives (such as Pomalidomide-PEG derivatives) in the context of Ternary Complex Formation Assays . We focus on the biophysical implications of the alkyl linker versus PEG linkers and the kinetic differences between Thalidomide and Pomalidomide warheads.
Key Technical Specifications
| Feature | Specification | Impact on Assay/Degradation |
| Ligand Moiety | Thalidomide | Lower affinity ( |
| Linker Type | C7 Alkyl Chain | High lipophilicity. Promotes cell permeability but decreases aqueous solubility. |
| Linker Length | ~9-10 Å (extended) | "Goldilocks" length for many targets; shorter than standard PEG3/PEG4. |
| Conjugation | Primary Amine | Standard amide coupling (requires activated ester on POI ligand). |
Comparative Analysis: this compound vs. Alternatives
In TPD, the stability of the ternary complex (POI:PROTAC:E3) is quantified by the Cooperativity Factor (
A. Ligand Comparison: Thalidomide vs. Pomalidomide
Most commercial linkers use Pomalidomide due to its higher affinity for CRBN (
-
The "Weak Binder" Advantage: High-affinity ligands (Pomalidomide) can sometimes saturate the E3 ligase independently, leading to the formation of binary complexes (PROTAC:E3) that compete with the productive ternary complex. This is the Hook Effect . Thalidomide's lower affinity (
range) shifts the equilibrium, often requiring the presence of the POI to stabilize the complex, thereby enhancing effective specificity for the ternary state. -
Differential Neosubstrate Degradation: Thalidomide derivatives induce a different degradation profile of neosubstrates (e.g., IKZF1/3) compared to Pomalidomide, potentially reducing off-target toxicity in early screening.
B. Linker Comparison: Alkyl (C7) vs. PEG
The C7 alkyl linker in this compound fundamentally alters the physicochemical properties of the final PROTAC compared to standard PEG linkers.
| Parameter | Alkyl Linker (C7) | PEG Linker (e.g., PEG3) |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) |
| Cell Permeability | High (Lipid-like) | Moderate to Low (Polar surface area penalty) |
| Conformation | Semi-rigid, extended chains. | Flexible, prone to "gauche" folding.[4] |
| Metabolic Stability | Susceptible to oxidation (P450). | Susceptible to oxidative cleavage. |
| Ternary Complex | Often drives entropy-favored binding via hydrophobic collapse. | Entropically costly due to high flexibility. |
Scientist's Note: Use this compound when your POI ligand is highly polar and you need to improve passive membrane permeability (PAMPA), or when PEG linkers fail to induce degradation despite forming ternary complexes (indicating a need for a more rigid spatial arrangement).
Experimental Protocol: TR-FRET Ternary Complex Assay
To validate the efficacy of a PROTAC synthesized with this compound, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is superior to AlphaLISA for kinetic measurements and determining the cooperativity factor (
Self-Validating System Design
-
Donor: Terbium (Tb)-labeled Anti-Tag Antibody (binds E3 Ligase).
-
Acceptor: FITC or Alexa488-labeled Ligand/Protein (binds POI).
-
Control: Competition with free Thalidomide (must abolish signal).
Step-by-Step Workflow
Reagents:
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA. (Note: Tween-20 is critical for Alkyl linkers to prevent aggregation).
-
Proteins: Recombinant CRBN-DDB1 complex (Tag A) and Target Protein (Tag B).
Protocol:
-
Titration Preparation: Prepare a 16-point serial dilution of the PROTAC in DMSO (Top concentration: 100
). -
Protein Mix: Dilute CRBN (50 nM final) and POI (50 nM final) in Assay Buffer.
-
Incubation 1: Add 5
of PROTAC dilution to 15 of Protein Mix in a 384-well low-volume white plate. Incubate for 30 mins at RT. -
Detection Mix: Add 5
of Tb-Anti-Tag A and 5 of Acceptor-Anti-Tag B (or labeled tracer). -
Equilibrium: Incubate for 60 mins at RT in the dark.
-
Readout: Measure TR-FRET on a multimode reader (e.g., PHERAstar).
-
Excitation: 337 nm.
-
Emission 1: 490 nm (Tb Donor).
-
Emission 2: 520 nm (Acceptor).
-
-
Calculation: Calculate TR-FRET Ratio (
). Plot against log[PROTAC].
Data Interpretation: You should observe a bell-shaped curve .[6]
-
Rising Phase: Formation of Ternary Complex.[7]
-
Peak:
(Optimal concentration). -
Falling Phase: Hook Effect (formation of binary complexes).
Visualizing the Mechanism
The following diagrams illustrate the equilibrium dynamics and the assay workflow.
Diagram 1: The Ternary Complex Equilibrium
This diagram visualizes how the Cooperativity Factor (
Caption: The thermodynamic equilibrium of ternary complex formation. Positive cooperativity (
Diagram 2: TR-FRET Assay Workflow
A step-by-step visualization of the protocol described in Section 3.
Caption: Operational workflow for the TR-FRET Ternary Complex Assay. Critical incubation steps are highlighted in yellow to ensure equilibrium is reached.
References
-
TargetMol. this compound Product Data Sheet. Retrieved from
-
Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Retrieved from
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology.[8] Retrieved from
-
BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from
-
Hughes, S. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.[6] SLAS Discovery. Retrieved from
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Cytotoxicity of PROTAC Linkers: Thalidomide-O-C7-NH2 vs. Standard Moieties
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. While the selection of a potent warhead for the protein of interest (POI) and an efficient E3 ligase ligand are paramount, the linker connecting these two moieties is far from a passive component. The linker's length, rigidity, and chemical composition critically influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[1] An often-underestimated aspect of linker design is its contribution to the overall cytotoxicity of the PROTAC, independent of the on-target degradation effect.
This guide provides an in-depth comparison of the cytotoxic profiles of a functionalized thalidomide-based linker, Thalidomide-O-C7-NH2, and standard PROTAC linkers, such as polyethylene glycol (PEG) and alkyl chains. We will delve into the mechanistic basis for their cytotoxic potential, discuss the critical issue of off-target effects, and provide detailed experimental protocols for evaluating cytotoxicity in your own research.
The Central Role of the Linker in PROTAC Efficacy and Safety
A PROTAC is a heterobifunctional molecule composed of a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[2] This elegant design hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein.[2] The linker's role is to optimally position the POI and the E3 ligase to facilitate the transfer of ubiquitin to the POI, marking it for degradation.[1]
However, the linker also significantly impacts the drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[] These properties, in turn, can influence the molecule's overall safety profile and potential for off-target cytotoxicity.
Comparative Cytotoxicity Analysis: this compound vs. Standard Linkers
A direct, head-to-head quantitative comparison of the intrinsic cytotoxicity of this compound against standard linkers is not extensively documented in publicly available literature. Therefore, our analysis will be based on the known properties of their constituent parts and the principles of PROTAC design.
This compound: A Functionalized Linker with Inherent Biological Activity
This compound is a bifunctional molecule that serves as both a linker and a ligand for the Cereblon (CRBN) E3 ligase.[4] Its structure consists of a thalidomide moiety connected to a 7-carbon alkyl chain with a terminal amine group. This terminal amine provides a convenient attachment point for a POI ligand.
Potential for Off-Target Cytotoxicity:
The primary concern regarding the cytotoxicity of thalidomide-based linkers stems from the inherent biological activity of the thalidomide molecule itself. Thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) are known to induce the degradation of a range of endogenous proteins, referred to as "neo-substrates."[5] These include transcription factors like SALL4 and Ikaros family members (IKZF1 and IKZF3), which are crucial for embryonic development and immune cell function.[5]
The degradation of these neo-substrates is responsible for both the therapeutic effects of thalidomide in treating certain cancers and its infamous teratogenic effects.[] Therefore, any PROTAC employing a thalidomide-based linker carries the risk of these off-target effects, which can manifest as cytotoxicity in certain cell types or developmental toxicity.[7][8] The long-term consequences of off-target degradation of these proteins can include developmental defects and dysregulation of lymphocyte development.[7]
The C7 alkyl chain in this compound is generally considered to be of low intrinsic toxicity. However, its length and lipophilicity can influence the overall cell permeability and distribution of the PROTAC, potentially modulating the exposure of cells to the cytotoxic thalidomide moiety.
Standard PROTAC Linkers: PEG and Alkyl Chains
Polyethylene glycol (PEG) and simple alkyl chains are the most commonly used linkers in PROTAC design due to their synthetic tractability and well-understood properties.[1]
-
PEG Linkers: These are hydrophilic linkers that can improve the solubility and pharmacokinetic properties of PROTACs.[1] Their impact on cytotoxicity is generally considered to be low, although high molecular weight PEGs have been associated with cellular vacuolization in some contexts. The gauche effect of PEG-type linkers can also contribute to a more folded conformation of the PROTAC, which may enhance cell permeability.[9]
-
Alkyl Linkers: These are hydrophobic linkers that can enhance cell membrane permeability.[] Like PEG linkers, their intrinsic cytotoxicity is generally low. However, their lipophilicity can lead to non-specific binding to cellular components and may influence the metabolic stability of the PROTAC. Alkyl linkers tend to induce a more elongated conformation compared to PEG linkers.[9]
Comparative Insights:
While direct comparative IC50 values are scarce, we can infer the following:
-
Intrinsic Cytotoxicity: Standard PEG and alkyl linkers are expected to have lower intrinsic cytotoxicity compared to this compound due to the absence of a potent pharmacophore like thalidomide.
-
Off-Target Effects: The primary cytotoxic concern for this compound is its well-documented off-target effects mediated by the degradation of neo-substrates. Standard linkers are less likely to have such specific and potent off-target activities.
-
Context is Key: The overall cytotoxicity of a PROTAC is a complex interplay between the warhead, the E3 ligase ligand, and the linker. In many cases, the cytotoxicity of the warhead will be the dominant factor, especially if it targets an essential cellular process.
The choice of linker should therefore be a strategic decision based on the specific goals of the research. If minimizing off-target effects is a primary concern, a standard PEG or alkyl linker may be preferable. However, if the immunomodulatory effects of the thalidomide moiety are desired or can be tolerated, a thalidomide-based linker can be a viable option.
Data Summary: A Qualitative Comparison
Due to the lack of direct quantitative comparative data, the following table provides a qualitative summary of the expected cytotoxic properties.
| Linker Type | Intrinsic Cytotoxicity | Primary Cytotoxicity Mechanism | Potential for Off-Target Effects | Key Considerations |
| This compound | Moderate | Off-target degradation of neo-substrates (e.g., SALL4, IKZF1/3) | High | Teratogenicity, immunomodulatory effects |
| Standard PEG Linkers | Low | Generally considered inert | Low | Can influence solubility and pharmacokinetics |
| Standard Alkyl Linkers | Low | Generally considered inert | Low | Can influence cell permeability and metabolic stability |
Experimental Protocols for Assessing Cytotoxicity
To empirically determine the cytotoxicity of your PROTACs, a panel of well-established cellular assays should be employed. Here, we provide detailed, step-by-step methodologies for three key assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding:
-
Trypsinize and count your cells of interest.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of your PROTACs and control compounds.
-
Remove the culture medium from the wells and add the compound dilutions.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 650 nm.[12]
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a highly sensitive, luminescence-based assay that measures ATP levels as an indicator of cell viability.
Principle: The assay reagent contains luciferase and its substrate, which in the presence of ATP produced by viable cells, generates a luminescent signal that is proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay. Use opaque-walled 96-well plates to prevent luminescence signal cross-talk.
-
-
Reagent Preparation and Addition:
-
Thaw the CellTiter-Glo® buffer and equilibrate the lyophilized substrate to room temperature.
-
Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[15]
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
-
Incubation and Measurement:
Annexin V Staining for Apoptosis Detection
The Annexin V assay is a flow cytometry-based method to detect apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[1]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with your PROTACs as desired.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: A step-by-step workflow for assessing PROTAC cytotoxicity using the MTT assay.
Decision Tree for Linker Selection Based on Cytotoxicity
Caption: A simplified decision-making framework for selecting a PROTAC linker based on cytotoxicity and physicochemical properties.
Conclusion and Future Perspectives
The choice of linker is a critical determinant of a PROTAC's success, influencing not only its efficacy but also its safety profile. While standard PEG and alkyl linkers offer a low baseline of intrinsic cytotoxicity, the use of functionalized linkers like this compound introduces both opportunities and challenges. The inherent biological activity of the thalidomide moiety can lead to potent off-target effects, which must be carefully considered and evaluated in the context of the desired therapeutic application.
As the field of targeted protein degradation continues to evolve, we anticipate the development of novel linkers with enhanced properties, including linkers designed to be cleaved in specific cellular compartments to release their cytotoxic payload in a targeted manner. A thorough understanding of the cytotoxic potential of different linker chemistries, supported by robust experimental data, will be essential for the rational design of the next generation of safe and effective PROTAC therapeutics.
References
-
Kihlberg, J., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(10), 1538-1544. Retrieved from [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Nandi, A., et al. (2021). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 17(11), 1163-1171. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]
-
Van Molle, I., et al. (2012). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 22(1), 30-39. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
East Carolina University. (n.d.). Annexin V Stain Protocol. Retrieved from [Link]
-
Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Off-target activities of PROTAC. Retrieved from [Link]
-
Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. Safety profile of thalidomide after 53 weeks of oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. packageinserts.bms.com [packageinserts.bms.com]
- 16. youtube.com [youtube.com]
Evaluation of Degradation Kinetics Using Thalidomide-O-C7-NH2: A Comparative Technical Guide
Topic: Evaluation of degradation kinetics using Thalidomide-O-C7-NH2 Content Type: Publish Comparison Guide
Executive Summary & Technical Context
This compound (CAS: 2093536-11-7) is a specialized E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It comprises a thalidomide moiety (targeting Cereblon/CRBN), a 7-carbon alkyl linker attached via an ether bond (typically at the 4-position of the phthalimide ring), and a reactive primary amine handle.
This guide provides a rigorous technical comparison of this compound against alternative linker-ligand architectures (specifically PEG-based and varying alkyl lengths). It details the kinetic evaluation protocols required to validate its performance in inducing target protein degradation.[2][3]
Key Differentiator: The C7 alkyl linker occupies a "Goldilocks" zone of hydrophobicity and rigidity, often yielding superior cell permeability compared to PEG analogues, while maintaining sufficient length to span the E3-Target interface without steric clash.
Mechanistic Architecture & Comparative Analysis
Structural Logic: Why C7-Alkyl?
The choice of linker determines the spatial arrangement of the Ternary Complex (Target-PROTAC-E3).
-
Thalidomide Moiety: Recruits CRBN.[4][5][6][7][8] The "O" (ether) linkage at C4 is metabolically stable and often retains higher affinity for CRBN than C5-substituted analogs.
-
C7 Alkyl Chain: Provides a semi-rigid hydrocarbon spacer (~9–10 Å). Unlike flexible PEG chains, alkyl chains restrict the conformational entropy penalty upon binding, potentially enhancing the stability of the ternary complex (
). -
Amine Handle: Facilitates amide coupling to carboxylic acid-functionalized target ligands.
Comparative Performance Matrix
The following table contrasts this compound with common alternatives used in kinetic optimization.
| Feature | This compound (Alkyl) | Thalidomide-O-PEG3-NH2 (PEG) | Thalidomide-O-C4-NH2 (Short Alkyl) |
| Linker Character | Hydrophobic, Semi-rigid | Hydrophilic, Highly Flexible | Hydrophobic, Rigid |
| Cell Permeability | High (Lipophilic) | Moderate to Low (Polar surface area) | High |
| Ternary Complex | Promotes specific protein-protein interactions (PPI) | "Floppy" – relies on induced fit | High risk of steric clash |
| Solubility | Low (Requires DMSO/organic co-solvent) | High (Aqueous soluble) | Low |
| Kinetic Profile | Fast | Slower | Often inactive (cannot span gap) |
| Hook Effect | Pronounced at high concentrations | Moderate | Pronounced |
Visualizing the Mechanism
The following diagram illustrates the kinetic pathway of PROTAC-mediated degradation, highlighting where the Linker (C7) critically influences the rate-limiting step of Ternary Complex formation.
Caption: Kinetic pathway of PROTAC action. The C7 linker rigidity critically influences the stability of the Ternary Complex (Green Node).
Experimental Protocol: Kinetic Evaluation
To objectively evaluate the degradation kinetics of a PROTAC synthesized with this compound, you must determine three parameters:
Protocol Design: Time-Course Western Blot
This protocol is the "Gold Standard" for validating endogenous protein degradation.
Materials:
-
Target Cells (e.g., HeLa, MM.1S for CRBN relevance).
-
Compound: Synthesized PROTAC (using this compound).[1]
-
Control: Thalidomide (competitor) or DMSO.
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.
Workflow Steps:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow 24h adhesion. -
Treatment (Dose-Response for
): Treat cells with PROTAC at 6-point log scale (e.g., 1 nM to 10 M) for a fixed time (usually 16-24h). -
Treatment (Kinetics for
): Treat cells with a fixed saturating concentration (typically ) and harvest at hours. -
Lysis: Wash with ice-cold PBS. Lyse on ice for 30 min. Centrifuge at 14,000xg.
-
Quantification: Perform BCA assay to normalize protein loading.
-
Immunoblotting: Run SDS-PAGE. Transfer to PVDF. Probe with Target Antibody and Loading Control (GAPDH/Actin).
-
Analysis: Densitometry using ImageJ. Plot Relative Intensity vs. Time/Concentration.
Self-Validating Controls (Trustworthiness)
-
The "Rescue" Experiment: Pre-treat cells with 10
M free Thalidomide or Proteasome Inhibitor (MG132) 1 hour before adding the PROTAC.-
Result: Degradation must be blocked. If not, the mechanism is non-CRBN or non-proteasomal (artifact).
-
-
The "Hook" Check: At high concentrations (>10
M), degradation efficiency should decrease due to the formation of binary complexes (PROTAC-E3 and PROTAC-Target) preventing ternary complex formation.
Experimental Workflow Diagram
This diagram outlines the decision tree for evaluating the kinetics data derived from the protocol above.
Caption: Evaluation workflow. A "Go/No-Go" decision at the single-point screen saves resources before full kinetic profiling.
References
-
Zhou, B. et al. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Macrocyclic Characteristics. Journal of Medicinal Chemistry.
-
Bondeson, D. P. et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[3] Nature Chemical Biology.
-
Riching, K. M. et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Proteomics Profiling to Validate Selectivity of Thalidomide-O-C7-NH2 Based Degraders
Executive Summary
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation selectivity.[1] Thalidomide-O-C7-NH2 (a Cereblon-recruiting ligand conjugated to a 7-carbon alkyl linker) has emerged as a high-utility building block for synthesizing degraders. However, its structural similarity to immunomodulatory imide drugs (IMiDs) poses a significant challenge: the potential for "molecular glue" activity that degrades neosubstrates (e.g., IKZF1, IKZF3, GSPT1) independent of the protein of interest (POI).
This guide provides a technical comparison of this compound against alternative linker-ligand configurations and details a rigorous mass spectrometry-based proteomics workflow to validate its selectivity profile.
Part 1: Technical Deep Dive & Comparative Analysis
The Chemistry of Selectivity: Why C7?
The "O-C7-NH2" designation refers to a thalidomide moiety functionalized at the 4-position of the phthalimide ring via an ether linkage to a heptyl (7-carbon) amine. This specific geometry affects the "exit vector" of the linker, influencing how the PROTAC sits within the Cereblon (CRBN) binding pocket.
Comparison with Alternatives
The choice of this compound must be weighed against shorter alkyl linkers, PEG-based linkers, and alternative E3 ligands.
| Feature | This compound (Product Focus) | Short Alkyl Linkers (C2-C5) | PEG Linkers (PEG2-PEG5) | VHL Ligands (Alternatives) |
| Ternary Complex | Balanced Flexibility: The C7 chain often allows sufficient "reach" to bridge CRBN and POI without incurring the entropic penalty of longer chains. | Rigid/Constrained: Often fails to induce productive ubiquitination due to steric clashes between E3 and POI. | High Flexibility: Can lead to "floppy" complexes with lower cooperativity ($ \alpha $ factor). | Distinct Interface: Recruits VHL; completely avoids CRBN-associated neosubstrate degradation. |
| Permeability | High: Lipophilic alkyl chain enhances passive membrane diffusion. | Variable: Generally good, but potency often suffers. | Moderate/Low: Polar oxygen atoms can reduce permeability and increase efflux liability. | Lower: VHL ligands (e.g., VH032) are larger and more peptidomimetic, often requiring optimization. |
| Selectivity Risk | Moderate: Retains IMiD activity; requires proteomics to rule out IKZF1/3 degradation. | High: Steric pressure may force "glue-like" behavior rather than true PROTAC mode. | Moderate: Flexibility can lead to promiscuous binding. | Low (for IMiD targets): Does not degrade IKZF1/3, but has its own off-targets. |
The "IMiD Effect" and Neosubstrates
A critical validation step for any Thalidomide-based degrader is distinguishing between PROTAC-mediated degradation (POI-dependent) and IMiD-like degradation (POI-independent).
-
Mechanism: Thalidomide analogs bind CRBN and reshape its surface to recruit zinc-finger transcription factors (IKZF1/3).
-
The C7 Advantage: Studies suggest that 4-position substitution with longer alkyl chains (like C7) can sterically hinder the recruitment of IKZF1/3 compared to the unmodified drug (pomalidomide/lenalidomide), potentially improving the therapeutic window. However, this is not guaranteed and must be empirically proven via proteomics.
Part 2: Mechanism of Action & Signaling
Understanding the ternary complex is prerequisite to designing the validation experiment.
Figure 1: Mechanism of Action showing the intended PROTAC pathway and the competing IMiD-like neosubstrate recruitment pathway that must be monitored.
Part 3: Experimental Protocol - Quantitative Proteomics Profiling
To validate the selectivity of a this compound degrader, a TMT (Tandem Mass Tag) quantitative proteomics approach is recommended. This allows precise comparison of protein abundance changes across multiple conditions (e.g., DMSO, PROTAC, Competitor).
Workflow Overview
-
Treatment: Cells treated with PROTAC vs. DMSO vs. PROTAC + Free Ligand (Rescue).
-
Lysis & Digestion: Extraction of proteins and enzymatic cleavage into peptides.
-
Labeling: TMT labeling for multiplexing.
-
Fractionation: High-pH reversed-phase fractionation to reduce complexity.
-
LC-MS/MS: Data acquisition.
-
Bioinformatics: Identification of differentially regulated proteins.
Figure 2: TMT-based quantitative proteomics workflow for validating PROTAC selectivity.
Detailed Methodology
1. Cell Treatment & Lysis
-
Design: Treat cells (e.g., MOLT-4 or MM.1S for IMiD sensitivity) with the PROTAC at
concentration (typically 100 nM - 1 µM) for 6–24 hours. Include a DMSO control and a "Rescue" control (PROTAC + 10x excess free Thalidomide) to prove CRBN-dependency. -
Lysis: Wash cells 3x with PBS. Lyse in 8M Urea or 5% SDS buffer containing protease/phosphatase inhibitors. Sonicate to shear DNA.
-
Quantification: Measure protein concentration via BCA assay. Normalization is critical here to ensure equal loading.
2. Digestion & TMT Labeling
-
Reduction/Alkylation: Reduce with 5 mM DTT (
, 30 min) and alkylate with 15 mM Iodoacetamide (RT, dark, 30 min). -
Precipitation: Methanol-chloroform precipitation to remove detergents/salts.
-
Digestion: Resuspend pellet in 50 mM TEAB (pH 8.5). Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at
. -
Labeling: Resuspend TMT reagents (Thermo Fisher) in anhydrous acetonitrile. Add to peptides and incubate for 1 hour. Quench with 5% hydroxylamine.
-
Pooling: Mix equal amounts of labeled peptides from all samples.
3. Fractionation & LC-MS/MS
-
Fractionation: Use High-pH Reversed-Phase Chromatography (bRP) to separate the pooled peptides into 8–12 fractions. This reduces sample complexity and increases depth of coverage (essential for detecting low-abundance transcription factors like IKZF1).
-
LC-MS/MS: Analyze fractions on a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480). Use a synchronous precursor selection (SPS) MS3 method if available to minimize ratio compression and improve quantification accuracy.
4. Data Analysis
-
Search: Search raw files against the human Uniprot database using algorithms like Sequest HT or Andromeda.
-
Filtering: Apply a 1% False Discovery Rate (FDR) at peptide and protein levels.
-
Normalization: Normalize to total peptide amount.
-
Selectivity Criteria: A selective PROTAC should show:
-
POI: Log2 Fold Change < -1.0 (significant degradation).
-
IKZF1/3: Log2 Fold Change near 0 (no degradation) OR significantly less degradation than Pomalidomide control.
-
Rescue: POI levels should return to baseline in the presence of free ligand.
-
Part 4: Expected Results & Data Interpretation
When comparing this compound based degraders to alternatives, the following data profiles are typical indicators of success or failure.
| Target Category | Successful Selective Degrader | "Molecular Glue" Failure | Inactive/Permeability Failure |
| Protein of Interest (POI) | >80% Degradation | >80% Degradation | <20% Degradation |
| IKZF1 (Ikaros) | No Change / Minimal (<20%) | High Degradation (>70%) | No Change |
| IKZF3 (Aiolos) | No Change / Minimal (<20%) | High Degradation (>70%) | No Change |
| GSPT1 | No Change | Potential Degradation | No Change |
| Rescue Condition | Degradation Blocked | Degradation Blocked | N/A |
Interpretation of Linker Effects
If your proteomics data shows high IKZF1/3 degradation with the C7 linker:
-
Hypothesis: The C7 linker is not bulky enough to disrupt the neosubstrate interface.
-
Action: Modify the linker attachment point (e.g., move to C5-position of phthalimide) or increase linker rigidity (e.g., add a piperazine or phenyl group) to alter the vector and clash with the neosubstrate.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. Available at: [Link]
-
Mori, M., et al. (2018). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
-
Donovan, K. A., et al. (2020). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery.[2] Available at: [Link]
-
Mayor-Ruiz, C., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches.[3] Cell Chemical Biology. Available at: [Link]
Sources
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and selectivity profiling of small-molecule degraders via multi-omics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Thalidomide-O-C7-NH2
Executive Safety Summary
Thalidomide-O-C7-NH2 is a functionalized derivative of thalidomide, specifically designed as a Cereblon (CRBN) E3 ligase ligand for PROTAC® (Proteolysis Targeting Chimera) synthesis.[1]
While the "O-C7-NH2" alkyl-amine linker facilitates conjugation, the core thalidomide moiety retains its classification as a potent teratogen (Reproductive Toxicity Category 1B) . Strict containment is mandatory.[1][2][3]
The Critical Hazard Vector: In research settings, this compound is frequently dissolved in DMSO (Dimethyl Sulfoxide) .[3] This creates a "Trojan Horse" effect: DMSO is a potent skin penetrant that can carry the teratogenic compound directly into the bloodstream, bypassing the skin's natural barrier. Standard nitrile gloves are insufficient for DMSO solutions of this compound.
Hierarchy of Controls & PPE Selection
Do not rely on PPE as your primary defense.[1] The hierarchy of controls must be strictly followed: Elimination > Engineering > PPE .
Engineering Controls (Primary Defense)
-
Solid Handling: Must be performed in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.[1]
-
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] The amine linker can increase hygroscopicity and static charge, making the powder "fly."
-
Closed Systems: When possible, use sealed vials and septa for solvent addition to avoid open-air exposure.[1]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Solid State (Powder) | Solution State (DMSO/DMF) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness each).[1] | Silver Shield / Norfoil (Laminate) under Nitrile.[1] | Nitrile degrades rapidly in DMSO.[1] Laminate provides >4hr breakthrough time for DMSO/DMF.[1] |
| Respiratory | N95 (if in hood); P100/PAPR (if outside hood - Emergency only).[1] | Half-face respirator with organic vapor cartridges (if outside hood).[1] | Powder inhalation is the fastest route of systemic absorption.[1] |
| Body | Tyvek Lab Coat (wrist cuffs sealed).[1] | Chemically Resistant Apron over Tyvek.[1] | Cotton lab coats absorb liquids and hold toxins against the skin.[1] Tyvek repels particulates.[1] |
| Eye/Face | Chemical Safety Goggles .[1] | Face Shield + Safety Goggles.[1] | Splash protection is critical.[1] Standard safety glasses do not seal against vapors or micro-splashes.[1] |
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "DMSO Effect."
Caption: Operational logic flow distinguishing between solid-state containment and solution-state permeation risks.
Operational Protocol: Solubilization & Synthesis
Objective: Safely dissolve this compound without generating dust or allowing dermal contact.
Step 1: Pre-Operational Check[1]
-
Verify Fume Hood certification (sticker date within 1 year).[1]
-
Glove Check: Don Silver Shield (Laminate) gloves first.[1] Don standard Nitrile gloves over them.[1] This improves dexterity while maintaining chemical resistance.[1]
-
Prepare a "Waste Trap": A sealable bag inside the hood for immediate disposal of contaminated wipes.[1]
Step 2: Weighing (The High-Risk Moment)
-
Context: The amine group (-NH2) can make the compound "sticky" or prone to static clumping.[1]
-
Action:
Step 3: Solubilization
-
Context: Adding DMSO creates an exothermic micro-environment and increases vapor pressure slightly.[1]
-
Action:
Emergency & Disposal Procedures
Spill Response
Scenario: 10mg powder spill in the hood.
-
Alert: Announce "Spill in Hood."
-
Cover: Gently cover the powder with oil-soaked paper towels (mineral oil or propylene glycol).[1] Why? This prevents the powder from becoming airborne dust.
-
Wipe: Wipe inward from the periphery.[1]
-
Dispose: All cleanup materials go into a dedicated "Cytotoxic/Teratogenic" waste stream.
Waste Disposal
This compound is NOT drain safe.[1] It is a persistent environmental pollutant and teratogen.[1]
| Waste Stream | Classification | Container Type |
| Solid Waste | Hazardous (Cytotoxic) | Yellow rigid bin with "Biohazard/Cytotoxic" label.[1] |
| Liquid Waste | Hazardous (Chemical) | Glass/HDPE bottle.[1] Label: "Thalidomide Derivative in DMSO - Teratogen".[1] |
| Sharps | Hazardous (Sharps) | Rigid sharps container.[1] Do not recap needles. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5426, Thalidomide.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]
-
Princeton University EHS (2023). Standard Operating Procedure: Thalidomide and Analogs. (General guidance for reproductive toxins).[1] Retrieved from [Link]
-
Gaylord Chemical (2020). DMSO Chemical Safety & Permeation Data.[1] (Critical for understanding the carrier effect). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
